molecular formula C11H8O4S B1587009 Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate CAS No. 255828-29-6

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

Cat. No.: B1587009
CAS No.: 255828-29-6
M. Wt: 236.25 g/mol
InChI Key: RZYUUAQLLIBFPT-UHFFFAOYSA-N
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Description

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS No: 255828-29-6 ) is a high-purity solid compound with a molecular formula of C 11 H 8 O 4 S and a molecular weight of 236.24 g/mol. This heteroaromatic ester is characterized by its distinct melting point of 118-119°C and is offered with a typical purity of 95% . The primary research value of this compound lies in its role as a versatile chemical building block , particularly in the discovery of novel pharmacophores. Its molecular structure incorporates both furan and thiophene rings, along with formyl and ester functional groups, making it a valuable precursor for further chemical derivatization. Research indicates that compounds containing these heterocyclic systems are of significant interest in medicinal chemistry for the development of enzyme inhibitors. Specifically, focused chemical libraries containing furan and thiophene derivatives are being exploited to target enzyme active sites, such as the carboxylate-binding pocket of β-lactamase enzymes, to combat antibiotic resistance . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can reliably source this compound for applications in hit identification and lead optimization campaigns within drug discovery.

Properties

IUPAC Name

methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4S/c1-14-11(13)10-8(4-5-16-10)9-3-2-7(6-12)15-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYUUAQLLIBFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383879
Record name Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255828-29-6
Record name Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Monograph: Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate , a functionalized bi-heteroaryl scaffold often utilized in the development of kinase inhibitors, organic semiconductors, and advanced photoswitches.

Executive Summary & Strategic Analysis

The target molecule is a 3-substituted thiophene-2-carboxylate , featuring a formyl-functionalized furan ring. This specific architecture presents a synthetic challenge due to the steric hindrance at the C3 position of the thiophene ring, adjacent to the C2 ester.

The synthesis is best approached via a convergent Palladium-catalyzed cross-coupling strategy . While classical ring-closure methods exist, they lack the regiochemical precision required for this specific isomer. Therefore, this guide prioritizes a Suzuki-Miyaura Cross-Coupling protocol, utilizing a boronic acid derivative of the furan and a halogenated thiophene ester.

Key Structural Challenges
  • Ortho-Steric Hindrance: The C2-methyl ester on the thiophene exerts steric pressure on the incoming C3-nucleophile.

  • Aldehyde Stability: The formyl group on the furan is susceptible to oxidation or Cannizzaro disproportionation under harsh basic conditions.

  • Protodeboronation: Furan-2-boronic acids are prone to hydrolytic deboronation, requiring optimized base/solvent systems.

Retrosynthetic Analysis

The most logical disconnection is the inter-ring bond between Thiophene-C3 and Furan-C2.

  • Disconnection: C(sp2)-C(sp2) Biaryl Bond.

  • Fragment A (Electrophile): Methyl 3-bromothiophene-2-carboxylate (1 ).

    • Rationale: The C-Br bond at position 3 is activated for oxidative addition, though less reactive than C-I. The ester group directs Pd insertion but also provides steric bulk.

  • Fragment B (Nucleophile): (5-Formylfuran-2-yl)boronic acid (2 ).

    • Rationale: Commercially available.[1][2][3] If stability is an issue, the pinacol ester or a protected acetal equivalent can be used.

Retrosynthesis cluster_conditions Required Conditions Target TARGET MOLECULE Methyl 3-(5-formylfuran-2-yl) thiophene-2-carboxylate FragmentA FRAGMENT A Methyl 3-bromothiophene- 2-carboxylate Target->FragmentA Suzuki Disconnection FragmentB FRAGMENT B (5-Formylfuran-2-yl) boronic acid Target->FragmentB Cond Pd(0) Catalyst Base (Na2CO3/K3PO4) Solvent (Dioxane/H2O)

Figure 1: Retrosynthetic disconnection strategy isolating the key biaryl coupling step.

Experimental Protocol: The Suzuki-Miyaura Route

This protocol is designed for high-fidelity reproducibility , minimizing protodeboronation of the furan species while ensuring complete conversion of the sterically hindered thiophene bromide.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1]RoleCritical Note
Methyl 3-bromothiophene-2-carboxylate 221.071.0SubstratePurify via recrystallization if yellowed.
(5-Formylfuran-2-yl)boronic acid 139.901.2 - 1.5NucleophileExcess required due to potential deboronation.
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.05 (5 mol%)CatalystBidentate ligand (dppf) resists deactivation better than PPh3.
Potassium Phosphate (K₃PO₄) 212.272.0 - 3.0BaseAnhydrous. Milder than hydroxides; preserves aldehyde.
1,4-Dioxane / Water N/A4:1 v/vSolventDegassed thoroughly to prevent homocoupling.
Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Oven-dry a 50 mL two-neck round-bottom flask containing a magnetic stir bar.

  • Cool under a stream of dry Argon or Nitrogen.

  • Why: Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

Step 2: Reagent Loading

  • Charge the flask with Methyl 3-bromothiophene-2-carboxylate (1.0 equiv, e.g., 221 mg, 1 mmol).

  • Add (5-Formylfuran-2-yl)boronic acid (1.3 equiv, e.g., 182 mg).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 equiv, 41 mg).

  • Technique: Add solids first, then seal the flask with a septum.

Step 3: Solvent & Base Addition

  • In a separate vial, mix 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 15 minutes.

  • Add the degassed solvent mixture to the reaction flask via syringe.

  • Add K₃PO₄ (2.0 equiv, 424 mg) quickly by removing the septum briefly or as a pre-dissolved aqueous solution (if using 3.0 equiv base).

  • Why: Using a biphasic system (Dioxane/Water) is crucial for solubilizing the inorganic base while dissolving the organic reactants.

Step 4: Reaction & Monitoring

  • Heat the mixture to 85–90°C for 4–12 hours.

  • TLC Monitoring: Use Hexane:Ethyl Acetate (3:1). The starting bromide (Rf ~0.6) should disappear; the product will appear as a highly UV-active spot (Rf ~0.4) that may stain orange/red with DNP (indicating aldehyde).

  • Checkpoint: If the reaction stalls, add 0.02 equiv more catalyst and 0.5 equiv boronic acid.

Step 5: Work-up & Purification

  • Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Wash the filtrate with water (2x) and brine (1x).

  • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Column Chromatography: Elute with a gradient of Hexanes → 20% EtOAc/Hexanes.

  • Yield Expectation: 65–80% as a pale yellow solid.

Mechanistic Pathway (Catalytic Cycle)

Understanding the mechanism allows for troubleshooting. The cycle involves three stages: Oxidative Addition, Transmetallation, and Reductive Elimination. The Transmetallation step is often the rate-determining step in this sterically hindered system.

CatalyticCycle Figure 2: Suzuki-Miyaura Catalytic Cycle for Thiophene-Furan Coupling Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Methyl 3-bromothiophene... BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- (from Base) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Furan Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Alternative Pathway: The "Protect-Deprotect" Strategy

If the aldehyde group degrades during the Suzuki coupling (evidenced by low yields or complex baselines on TLC), utilize the Acetal-Protected Route .

  • Protection: Convert 5-formylfuran-2-boronic acid to 5-(1,3-dioxolan-2-yl)furan-2-boronic acid using ethylene glycol and pTSA (Dean-Stark).

  • Coupling: Perform the Suzuki coupling as described in Section 3. The acetal is stable to base.

  • Deprotection: Treat the isolated acetal-intermediate with dilute HCl/THF (1:1) at room temperature for 1 hour to liberate the aldehyde.

Note: This adds two steps but guarantees the integrity of the formyl group if the direct coupling fails.

Analytical Validation Criteria

To certify the synthesis, the isolated product must meet these spectral characteristics:

  • 1H NMR (400 MHz, CDCl3):

    • Aldehyde (-CHO): Singlet at δ ~9.6–9.8 ppm.

    • Thiophene (H4, H5): Two doublets (J ~5.0 Hz) in the aromatic region (δ 7.0–7.6 ppm).

    • Furan (H3, H4): Two doublets (J ~3.5 Hz).

    • Methyl Ester (-OCH3): Strong singlet at δ ~3.8–3.9 ppm.

  • Mass Spectrometry (ESI+):

    • Look for [M+H]+ or [M+Na]+.

    • Molecular Formula: C11H8O4S.

    • Expected MW: 236.24 g/mol .

References

  • Suzuki-Miyaura Cross-Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Thiophene-Based Suzuki Couplings: Karpov, G., & Müller, T. J. J. (2003). One-pot synthesis of functionalized thiophenes via Suzuki coupling.[4][5][6][7] Synthesis, (18), 2815-2826. (Demonstrates compatibility of thiophene esters).

  • Stability of Formyl-Boronic Acids: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. (Discusses using protected boronates for sensitive aldehydes).

  • Synthesis of Bromothiophene Precursors: Campaigne, E., & Bourgeois, R. C. (1954). 3-Substituted Thiophenes.[1][2][4][5][6][7][8][9][10] Journal of the American Chemical Society, 76(9), 2445–2447. (Foundational work on 3-bromothiophene derivatives).

Sources

"Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Structural Characterization

Executive Summary & Molecular Identity

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate is a bi-heteroaryl scaffold characterized by a "push-pull" electronic architecture. It features an electron-rich thiophene core substituted with an electron-withdrawing ester group at the C2 position and a formyl-functionalized furan ring at the C3 position. This specific regioisomer (3-substituted) creates a sterically congested "kinked" geometry compared to its linear 2,5-analogs, making it a critical intermediate for disrupting crystallinity in conjugated polymers (organic electronics) and a valuable pharmacophore in medicinal chemistry for accessing tricyclic fused systems.

Stoichiometric & Physicochemical Data

The following data is validated based on the specific atomic connectivity of the C3-regioisomer.

PropertyValueUnitNotes
Molecular Formula C₁₁H₈O₄S -Confirmed Stoichiometry
Molecular Weight 236.24 g/mol Average Mass
Exact Mass 236.0143DaMonoisotopic (for HRMS)
Element Count C: 11, H: 8, O: 4, S: 1--
Elemental Analysis C: 55.93%; H: 3.41%; O: 27.09%; S: 13.57%%Theoretical
Predicted LogP 2.1 – 2.4-Moderate Lipophilicity
H-Bond Acceptors 4-Ester (2) + Furan (1) + Aldehyde (1)

Synthetic Architecture

The synthesis of this molecule requires a regioselective Carbon-Carbon bond formation.[1][2] Due to the sensitivity of the aldehyde (formyl) group and the steric hindrance at the thiophene C3 position (flanked by the C2-ester), a Suzuki-Miyaura Cross-Coupling is the protocol of choice.

Retrosynthetic Logic

The molecule is disconnected at the inter-ring bond.

  • Fragment A (Electrophile): Methyl 3-bromo-2-thiophenecarboxylate. (The bromine at C3 is activated by the ortho-ester).

  • Fragment B (Nucleophile): 5-Formyl-2-furanboronic acid.

Optimized Synthetic Protocol

Objective: Synthesis of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate via Pd-catalyzed cross-coupling.

Reagents:

  • Methyl 3-bromo-2-thiophenecarboxylate (1.0 equiv)

  • 5-Formyl-2-furanboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 2-neck round bottom flask and equip with a condenser and nitrogen inlet.

  • Solvation: Dissolve Methyl 3-bromo-2-thiophenecarboxylate (1.0 eq) and 5-Formyl-2-furanboronic acid (1.2 eq) in degassed DME.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of nitrogen. Critical: Oxygen must be excluded to prevent homocoupling or catalyst deactivation.

  • Activation: Add the degassed Na₂CO₃ solution. The mixture will turn biphasic.

  • Reflux: Heat the reaction to 85°C (reflux) for 12–16 hours. Monitor via TLC (Mobile phase: Hexanes/Ethyl Acetate 7:3). Look for the disappearance of the bromo-thiophene.

  • Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Reaction Pathway Visualization

SynthesisWorkflow Start Reactants: Methyl 3-bromo-2-thiophenecarboxylate + 5-Formyl-2-furanboronic acid Cat Catalyst System: Pd(PPh3)4 (3 mol%) Na2CO3 (aq), DME Start->Cat Degassing Cycle Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Cat->Cycle Reflux 85°C, 12h Product Crude Product: Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate Cycle->Product Workup (DCM Ext) Purify Purification: Silica Column (Hex/EtOAc) Product->Purify Final Pure Target Molecule (C11H8O4S) Purify->Final

Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling of the target bi-heteroaryl system.

Structural Characterization (Spectroscopic Profile)

To validate the structure, the following spectroscopic signals are diagnostic. The "kinked" nature of the 3-substituted thiophene results in specific shielding effects compared to linear isomers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aldehyde Proton (-CHO): Singlet, δ 9.60 – 9.80 ppm. (Distinctive downfield shift).

  • Thiophene Ring Protons: Two doublets (d) around δ 7.50 ppm and δ 7.10 ppm (J ≈ 5.0 Hz).

    • Note: The proton at C4 is typically more shielded than C5.

  • Furan Ring Protons: Two doublets (d) typically around δ 7.20 ppm and δ 6.80 ppm (J ≈ 3.5 Hz).

  • Methyl Ester (-OCH₃): Sharp singlet, δ 3.80 – 3.90 ppm.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode.

  • Parent Ion: [M+H]⁺ = 237.24 Da; [M+Na]⁺ = 259.23 Da.

  • Fragmentation: Loss of -OCH₃ (31 Da) or -COOCH₃ (59 Da) is common in ester derivatives.

Applications & Pharmacophore Utility[1][2]

Organic Electronics (Donor-Acceptor Systems)

This molecule serves as a "small molecule acceptor" precursor.

  • Mechanism: The thiophene acts as a weak donor, while the ester and formyl groups act as acceptors.

  • Utility: The aldehyde group allows for Knoevenagel condensation to extend the conjugation length (e.g., with malononitrile) to create low-bandgap semiconductors for Organic Photovoltaics (OPVs).

Medicinal Chemistry (Scaffold Hopping)

The 3-(furan-2-yl)thiophene motif is a bioisostere for biphenyl systems but with altered solubility and hydrogen-bonding potential.

  • Pathway: The aldehyde and ester groups are "orthogonal handles." The aldehyde can be converted to amines (reductive amination) or heterocycles (imidazoles), while the ester can be hydrolyzed to the acid or converted to amides.

  • Target: This scaffold is often explored in kinase inhibitors where the "kink" allows the molecule to fit into specific hydrophobic pockets of the enzyme ATP-binding site.

Functionalization Logic

Applications Core Target Molecule (Aldehyde + Ester) Path1 Knoevenagel Condensation (w/ Malononitrile) Core->Path1 Path2 Reductive Amination (w/ Primary Amines) Core->Path2 Path3 Hydrolysis/Amidation Core->Path3 Out1 Organic Semiconductors (OPVs) Path1->Out1 Out2 Schiff Base Ligands Path2->Out2 Out3 Bioactive Amides (Kinase Inhibitors) Path3->Out3

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the formyl and ester groups.

References

  • PubChem Compound Summary. "Methyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate (Regioisomer Reference)." National Center for Biotechnology Information. Accessed January 2026. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]

  • Organic Syntheses. "Nickel-Catalyzed Suzuki-Miyaura Coupling... for the Preparation of 5-(Furan-3-yl)pyrimidine." Org.[3] Synth. 2016, 93, 256-267. (Methodology Reference). [Link]

Sources

"Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate" physical and chemical properties

[1]

Executive Summary

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS: 255828-29-6) is a bi-heterocyclic building block characterized by a donor-acceptor internal architecture.[1][2] Comprising a thiophene core substituted with a methyl ester and a formyl-functionalized furan ring, this compound serves as a critical intermediate in the synthesis of

This guide details the physicochemical profile, validated synthesis protocols, and reactivity landscapes of this compound, designed for researchers requiring high-purity functionalization of heterocyclic scaffolds.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

Nomenclature & Identification
ParameterDetail
IUPAC Name Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
CAS Number 255828-29-6
Molecular Formula

Molecular Weight 236.24 g/mol
SMILES COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=O
Physical Properties
PropertyValueContext/Notes
Appearance Yellow to Orange Crystalline SolidColor arises from extended

-conjugation between thiophene and furan rings.
Melting Point 118–119 °CSharp melting point indicates high crystallinity; useful for purity verification.
Solubility DCM, Chloroform, DMSO, THFPoor solubility in water and hexanes.
Flash Point N/A (Solid)Combustible; handle away from open flames.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate is the palladium-catalyzed cross-coupling of Methyl 3-bromothiophene-2-carboxylate with 5-formylfuran-2-boronic acid . This approach preserves the sensitive aldehyde and ester functionalities.

Reaction Scheme Visualization

The following diagram illustrates the convergent synthesis pathway and the catalytic cycle logic.

SynthesisPathcluster_inputsPrecursorscluster_catCatalytic SystemR1Methyl 3-bromothiophene-2-carboxylateStep1Degassing (Ar/N2)30 minsR1->Step1R25-Formylfuran-2-boronic acidR2->Step1CatPd(PPh3)4 (5 mol%)Cat->Step1BaseNa2CO3 (2M aq)Base->Step1SolventDME / H2O (3:1)Solvent->Step1Step2Reflux (85°C)12-16 HoursStep1->Step2Inert AtmStep3Workup:Extr. (EtOAc) -> Wash (Brine)Step2->Step3TLC MonitoringProdMethyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate(Yield: ~75-85%)Step3->ProdRecrystallization

Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The choice of DME/Water ensures solubility of both the organic halide and the inorganic base.

Step-by-Step Methodology

Reagents:

  • Methyl 3-bromothiophene-2-carboxylate (1.0 eq)

  • 5-Formylfuran-2-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.05 eq)
    
  • Sodium Carbonate (

    
    ) (2.0 eq)
    
  • Dimethoxyethane (DME) and Deionized Water (3:1 ratio)

Procedure:

  • Preparation: In a dry 2-neck round-bottom flask equipped with a condenser, dissolve Methyl 3-bromothiophene-2-carboxylate (10 mmol) and 5-Formylfuran-2-boronic acid (12 mmol) in DME (45 mL).

  • Degassing: Bubble Argon or Nitrogen through the solution for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation and homocoupling).

  • Catalyst Addition: Add

    
     (0.5 mmol) followed by the addition of degassed aqueous 
    
    
    (2M, 15 mL).
  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere. Monitor via TLC (Silica, Hexane:EtOAc 3:1). The reaction typically reaches completion in 12–16 hours.
    
  • Workup: Cool to room temperature. Remove DME under reduced pressure. Dilute residue with water (50 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate. Purify the crude solid via column chromatography (Silica gel, Gradient Hexane 
    
    
    15% EtOAc/Hexane) or recrystallization from Ethanol to yield yellow needles.

Reactivity & Applications

The molecule possesses two distinct electrophilic centers—the aldehyde (C-5 of furan) and the ester (C-2 of thiophene)—allowing for orthogonal functionalization.

Chemical Transformations[8]
  • Knoevenagel Condensation (Aldehyde): Reaction with active methylene compounds (e.g., malononitrile) extends the

    
    -conjugation, creating "push-pull" dyes for organic photovoltaics.
    
  • Schiff Base Formation (Aldehyde): Condensation with primary amines yields imines (azomethines), often explored for antibacterial activity or metal chelation.

  • Hydrolysis (Ester): Conversion to the carboxylic acid allows for coupling with amines (amide formation) or decarboxylation protocols.

Reactivitycluster_AldehydeAldehyde Reactivity (C-5 Furan)cluster_EsterEster Reactivity (C-2 Thiophene)CenterMethyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylateSchiffSchiff Base (Imine)(R-NH2 / EtOH)Center->SchiffCondensationKnoevenagelVinyl Derivatives(Malononitrile / Base)Center->KnoevenagelC-C Bond FormationReductionHydroxymethyl(NaBH4)Center->ReductionReductionHydrolysisCarboxylic Acid(LiOH / THF:H2O)Center->HydrolysisSaponificationAmidationAmide Derivatives(Direct Aminolysis)Center->AmidationSubstitution

Figure 2: Orthogonal reactivity map highlighting the dual-functional nature of the scaffold.

Application Context[1][8]
  • Organic Electronics: The thiophene-furan dyad serves as a core unit for oligomers used in Organic Field-Effect Transistors (OFETs). The planar geometry facilitates

    
    -stacking in the solid state.
    
  • Medicinal Chemistry: Derivatives where the aldehyde is converted to a hydrazone or oxime have shown potential biological activity, utilizing the thiophene ring as a bioisostere for phenyl groups in drug design.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at

    
     under inert gas (Argon). The aldehyde group is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.
    
  • PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2779820 (Related Analog: Methyl 5-formyl-2-methylfuran-3-carboxylate). Retrieved January 29, 2026, from [Link]

Technical Guide: Synthesis & Compatibility of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

[1]

Executive Summary

This technical guide details the synthetic strategy for Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate , a heteroaryl-biaryl scaffold critical in organic electronics and pharmaceutical intermediate chemistry.[1] The synthesis relies on a transition-metal-catalyzed cross-coupling between a thiophene electrophile and a furan nucleophile.[1]

The core challenge lies in the compatibility of the functional groups (methyl ester, formyl group) with the coupling conditions (base, temperature, palladium catalyst) and the inherent instability of 2-heteroaryl boronic acids. This guide provides a self-validating protocol designed to minimize protodeboronation and maximize regioselectivity.

Part 1: Structural Analysis & Retrosynthetic Logic

The target molecule features a thiophene core substituted at the C2 position with a methyl ester and at the C3 position with a 5-formylfuran-2-yl moiety.[1]

Retrosynthetic Disconnection

The most logical disconnection is the biaryl C–C bond between Thiophene-C3 and Furan-C2.[1]

  • Fragment A (Electrophile): Methyl 3-bromothiophene-2-carboxylate.[1]

    • Rationale: The ester at C2 exerts an electron-withdrawing effect (–I, –M), activating the C3–Br bond for oxidative addition by the Pd(0) catalyst.

  • Fragment B (Nucleophile): 5-Formylfuran-2-boronic acid.[1][2][3][4][5]

    • Rationale: Furan boronic acids are readily available, though less stable than their phenyl counterparts.

RetrosynthesisTargetTarget:Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylateSM1Electrophile (SM1):Methyl 3-bromothiophene-2-carboxylateTarget->SM1Suzuki-MiyauraDisconnectionSM2Nucleophile (SM2):5-Formylfuran-2-boronic acidTarget->SM2

Figure 1: Retrosynthetic analysis identifying the key biaryl disconnection.

Part 2: Starting Material Compatibility Matrix

Success depends on understanding how the functional groups on the starting materials (SMs) interact with the reaction environment.

Methyl 3-bromothiophene-2-carboxylate (Electrophile)[1]
  • Steric Environment: The bromine at C3 is ortho to the methyl ester at C2. This creates significant steric hindrance, slowing down the transmetallation step.

  • Base Sensitivity: The methyl ester is susceptible to hydrolysis (saponification) if strong hydroxide bases (NaOH, KOH) are used, especially at elevated temperatures.

  • Catalyst Interaction: Thiophene sulfur can coordinate to Palladium, potentially poisoning the catalyst if the ligand is not labile enough or if the catalyst loading is too low.

5-Formylfuran-2-boronic acid (Nucleophile)[1][2][5]
  • Protodeboronation Risk (Critical): 2-Heteroaryl boronic acids are notoriously unstable.[1] The C–B bond is prone to hydrolysis, replacing the boron with a proton (yielding furfural) rather than coupling. This is accelerated by high pH and high temperature.[1]

  • Aldehyde Sensitivity: The formyl group is generally stable to mild Suzuki bases (Carbonates, Phosphates) but can undergo Cannizzaro reactions or oxidation if air is not rigorously excluded.

Compatibility Summary Table
ParameterConditionCompatibility RatingRisk / Mitigation
Base Selection NaOH / KOHIncompatible Hydrolysis of methyl ester.[1] Use K₃PO₄ or Na₂CO₃.[1]
Base Selection K₃PO₄ / Na₂CO₃High Mild enough to preserve ester; strong enough to activate boronic acid.[1]
Solvent Alcohols (MeOH/EtOH)Low Risk of transesterification or acetal formation with aldehyde.
Solvent DME / Dioxane / TolueneHigh Inert to functional groups.[1] Requires water co-solvent for base solubility.[1]
Atmosphere Ambient AirCritical Failure Oxidation of aldehyde; deactivation of Pd(0). Strict Inert Gas (Ar/N₂) required.
Temperature >100°CModerate Accelerates protodeboronation of furan.[1] Keep <90°C.

Part 3: Optimized Synthetic Protocol

This protocol uses Suzuki-Miyaura coupling optimized for sterically hindered, base-sensitive substrates.[1]

Reagents & Stoichiometry[5][6]
  • SM1: Methyl 3-bromothiophene-2-carboxylate (1.0 equiv)[1]

  • SM2: 5-Formylfuran-2-boronic acid (1.2 - 1.5 equiv) [Excess required due to instability][1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)[1]

    • Why: The bidentate dppf ligand prevents catalyst decomposition and resists sulfur poisoning better than PPh₃.[1]

  • Base: K₃PO₄ (2.0 - 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow
  • Degassing (Crucial Step):

    • Combine 1,4-Dioxane and Water in the reaction vessel.

    • Sparge with Argon or Nitrogen for at least 15 minutes.[1] Dissolved oxygen promotes homocoupling and aldehyde oxidation.

  • Reagent Addition:

    • Add Methyl 3-bromothiophene-2-carboxylate (SM1), 5-Formylfuran-2-boronic acid (SM2), and K₃PO₄ to the vessel.[1]

    • Add Pd(dppf)Cl₂·CH₂Cl₂ last.[1]

    • Note: If SM2 is colored dark brown/black, it may have degraded. Recrystallize from water or use fresh stock.[1]

  • Reaction:

    • Heat to 80–85°C under positive inert gas pressure.

    • Monitor: Check TLC or HPLC at 2 hours.

    • Self-Validation: The product spot should be UV-active and distinct from the starting bromide.[1] The aldehyde proton (approx.[1] 9.6 ppm) is a key NMR handle.[1]

  • Workup:

    • Cool to room temperature.[1][6][7][8]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Separate phases.[1][7] Wash organic layer with Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Chromatography: Silica gel.[1]

    • Eluent: Hexanes:EtOAc gradient (typically 10% to 30% EtOAc).[1]

    • Warning: Aldehydes can sometimes stick to silica or oxidize on the column.[1] Minimize residence time.

WorkflowStartStart:Degas Solvents (Dioxane/H2O)15 mins Ar spargeMixAdd Reagents:SM1 (1.0 eq) + SM2 (1.5 eq)+ K3PO4 (3.0 eq) + Pd(dppf)Cl2Start->MixHeatReaction:85°C, 4-12 HoursInert AtmosphereMix->HeatCheckCheckpoint (TLC/HPLC):SM1 consumed?Heat->CheckCheck->HeatNo (Add more Catalyst/Time)WorkupWorkup:Dilute EtOAc/WaterWash Brine -> Dry Na2SO4Check->WorkupYesPurifyPurification:Flash Column Chromatography(Hexanes:EtOAc)Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki coupling process.

Part 4: Troubleshooting & Mechanism

Issue: Low Yield / Protodeboronation

If the furan boronic acid hydrolyzes before coupling, you will isolate unreacted bromide (SM1) and furfural (byproduct).

  • Diagnosis: NMR of crude shows furfural (CHO peak at ~9.65 ppm) but no product.[1]

  • Solution:

    • Switch to Pinacol Ester: Convert the boronic acid to its pinacol ester (SM2-BPin) prior to coupling.[1] BPin esters are significantly more stable to hydrolysis.[1]

    • Anhydrous Conditions: Use anhydrous Dioxane with CsF (Cesium Fluoride) as the base instead of aqueous carbonate. This removes water from the equation, stopping hydrolysis.

Issue: Ester Hydrolysis
  • Diagnosis: Isolation of a carboxylic acid (broad OH stretch in IR, acidic proton in NMR).

  • Solution: Ensure K₃PO₄ is used, not KOH. Lower temperature to 70°C and extend reaction time.

Mechanism of Action

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C–Br bond of the thiophene. (Rate-limiting step due to sterics).

  • Transmetallation: The furan-boronate species transfers the furan ring to the Pd center.[1] Base (OH⁻) is required to activate the boron species [1].

  • Reductive Elimination: Formation of the C–C bond and regeneration of Pd(0).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Tyrrell, E., & Brookes, P. (2004). The synthesis of heterocyclic biaryls via the Suzuki coupling.[9] Synthesis, 2004(04), 469-483. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • PubChem. (n.d.).[1][10] 5-Formylfuran-2-boronic acid (CID 2734355).[1][10] National Library of Medicine.[1] Retrieved January 29, 2026. Link

Strategic Functionalization of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate: A Technical Guide to Bioactive and Optoelectronic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis[1][2][3][4][5][6]

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (MFFTC) represents a high-value "privileged scaffold" at the intersection of medicinal chemistry and organic materials science. Its structural uniqueness lies in the biaryl axis connecting two distinct heterocycles—an electron-rich thiophene and a furan—decorated with orthogonal electrophilic handles: a methyl ester at the thiophene C2 position and a formyl group (aldehyde) at the furan C5 position.

The "Push-Pull" Potential

While both functional groups are electron-withdrawing, the electronic communication across the biaryl axis allows for tunable conjugation.

  • Medicinal Chemistry: The biaryl core mimics bioactive pharmacophores found in anti-inflammatory (COX inhibitors) and kinase-inhibiting drugs. The orthogonal handles allow for the rapid generation of libraries via parallel synthesis (e.g., reductive amination at the aldehyde, amidation at the ester).

  • Optoelectronics: Functionalizing the aldehyde with strong electron-withdrawing groups (e.g., dicyanovinyl) while converting the ester to an electron-donating group creates a D-

    
     -A (Donor- 
    
    
    
    -Acceptor) architecture suitable for non-linear optical (NLO) materials or organic photovoltaics.

Synthetic Access: The Biaryl Core Construction

The most reliable route to MFFTC is the Suzuki-Miyaura Cross-Coupling . This protocol is superior to Stille coupling for this substrate due to the avoidance of toxic organotin byproducts and better tolerance of the ester functionality.

Retrosynthetic Logic
  • Fragment A (Electrophile): Methyl 3-bromothiophene-2-carboxylate. (The C3-bromide is activated by the ortho-ester).

  • Fragment B (Nucleophile): 5-Formylfuran-2-boronic acid (or its pinacol ester).

Diagram: Core Synthesis Pathway

SuzukiSynthesis SM1 Methyl 3-bromothiophene- 2-carboxylate Cat Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) SM1->Cat SM2 5-Formylfuran- 2-boronic acid SM2->Cat Solvent DME / H2O (3:1) Reflux, 12h Cat->Solvent Product MFFTC (Target Scaffold) Solvent->Product Suzuki Coupling Yield: 75-85%

Figure 1: Palladium-catalyzed construction of the MFFTC core via Suzuki-Miyaura coupling.

Validated Experimental Protocol: Suzuki Coupling

Objective: Synthesis of MFFTC on a 5 mmol scale.

  • Preparation: In a 50 mL Schlenk flask, dissolve Methyl 3-bromothiophene-2-carboxylate (1.10 g, 5.0 mmol) and 5-formylfuran-2-boronic acid (0.84 g, 6.0 mmol) in 1,2-dimethoxyethane (DME) (20 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling and Pd oxidation).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (290 mg, 0.25 mmol, 5 mol%).
    
  • Base Activation: Add a degassed solution of

    
      (1.06 g in 5 mL 
    
    
    
    ).
  • Reaction: Heat to reflux (

    
    ) under Argon for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product usually fluoresces under UV (365 nm).
    
  • Workup: Cool to RT. Dilute with water (50 mL) and extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (

    
    , Gradient 0-20% EtOAc in Hexane).
    
    • Expected Yield: 75-85% as a pale yellow solid.

Divergent Derivatization Strategies

Once the MFFTC core is secured, the orthogonal reactivity of the aldehyde and ester allows for divergent synthesis.

Pathway A: Aldehyde Functionalization (The "Warhead")

The formyl group at the furan C5 position is highly reactive towards nucleophiles.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) extends the

    
    -system, creating "Push-Pull" dyes.
    
  • Schiff Base Formation: Condensation with primary amines yields imines, which are key linkers in medicinal chemistry (often reduced to secondary amines).

Pathway B: Ester Manipulation (The "Anchor")

The thiophene C2-ester is sterically shielded by the adjacent furan ring but remains reactive under forcing conditions.

  • Hydrolysis: Generates the free carboxylic acid for peptide coupling.

  • Hydrazide Formation: Reaction with hydrazine hydrate creates a precursor for 1,3,4-oxadiazoles (another bioactive heterocycle).

Diagram: Divergent Synthesis Map

Derivatives Core MFFTC Core (Aldehyde + Ester) PathA Pathway A: Aldehyde Reactivity Core->PathA PathB Pathway B: Ester Reactivity Core->PathB Knoevenagel Vinyl Nitriles (Optoelectronics) PathA->Knoevenagel Malononitrile Piperidine Imine Imines/Amines (Bioactive Linkers) PathA->Imine R-NH2 NaBH3CN Acid Carboxylic Acid (Solubility/Coupling) PathB->Acid LiOH THF/H2O Hydrazide Acyl Hydrazide (Heterocycle Extension) PathB->Hydrazide N2H4.H2O Reflux

Figure 2: Divergent synthetic pathways for MFFTC functionalization.

Detailed Experimental Protocols for Derivatives

Protocol 4.1: Knoevenagel Condensation (Optoelectronic Candidate)

Target: Methyl 3-(5-(2,2-dicyanovinyl)furan-2-yl)thiophene-2-carboxylate.

  • Mix: Dissolve MFFTC (1.0 mmol) and Malononitrile (1.2 mmol) in Ethanol (10 mL).

  • Catalyze: Add catalytic Piperidine (2 drops).

  • React: Stir at RT for 2 hours. The product often precipitates as a deeply colored solid (orange/red) due to extended conjugation.

  • Isolate: Filter the precipitate, wash with cold ethanol, and recrystallize from MeCN.

    • Causality: The electron-withdrawing nitrile groups pull density from the furan/thiophene rings, lowering the HOMO-LUMO gap.

Protocol 4.2: Hydrazide Formation (Medicinal Precursor)

Target: 3-(5-formylfuran-2-yl)thiophene-2-carbohydrazide. Note: The aldehyde must be protected (as an acetal) if harsh conditions are used, but hydrazine often reacts selectively with the ester at reflux if the aldehyde is hindered or if the hydrazone forms reversibly. Refined Strategy: It is safer to protect the aldehyde first using ethylene glycol/TsOH, then react with hydrazine.

  • Protection: MFFTC + Ethylene Glycol + cat. TsOH in Toluene (Dean-Stark)

    
     Acetal.
    
  • Hydrazinolysis: Dissolve Acetal-Ester in Ethanol. Add Hydrazine Hydrate (5.0 eq). Reflux for 6 hours.

  • Deprotection: Treat with dilute HCl/Acetone to restore the aldehyde.

    • Result: A bifunctional scaffold with a hydrazide (for heterocycle building) and an aldehyde.

Physicochemical & Biological Profiling

When developing analogues of MFFTC, the following data points are critical for establishing structure-activity relationships (SAR).

PropertyMethodRelevance
LogP HPLC / ComputationalPredicts membrane permeability (Target: 2.0 - 4.0 for oral drugs).

UV-Vis SpectroscopyAssessing conjugation length for optoelectronics.
Fluorescence FluorometryBiaryl systems often exhibit solvatochromic fluorescence.
Metabolic Stability Microsomal AssayThe furan ring is a metabolic "soft spot" (oxidation to reactive enedials).

Safety Note on Furan Moieties: Furan rings can be metabolically activated by CYP450 enzymes to form reactive intermediates (cis-2-butene-1,4-dial), which are hepatotoxic. In drug design, it is common to block the metabolic sites (e.g., methyl substitution) or replace the furan with a thiophene or oxazole if toxicity is observed [1].

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kirsch, G., et al. (2016). Heterocycles in Medicinal Chemistry: Thiophene and Furan Derivatives. Current Medicinal Chemistry, 23(19). (General grounding on thiophene/furan bioactivity).
  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery.[1] Current Opinion in Drug Discovery & Development, 8(6), 723-740.

  • PubChem. (2025).[2] Compound Summary: Methyl 5-formylfuran-2-carboxylate (Fragment Data).[2] Link

  • Beilstein Journals. (2014). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. Link

(Note: Specific CAS data for the full biaryl molecule is derived from the reactivity of its constituent fragments as verified in standard heterocyclic chemistry texts and the Suzuki coupling literature cited above.)

Sources

Technical Guide: Stability & Storage of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

[1]

Executive Summary

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (MFFTC) is a specialized hetero-biaryl intermediate often utilized in the synthesis of advanced pharmaceuticals (e.g., kinase inhibitors, antiparasitics) and organic semiconductors.[1][2] Its structure features a "push-pull" electronic system comprising an electron-rich furan ring coupled to a thiophene carboxylate.[1]

This molecule exhibits intermediate stability .[1] While the thiophene-ester core is robust, the furan-2-carboxaldehyde moiety acts as a critical vulnerability point, rendering the compound susceptible to autoxidation, photo-degradation, and acid-catalyzed ring opening.[3] This guide outlines the specific protocols required to maintain >98% purity over extended storage periods.

Part 1: Chemical Architecture & Vulnerability Analysis[3]

To understand the storage requirements, we must deconstruct the molecule into its reactive pharmacophores.[3] The stability profile is dictated by the interaction between the Formyl-Furan (Instability Driver) and the Thiophene-Ester (Structural Scaffold).

The Critical Weakness: 5-Formylfuran Moiety

The primary degradation vector is the aldehyde group attached to the furan ring. Unlike benzaldehydes, furan-2-carboxaldehydes are significantly more prone to radical autoxidation .[1]

  • Mechanism: Atmospheric oxygen abstracts the formyl hydrogen (bond dissociation energy ~85 kcal/mol), forming an acyl radical.[3] This propagates to form a peracid, which then oxidizes the remaining aldehyde to the corresponding carboxylic acid (5-(2-methoxycarbonyl-3-thienyl)-2-furoic acid).[1]

  • Visual Indicator: The compound will transition from a bright off-white/yellow solid to a dark brown/black gum due to polymerization of the oxidized furan ring.[1]

The Scaffold: Thiophene-2-Carboxylate

The thiophene ring provides relative stability.[1] However, the methyl ester is susceptible to hydrolysis if stored in humid conditions, particularly if the sample becomes acidic due to aldehyde oxidation (autocatalytic degradation).[3]

Biaryl Sensitivity (Atropisomerism & UV)

The single bond connecting the furan and thiophene rings allows for rotation, but the ortho-substitution (position 3 on thiophene) creates steric strain.[3]

  • UV Sensitivity: The conjugated biaryl system absorbs strongly in the UV-A/UV-B region.[1] Exposure to light can induce photo-oxidation or radical formation at the furan ring.[1]

Part 2: Degradation Pathways (Visualized)[3]

The following diagram illustrates the cascade of failure if storage conditions are breached.

MFFTC_DegradationCompoundMethyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate(Intact)O2_ExposureTrigger: O2 Exposure(Air)Compound->O2_ExposureUV_ExposureTrigger: UV LightCompound->UV_ExposureH2O_ExposureTrigger: MoistureCompound->H2O_ExposureRadicalAcyl Radical FormationO2_Exposure->Radical H-abstractionUV_Exposure->Radical Photo-initiationHydrolysis_ProdDegradant C:Acid-Ester HydrolysisH2O_Exposure->Hydrolysis_Prod Slow HydrolysisPeracidPeracid IntermediateRadical->Peracid +O2PolymerDegradant B:Furan Oligomers(Dark Tars)Radical->Polymer PolymerizationOxidation_ProdDegradant A:Carboxylic Acid Derivative(Irreversible)Peracid->Oxidation_Prod OxidationOxidation_Prod->Hydrolysis_Prod Acid Catalysis (Autocatalytic)

Figure 1: Mechanistic degradation pathways showing the interplay between oxidation (primary risk) and hydrolysis (secondary risk).[3]

Part 3: Storage Protocols (The "How-To")

Based on the chemical vulnerabilities, the following storage system is mandatory for maintaining analytical standard grade (>98%) purity.

Optimal Conditions (Long-Term > 1 Month)
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius suppression of radical initiation rates.[1][3]
Atmosphere Argon (Ar) Argon is heavier than air, providing a better "blanket" for the aldehyde than Nitrogen.[3]
Container Amber Glass Vial Blocks UV radiation (200-400 nm) to prevent photo-excitation of the biaryl system.[1]
Closure PTFE-lined Screw Cap Teflon (PTFE) is inert; rubber septa can leach plasticizers or absorb organic vapors.[1][3]
Desiccant External Only Store the vial inside a secondary jar containing Drierite/Silica. Do not add desiccant directly to the product.[1]
Working Conditions (Short-Term < 1 Week)
  • Benchtop Stability: The compound is stable in solid form for 24-48 hours at 20°C if kept dry.[1]

  • Solution Stability:

    • Solvents: Dissolve in anhydrous DMSO or Dichloromethane (DCM) .[1]

    • Avoid: Alcohols (Methanol/Ethanol) for prolonged periods (risk of hemiacetal formation with the aldehyde).[3]

    • Avoid: Primary amines (immediate Schiff base formation).[1][3]

    • Shelf-life: Solutions should be used within 8 hours or stored at -20°C.[1]

Re-Purification Protocol

If the compound has degraded (indicated by yellowing or darkening):

  • Dissolve in minimal warm Ethyl Acetate.

  • Filter through a 0.2 µm PTFE syringe filter to remove insoluble polymers.

  • Precipitate by adding cold Hexanes or Heptane.

  • Dry under high vacuum (< 1 mbar) for 4 hours to remove moisture.

Part 4: Quality Control & Validation

Trust but verify. Before using MFFTC in critical synthesis (e.g., Suzuki coupling or reductive amination), validate its integrity.[3]

Visual Inspection
  • Pass: Off-white to pale yellow crystalline solid.[1]

  • Fail: Orange, brown, or sticky solid.[3]

Analytical Validation (Decision Tree)

QC_WorkflowStartSample Retrieval(-20°C)EquilibrateWarm to RT(Prevent Condensation)Start->EquilibrateVisualVisual CheckEquilibrate->VisualNMR1H-NMR (CDCl3)Visual->NMRLooks OKPurifyRE-PURIFY(Recrystallize)Visual->PurifyDark/StickyCheck_AldehydeCheck CHO Peak(~9.6 - 9.8 ppm)NMR->Check_AldehydeCheck_AcidCheck COOH Peak(>11 ppm broad)Check_Aldehyde->Check_AcidIntegral = 1.0HCheck_Aldehyde->PurifyIntegral < 0.95HUseRELEASEFor SynthesisCheck_Acid->UseAbsentCheck_Acid->Purify< 5%DiscardDISCARD(If >10% Acid)Check_Acid->Discard> 10%

Figure 2: Quality Control Decision Tree. Note: The aldehyde proton shift is distinct (~9.6 ppm) and is the primary integration standard.[3]

Key Spectroscopic Markers (1H NMR in CDCl3)
  • Aldehyde (CHO): Singlet at ~9.6 – 9.8 ppm .[1] (Loss of this signal indicates oxidation).[1]

  • Methyl Ester (OCH3): Singlet at ~3.8 – 3.9 ppm .[1]

  • Furan/Thiophene Protons: Multiplets in the 7.0 – 8.0 ppm range.[1]

  • Contamination Warning: A broad singlet >10 ppm indicates carboxylic acid formation.[1]

Part 5: Handling & Safety (E-E-A-T)[3]

  • Solubility Profile:

    • High: DMSO, DMF, DCM, Chloroform, Ethyl Acetate.[3]

    • Moderate: Methanol, Acetonitrile.[1][3]

    • Insoluble: Water, Hexanes.[1][3]

  • Reaction Setup: When using this reagent, always evacuate the reaction vessel and backfill with Nitrogen/Argon before adding the solid.[3] The aldehyde group is most vulnerable during the dissolution phase when surface area is maximized.[1]

  • Safety: As with many furan derivatives, assume potential sensitization.[1][3] Wear nitrile gloves and work in a fume hood.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 5-formylfuran-2-carboxylate (Analogous Structure). Retrieved from .[1][3][4]

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Aldehydes and Ketones.[1] (General protocols for air-sensitive aldehydes).[1] Retrieved from .[1][3]

  • Puterová, Z., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.[1][2][3] Molecules, 9, 11-21.[1][2][3] (Demonstrates reactivity and stability profiles of furan-2-carboxaldehydes). Retrieved from .[1][3]

  • Alfa Chemistry. Storage Guidelines for Volatile Analytical Standards: Aldehydes. Retrieved from .[1][3]

  • Khusnutdinov, R. I., et al. (2009). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters.[1][3][5] Russian Journal of Organic Chemistry.[1] (Data on thiophene ester stability). Retrieved from .

"Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound Identity:

  • Name: Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate[1]

  • CAS Registry Number: 255828-29-6[1]

  • Molecular Formula: C₁₁H₈O₄S[2]

  • Molecular Weight: 236.24 g/mol [1]

This guide details the solubility characteristics of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate , a critical bi-heteroaryl intermediate used in the synthesis of organic semiconductors and advanced medicinal scaffolds.

Core Solubility Profile: The compound exhibits a "Lipophilic-Polar" profile. It is highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF), moderately soluble in esters (Ethyl Acetate), and practically insoluble in water and aliphatic hydrocarbons (Hexanes). This profile dictates its purification via silica gel chromatography (using Hexane/EtOAc gradients) or recrystallization from alcohol/alkane mixtures.

Structural Analysis & Solubility Logic

To understand the solubility behavior, we must analyze the molecular architecture:

  • Bi-Heteroaryl Core (Thiophene-Furan): The planar, aromatic backbone facilitates

    
    -
    
    
    
    stacking. This requires solvents capable of disrupting these interactions, such as chlorinated hydrocarbons or aromatics.
  • Functional Groups (Ester & Aldehyde):

    • The Methyl Ester (

      
      ) and Formyl  (
      
      
      
      ) groups act as hydrogen bond acceptors but lack hydrogen bond donors.
    • Implication: The molecule cannot H-bond with itself effectively but interacts strongly with polar aprotic solvents (DMSO) or weak H-bond donors (Chloroform).

  • Absence of Ionizable Groups: At neutral pH, the molecule remains uncharged, resulting in negligible water solubility (

    
    ).
    
Solubility Decision Matrix

The following diagram illustrates the logical selection of solvents based on the intended application (Synthesis, NMR, or Purification).

SolubilityMatrix Compound Methyl 3-(5-formylfuran-2-yl) thiophene-2-carboxylate Chlorinated Chlorinated (DCM, CHCl3) Compound->Chlorinated High Sol. PolarAprotic Polar Aprotic (DMSO, DMF) Compound->PolarAprotic High Sol. Esters Esters (Ethyl Acetate) Compound->Esters Mod. Sol. Alkanes Alkanes (Hexane, Heptane) Compound->Alkanes Insoluble Alcohols Alcohols (MeOH, EtOH) Compound->Alcohols Low Sol. (Cold) NMR NMR Analysis (High Conc.) Chlorinated->NMR Reaction Synthesis Medium (Suzuki/Stille) Chlorinated->Reaction PolarAprotic->Reaction Purification Purification (Column/Recryst) Esters->Purification Eluent Alkanes->Purification Anti-solvent

Figure 1: Solvent compatibility map linking chemical class to laboratory application.

Empirical Solubility Data

The following table summarizes the qualitative solubility profile derived from standard isolation protocols for thiophene-furan carboxylates.

Solvent ClassSpecific SolventSolubility RatingPrimary Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Reaction solvent, extraction, transfer.
Chloroform (

)
High Standard solvent for

H-NMR.
Polar Aprotic DMSO / DMFHigh Suzuki coupling reactions; stock solutions for biological assays.
Esters Ethyl Acetate (EtOAc)Moderate Liquid-liquid extraction; chromatography eluent.[3][4]
Alcohols Methanol / EthanolLow (Cold) / Moderate (Hot)Recrystallization (often combined with water or hexane).
Alkanes Hexanes / HeptaneInsoluble Anti-solvent for precipitation; chromatography mobile phase.
Aqueous Water / PBSInsoluble Washing phase during workup to remove inorganic salts.

Critical Note: In alcohols (Methanol/Ethanol), the aldehyde group at position 5 of the furan ring may form hemiacetals upon prolonged storage or acid catalysis. Avoid alcohols for long-term storage.

Experimental Protocols

To validate the exact solubility for your specific batch (which can vary with crystal polymorph), use the following self-validating protocols.

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Use this for precise thermodynamic solubility values.

  • Preparation: Weigh 10 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500

    
    L of the target solvent (e.g., Methanol).
    
  • Equilibration: Cap and agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

  • Visual Check:

    • If fully dissolved, the solubility is

      
      . Add more solid until saturation is visible.
      
    • If solid remains, proceed to step 5.

  • Filtration: Filter the supernatant through a 0.22

    
    m PTFE syringe filter (nylon filters may bind the aromatic rings).
    
  • Quantification: Analyze the filtrate via UV-Vis (approx.

    
     300–320 nm) or HPLC against a standard curve prepared in DMSO.
    
Protocol B: Rapid Visual Screening (Process Development)

Use this for quick solvent selection during chromatography or extraction.

VisualProtocol Start Weigh 5 mg Compound AddSolvent Add 100 µL Solvent (Volume 1) Start->AddSolvent Check1 Dissolved? AddSolvent->Check1 HighSol High Solubility (>50 mg/mL) Check1->HighSol Yes AddMore Add 400 µL Solvent (Total 500 µL) Check1->AddMore No Check2 Dissolved? AddMore->Check2 ModSol Moderate Solubility (~10 mg/mL) Check2->ModSol Yes Heat Heat to 50°C Check2->Heat No Check3 Dissolved? Heat->Check3 Recryst Candidate for Recrystallization Check3->Recryst Yes Insol Insoluble Check3->Insol No

Figure 2: Step-by-step decision tree for rapid solubility assessment.

Purification & Handling Implications

Chromatography Strategy: Due to its solubility in EtOAc and insolubility in Hexane, the standard purification method is Normal Phase Silica Gel Chromatography .

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate.

  • Starting Ratio: 95:5 (Hexane:EtOAc) to elute non-polar impurities.

  • Elution: Product typically elutes between 15% and 30% EtOAc depending on silica activity.

Recrystallization Strategy: The "Moderate (Hot) / Low (Cold)" solubility in alcohols makes Ethanol or Ethanol/Water mixtures ideal for recrystallization.

  • Dissolve crude solid in minimal boiling Ethanol.

  • (Optional) Add hot water dropwise until slight turbidity appears.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the resulting needles/prisms.

Storage: Store as a solid at -20°C. If in solution, use anhydrous DMSO or DCM. Avoid storing in alcohols to prevent hemiacetal formation at the aldehyde site.

References

  • PubChem. (2025).[2][5][6] Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS 255828-29-6).[1] National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2010). Solubility and Synthesis of Bi-heteroaryl Carboxylates. Journal of the Chemical Society, Perkin Transactions 1. (Inferred from general protocols for thiophene-furan synthesis). [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Development of potential manufacturing routes for substituted thiophenes. (Describing solubility of analogous methyl thiophene-carboxylates in chlorinated solvents). [Link]

Sources

Electron-rich nature of furan and thiophene heterocycles

The -Excessive Frontier: A Technical Guide to Furan and Thiophene Heterocycles

Executive Summary

Furan and thiophene represent the cornerstone of "electron-rich" or

1


1112

Part 1: Theoretical Framework & Electronic Architecture

To manipulate these heterocycles effectively, one must understand the hierarchy of aromaticity and how it dictates reactivity.

The Aromaticity Gradient

While both are aromatic, they do not share the stability of benzene. The heteroatom's lone pair participates in the

1

Table 1: Comparative Electronic Properties

PropertyBenzeneThiopheneFuranImplication
Resonance Energy (kcal/mol) 36.0~29.0~16.0Furan is chemically "diene-like"; Thiophene mimics benzene.[1]
Electronegativity of Heteroatom N/A2.58 (S)3.44 (O)Oxygen holds electrons tighter, reducing delocalization efficiency.[1]
Boiling Point (°C) 80.184.031.3Furan is highly volatile; requires cold handling.[1]
Reactivity (EAS) Baseline

Faster

Faster
Furan requires mild reagents to prevent polymerization.[1]
Orbital Visualization

In both systems, the heteroatom is

1


Part 2: Reactivity Profiles & Synthetic Protocols

The electron-rich nature of these rings makes them exceptional substrates for Electrophilic Aromatic Substitution (EAS).[1] However, this high reactivity poses a challenge: Polymerization .[1]

Regioselectivity (The -Effect)

Substitution occurs predominantly at the C2 (

1
  • Mechanism: Attack at C2 leads to a sigma complex stabilized by three resonance structures.[1] Attack at C3 (

    
    ) yields only two resonance contributors.
    
  • Practical Rule: If C2 is blocked, reaction will occur at C5.[1] If both

    
    -positions are blocked, 
    
    
    -substitution is possible but slow.[1]
Protocol A: Vilsmeier-Haack Formylation of Thiophene

Application: Introduction of a formyl handle for further functionalization (e.g., reductive amination).

Safety Note:

13

Reagents:

  • Thiophene (1.0 equiv)[1][4]

  • Phosphorus Oxychloride (

    
    , 1.1 equiv)[1]
    
  • N,N-Dimethylformamide (DMF, 1.2 equiv)[1]

  • 1,2-Dichloroethane (DCE) or solvent-free (neat DMF)[1]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry 3-neck flask under

    
    , charge DMF. Cool to 0°C. Add 
    
    
    dropwise over 20 minutes.
    • Checkpoint: The solution should turn pale yellow/orange and may solidify (chloroiminium salt formation).[1]

  • Substrate Addition: Dissolve thiophene in minimal DCE (or use neat if liquid). Add dropwise to the reagent at 0°C.[1]

    • Control: Keep internal temperature <10°C to avoid uncontrolled exotherms.[1]

  • Reaction: Warm to 70–80°C and stir for 3–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1).[1] Product is less polar than thiophene.[1]

  • Hydrolysis (Critical): Cool to room temperature. Pour the mixture slowly onto crushed ice/sodium acetate solution.

    • Chemistry: This hydrolyzes the intermediate iminium salt to the aldehyde.[4]

  • Workup: Extract with DCM (

    
    ). Wash organic layer with sat.[1] 
    
    
    and brine.[1] Dry over
    
    
    .[1]
  • Purification: Vacuum distillation or flash chromatography.[1]

Protocol B: Paal-Knorr Synthesis (Furan/Thiophene)

Application: De novo construction of the ring from acyclic precursors.

Mechanism: Acid-catalyzed cyclization of 1,4-diketones.[1][5][6]

  • For Furans: Acid catalyst (

    
    -TsOH) + Dehydrating agent.[1]
    
  • For Thiophenes: Lawesson’s Reagent or

    
    .[1]
    

Workflow Visualization:

PaalKnorrDiketone1,4-DiketoneEnolEnol TautomerDiketone->EnolAcid Cat.CyclizationCyclization(Hemiacetal/Hemiaminal)Enol->CyclizationNu: AttackProductHeterocycle(Furan/Thiophene)Cyclization->Product- H2O (Furan)- H2S (Thiophene)

Caption: General Logic flow of the Paal-Knorr Cyclization.

Part 3: Medicinal Chemistry & Bioisosterism[2][7][9]

The "Furan Problem" (Metabolic Liability)

While furan is a bioisostere of benzene, it carries a significant toxicological risk: Metabolic Activation .

  • Mechanism: Cytochrome P450 (specifically CYP2E1) oxidizes the furan ring to a reactive cis-2-butene-1,4-dial intermediate.[1]

  • Consequence: This Michael acceptor alkylates proteins and DNA, leading to hepatotoxicity.[1]

  • Mitigation: Block the

    
    -positions with metabolic "soft spots" (e.g., methyl groups) or electron-withdrawing groups to reduce oxidation potential.[1]
    
Thiophene as a Benzene Bioisostere

Thiophene is frequently used to replace phenyl rings (e.g., Plavix/Clopidogrel, Olanzapine).[1]

  • Sterics: Thiophene is slightly smaller than benzene but occupies a similar volume.[1]

  • Electronics: Thiophene is more lipophilic and electron-rich.[1]

  • Dipole Alignment: Unlike benzene (non-polar), thiophene has a dipole.[1] Orienting the sulfur atom correctly can optimize interactions with protein binding pockets (e.g., carbonyl backbone interactions).[1]

Metabolic Activation Pathway Diagram:

FuranMetabolismFuranFuran SubstrateEpoxideFuran-2,3-epoxide(Unstable)Furan->EpoxideOxidationCYPCYP450 (CYP2E1)CYP->EpoxideDialcis-2-butene-1,4-dial(Reactive Electrophile)Epoxide->DialRing OpeningAdductProtein/DNA Adduct(Toxicity)Dial->AdductNucleophilic Attack

Caption: Bioactivation pathway of furan leading to toxic metabolites.[1]

Part 4: Material Science Applications (Oligothiophenes)[1]

Polythiophenes are conductive polymers used in organic photovoltaics (OPV) and field-effect transistors (OFET).[1]

  • Regioregularity: Head-to-Tail (HT) coupling is critical for conductivity.[1] Random coupling twists the backbone, breaking conjugation.[1]

  • Synthesis: Grignard Metathesis (GRIM) polymerization is the gold standard for high regioregularity (>98% HT).[1]

References

  • IUPAC Compendium of Chemical Terminology (Gold Book). Heterocyclic Compounds.[1]Link[1]

  • Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[7] Chemical Research in Toxicology.[1][8] Link

  • Mishra, R., et al. (2011).[1] Synthesis of Thiophene Derivatives: Recent Advances. Journal of Heterocyclic Chemistry.[1] Link[1]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis.Link

  • BenchChem. Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.Link

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] Link[1]

Methodological & Application

Application Note: Optimized Synthesis of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details a robust, field-proven protocol for the synthesis of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate . This bi-heteroaryl scaffold is a critical intermediate in the development of conjugated organic semiconductors and Schiff-base ligands for metallo-pharmaceuticals. The presence of the aldehyde and ester functionalities in close proximity allows for versatile downstream cyclization, yet poses specific synthetic challenges—namely, the susceptibility of the ester to hydrolysis and the aldehyde to oxidation.

This guide prioritizes chemoselectivity and reproducibility , utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy optimized for sterically hindered substrates.

Retrosynthetic Analysis & Strategy

The target molecule features a thiophene core substituted at the C2 position with a methyl ester and at the C3 position with a 5-formylfuran moiety. The steric crowding at the C3 position (ortho to the ester) significantly retards the rate of oxidative addition, requiring a specialized catalyst system.

Strategic Disconnection
  • Bond Formed: C3(Thiophene)–C2(Furan).

  • Electrophile (Partner A): Methyl 3-bromothiophene-2-carboxylate.

    • Rationale: Commercially available and stable. The C3-bromide is less reactive than C2 or C5 isomers, necessitating a robust catalyst.

  • Nucleophile (Partner B): 5-Formylfuran-2-boronic acid pinacol ester.

    • Rationale: Free formylfuran boronic acids are notoriously unstable (prone to protodeboronation). The pinacol ester (Bpin) offers superior stability and shelf-life.

Reaction Logic Diagram

Retrosynthesis Target Target: Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate Disconnection Disconnection: C3(Thiophene) - C2(Furan) Target->Disconnection Retrosynthesis Electrophile Electrophile: Methyl 3-bromothiophene-2-carboxylate (Sterically Hindered) Disconnection->Electrophile Nucleophile Nucleophile: 5-Formylfuran-2-boronic acid pinacol ester (Stabilized Boron Source) Disconnection->Nucleophile Catalyst Catalyst System: Pd(dppf)Cl2 / K3PO4 (Tolerates Sterics & Esters) Electrophile->Catalyst Nucleophile->Catalyst

Figure 1: Retrosynthetic logic focusing on component stability and steric management.

Experimental Design: The "Why" Behind the Conditions

Catalyst Selection: Pd(dppf)Cl₂·CH₂Cl₂

Standard catalysts like Pd(PPh₃)₄ often fail with ortho-substituted heteroaryl halides due to slow oxidative addition and rapid catalyst decomposition.

  • Choice: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Mechanism: The large bite angle of the dppf ligand facilitates the reductive elimination step and stabilizes the Pd(0) species, making it highly effective for sterically crowded couplings.

Base Selection: Potassium Phosphate (K₃PO₄)
  • Issue: Strong bases (NaOH, KOH) or nucleophilic bases (NaOMe) will hydrolyze the methyl ester to the carboxylic acid or cause transesterification.

  • Solution: K₃PO₄ is a mild base that is sufficiently basic to activate the boronate (forming the boronate 'ate' complex) but poorly nucleophilic toward esters, preserving the target functionality.

Solvent System: 1,4-Dioxane / Water (4:1)
  • Solubility: Dioxane dissolves both the organic bromide and the boronate ester.

  • Role of Water: Essential for the transmetallation step. The 4:1 ratio ensures a homogeneous single phase at 90°C, maximizing reaction rate.

Detailed Protocol

Materials Table
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
Methyl 3-bromothiophene-2-carboxylate 221.071.0221 mg (1.0 mmol)Electrophile
5-Formylfuran-2-boronic acid pinacol ester 222.051.2266 mg (1.2 mmol)Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.0541 mg (0.05 mmol)Catalyst
K₃PO₄ (Tribasic, anhydrous) 212.273.0636 mg (3.0 mmol)Base
1,4-Dioxane --8.0 mLSolvent
Deionized Water --2.0 mLCo-solvent
Step-by-Step Procedure
Phase 1: Setup and Degassing
  • Preparation: Oven-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar.

  • Charging: Add the Methyl 3-bromothiophene-2-carboxylate (1.0 equiv), 5-Formylfuran-2-boronic acid pinacol ester (1.2 equiv), and K₃PO₄ (3.0 equiv) to the tube.

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and Water (2 mL).

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 10–15 minutes. Note: Oxygen poisons the Pd catalyst and can oxidize the aldehyde.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive stream of inert gas. Seal the vessel immediately with a septum or crimp cap.

Phase 2: Reaction
  • Heating: Place the vessel in a pre-heated oil block at 90 °C .

  • Monitoring: Stir vigorously for 12–16 hours .

    • TLC Check: Eluent 20% EtOAc in Hexanes. The bromide (SM) should disappear. The product will be a new spot with lower Rf than the bromide but higher than the boronate.

Phase 3: Workup
  • Cooling: Allow the mixture to cool to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove Palladium black and inorganic salts. Wash the pad with Ethyl Acetate (20 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Add Water (20 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Drying: Combine organic layers, wash with Brine (sat. NaCl), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate under reduced pressure (Rotavap) to yield the crude dark oil/solid.

Phase 4: Purification
  • Column Chromatography: Purify via silica gel flash chromatography.

    • Gradient: 0% to 20% Ethyl Acetate in Hexanes.

    • Observation: The product is typically a yellow to orange solid.

  • Yield: Expected yield is 65–80%.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Bromide, Boronate, Base) Degas Degas Solvent (Dioxane/H2O) Add Catalyst (Pd(dppf)Cl2) Start->Degas Heat Reaction: 90°C, 12-16h (Inert Atmosphere) Degas->Heat Check TLC Monitoring (Complete Consumption of Bromide?) Heat->Check Check->Heat No (Extend Time) Workup Filter (Celite) -> Extract (EtOAc) -> Wash (Brine) -> Dry (Na2SO4) Check->Workup Yes Purify Flash Chromatography (Hexane/EtOAc Gradient) Workup->Purify

Figure 2: Operational workflow for the synthesis process.

Analytical Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.65 (s, 1H, CHO).

    • δ 7.60 (d, J = 5.2 Hz, 1H, Thiophene-H5).

    • δ 7.35 (d, J = 3.6 Hz, 1H, Furan-H3).

    • δ 7.15 (d, J = 5.2 Hz, 1H, Thiophene-H4).

    • δ 6.80 (d, J = 3.6 Hz, 1H, Furan-H4).

    • δ 3.85 (s, 3H, COOCH₃).

  • Appearance: Yellow crystalline solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<30%) Catalyst deactivation or steric bulk.Switch to Pd₂(dba)₃ + S-Phos (1:2 ratio). S-Phos is exceptional for hindered biaryls.
Ester Hydrolysis Base is too strong or reaction too long.Switch to anhydrous conditions: CsF (2.0 equiv) in Toluene at 100°C.
Protodeboronation Unstable boronate species.Ensure you are using the Pinacol Ester , not the free acid. Add the base after the catalyst to minimize time the boronate spends in basic solution before transmetallation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). Nanoscale Parallel Synthesis of Resorcinolic Macrolides. Journal of Combinatorial Chemistry, 11(5), 870–874. (Demonstrates K3PO4 utility in sensitive esters). Link

  • Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester Technical Data. (Reference for Boronate stability). Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling for Furan-Thiophene Linkage

[1]

Executive Summary & Strategic Analysis

The linkage of furan and thiophene moieties is a cornerstone in the synthesis of organic semiconductors (OFETs, OLEDs) and bioisosteric drug scaffolds. While ubiquitous, the formation of the Furan-Thiophene (F-T) bond presents unique challenges:

  • Furan Instability: The furan ring is acid-sensitive and prone to oxidative ring-opening compared to thiophene.

  • Catalyst Deactivation: The thienyl sulfur can act as a soft Lewis base, potentially coordinating to Pd(II) species and arresting the catalytic cycle ("sulfur poisoning").

  • Protodeboronation: In Suzuki-Miyaura coupling, 2-furanboronic acids are notoriously unstable, undergoing rapid protodeboronation under basic aqueous conditions.

This guide provides two field-validated protocols: the Robust Suzuki-Miyaura Method (utilizing boronate esters and bulky ligands) and the Atom-Economical Direct Arylation (via Concerted Metallation-Deprotonation).

Mechanistic Considerations & Catalyst Selection

Overcoming the "Sulfur Poisoning" Myth

Historically, thiophenes were believed to poison Pd catalysts irreversible. Modern mechanistic studies reveal that this is largely a kinetic issue of competitive binding.

  • Solution: Utilization of electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-Heterocyclic Carbenes (NHCs). These ligands bind Pd(0) significantly tighter than the thienyl sulfur, preventing catalyst sequestration.

The Protodeboronation Challenge

2-Furanboronic acid degrades rapidly in the presence of base and water.

  • Causality: The electronegative oxygen adjacent to the boron atom facilitates hydrolytic cleavage of the C-B bond.

  • Strategic Adjustment: We strictly recommend the use of Pinacol Esters (Bpin) or MIDA boronates rather than free boronic acids. If free acids must be used, anhydrous conditions with varying bases (e.g., KF) are required.

Protocol A: Robust Suzuki-Miyaura Coupling

Recommended for: Late-stage functionalization, complex substrates requiring mild conditions.

Reaction Scheme

Electrophile: 2-Bromothiophene derivative Nucleophile: Furan-2-boronic acid pinacol ester Catalyst System: Pd(OAc)₂ / SPhos Base: K₃PO₄ (Anhydrous or mild aqueous)

Step-by-Step Methodology
  • Pre-Catalyst Activation:

    • In a glovebox or under Argon, weigh Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) into a reaction vial.

    • Note: A 1:2 Pd:Ligand ratio ensures the formation of the active mono-ligated Pd(0) species.

  • Substrate Addition:

    • Add 2-Bromothiophene (1.0 equiv) and Furan-2-Bpin (1.2 equiv) .

    • Critical Step: If the furan substrate is volatile, add it last or use a sealed tube.

  • Solvent & Base:

    • Add K₃PO₄ (2.0 equiv) .

    • Add solvent: 1,4-Dioxane/Water (4:1 ratio) .

    • Concentration: Target 0.1 M to 0.2 M relative to the bromide.

    • Why this solvent? The biphasic nature allows for solubility of the inorganic base while the organic phase protects the sensitive boronate ester until transmetallation.

  • Reaction:

    • Seal the vessel and heat to 80°C for 4–12 hours.

    • Monitor via TLC/LC-MS. Look for the disappearance of the bromide.

  • Workup:

    • Cool to room temperature.[1] Dilute with EtOAc.

    • Wash with water (x2) and brine (x1).

    • Dry over Na₂SO₄. Avoid acidic workups (e.g., HCl wash) as this may polymerize the furan.

Protocol B: Direct C-H Arylation (Fagnou Conditions)

Recommended for: Scale-up, simple substrates, "Green" chemistry requirements.

Mechanistic Insight: CMD Pathway

Unlike Suzuki coupling, this method requires no organometallic pre-functionalization of the furan. It relies on the Concerted Metallation-Deprotonation (CMD) mechanism, where a carboxylate ligand (Pivalate) acts as a proton shuttle to lower the energy barrier of C-H bond cleavage at the furan C2 position.

Step-by-Step Methodology
  • Reagents:

    • Electrophile: 2-Bromothiophene (1.0 equiv).

    • Heterocycle: Furan (2.0 - 3.0 equiv). Excess is used to prevent oligomerization.

    • Catalyst: Pd(OAc)₂ (1–5 mol%).

    • Ligand: PCy₃·HBF₄ (2–5 mol%) or P(t-Bu)₃.

    • CMD Additive: Pivalic Acid (PivOH) (30 mol%) . Crucial component.

    • Base: K₂CO₃ (2.0 equiv).

  • Solvent System:

    • Use DMA (Dimethylacetamide) or Toluene .

    • Note: DMA often provides higher yields for electron-deficient electrophiles; Toluene is better for preventing furan decomposition.

  • Execution:

    • Combine solid reagents and catalyst in a reaction tube.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent and liquid substrates (Furan, Bromothiophene).

    • Heat to 100–110°C for 16 hours.

  • Purification:

    • Filter through a pad of Celite to remove Palladium black.

    • Concentrate. The excess furan can often be distilled off or removed under reduced pressure if volatile.

Visualizations

Decision Matrix: Selecting the Right Protocol

This workflow guides the researcher in choosing between Suzuki, Stille, and Direct Arylation based on substrate tolerance.

ProtocolSelectionStartStart: Substrate AnalysisAcidSensIs the Furan moiety highly acid-sensitive?Start->AcidSensPreFuncIs the Furan already metallated (B/Sn)?AcidSens->PreFuncNo / ModerateStilleALTERNATIVE:Stille Coupling(Neutral Conditions)AcidSens->StilleYes (Extreme)ScaleIs this a large-scale (>10g) synthesis?PreFunc->ScaleNo (Unfunctionalized)SuzukiPROTOCOL A:Suzuki-Miyaura(Use Bpin Ester)PreFunc->SuzukiYes (Boronate)Scale->SuzukiNo (Rapid Discovery)DirectPROTOCOL B:Direct C-H Arylation(Fagnou Conditions)Scale->DirectYes (Atom Economy)

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate stability and scale.

Mechanism of Direct Arylation (CMD Pathway)

Understanding the role of Pivalate (PivO-) is critical for troubleshooting Protocol B.

CMDMechanismcluster_legendKey InteractionPd0Pd(0)-LigandActive SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ Ar-BrLigExLigand Exchange(Ar-Pd-OPiv)OxAdd->LigEx+ PivOH / - HBrCMD_TSCMD Transition State(PivO- assists C-H cleavage)LigEx->CMD_TS+ FuranRedElimReductive Elimination(Product Release)CMD_TS->RedElim- PivOHRedElim->Pd0Cycle ClosesNotePivalate acts asintramolecular base

Figure 2: The Concerted Metallation-Deprotonation (CMD) catalytic cycle, highlighting the proton-shuttle role of pivalate.[2]

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureProtocol A: Suzuki-MiyauraProtocol B: Direct C-H ArylationStille Coupling (Alternative)
Reagent Stability Low (Boronic acids) to High (Bpin)High (Unfunctionalized Furan)High (Organostannanes)
Atom Economy Moderate (Boronate waste)Excellent (HBr waste only)Poor (Stoichiometric Tin waste)
Toxicity LowLowHigh (Tin is neurotoxic)
Regioselectivity Pre-determined by Boron placementC2 > C5 (Electronic control)Pre-determined by Tin placement
Water Tolerance High (Requires water for base)Low (Requires anhydrous conditions)High
Troubleshooting Guide
  • Problem: Low yield in Suzuki coupling (Protocol A).

    • Diagnosis: Protodeboronation of the furan boronate.

    • Fix: Switch from aqueous K₃PO₄ to anhydrous KF in THF. Ensure you are using the Pinacol ester, not the free acid.

  • Problem: Regioisomers in Direct Arylation (Protocol B).

    • Diagnosis: Competitive C5 arylation.

    • Fix: Lower the temperature to 80°C and increase the steric bulk of the phosphine ligand (e.g., switch from PCy₃ to P(t-Bu)₃).

  • Problem: Catalyst "Blacking Out" (Precipitation).

    • Diagnosis: Ligand dissociation or sulfur poisoning.

    • Fix: Increase Ligand:Pd ratio to 3:1. Ensure efficient degassing (O₂ accelerates catalyst death).

References

  • Mechanistic Studies on Suzuki-Miyaura Coupling

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Fagnou Direct Arylation Conditions (CMD Mechanism)

    • Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle. Journal of the American Chemical Society.
  • Stability of Furan Boronates

    • Molander, G. A., et al. (2010).
  • Catalyst Poisoning & Ligand Selection

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.

Application Note: Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate as a Monomer Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic electronics and polymer chemistry. It details the technical utility of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS 255828-29-6), a highly functionalized bi-heteroaryl building block.

Unlike simple thiophene monomers, this molecule presents a "Push-Pull" architecture and orthogonal reactive handles (aldehyde and ester), making it a critical intermediate for synthesizing low-bandgap conjugated polymers , fused-ring systems , and functionalized oligomers for Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs).

Introduction & Strategic Value

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (MFTC) is a bi-heteroaryl scaffold combining a thiophene donor and a furan donor, functionalized with electron-withdrawing ester and aldehyde groups.

Key Chemical Features:
  • Bi-Heteroaryl Core: The Thiophene-Furan linkage creates a backbone with lower resonance energy than bi-thiophene, often leading to better quinoidal character and planarity in resulting polymers.

  • Orthogonal Functionality:

    • C5'-Formyl Group (Aldehyde): Highly reactive toward Knoevenagel condensations, Wittig reactions, and Henry reactions. It serves as the primary "anchor" for attaching strong electron-accepting groups (e.g., dicyanovinyl, nitrovinyl).

    • C2-Methyl Ester: Serves as a solubilizing group precursor, a site for cyclization (to fused rings), or can be hydrolyzed to the acid for further functionalization.

  • Electronic Profile: The molecule itself is a Donor-Acceptor (D-A) system. The electron-rich rings are pulled by the carbonyls, making it an excellent precursor for n-type or ambipolar organic semiconductors.

Application Workflows

This precursor is rarely polymerized "as-is" because the


-positions (C2 of thiophene and C5 of furan) are blocked by the functional groups. Instead, it is used in three primary workflows:
  • Pathway A (Side-Chain Engineering): Functionalization of the aldehyde to create "Push-Pull" monomers for electropolymerization.

  • Pathway B (Ring Fusion): Cyclization between the ester and furan ring to generate planar fused cores (e.g., Thienofuranone derivatives).

  • Pathway C (Polycondensation): Utilization of the aldehyde and ester in Schiff-base or condensation polymerization.

Visual Workflow (DOT Diagram)

MFTC_Workflow cluster_legend Process Key Start Methyl 3-(5-formylfuran-2-yl) thiophene-2-carboxylate (MFTC) Func_Aldehyde Aldehyde Functionalization (Knoevenagel/Henry) Start->Func_Aldehyde Path A Func_Ester Ester Modification (Hydrolysis/Cyclization) Start->Func_Ester Path B Monomer_DA D-A Monomer (e.g., Nitrovinyl/Cyanovinyl) Func_Aldehyde->Monomer_DA + Acceptor (e.g. Malononitrile) Fused_Core Fused Ring Core (Planarized System) Func_Ester->Fused_Core + Cyclization Agent Poly_Electro Electropolymerization (Conducting Films) Monomer_DA->Poly_Electro Anodic Oxidation Poly_Chem Chemical Polymerization (Stille/Suzuki after mod) Fused_Core->Poly_Chem Bromination + Coupling Legend_Start Starting Material Legend_Process Reaction Step Legend_Product Target Material

Caption: Strategic workflows for converting MFTC into functional conjugated polymer systems.

Detailed Experimental Protocols

Protocol 1: Synthesis of "Push-Pull" Monomers via Knoevenagel Condensation

Objective: Convert the MFTC aldehyde into a strong electron-accepting vinyl group (e.g., dicyanovinyl) to create a low-bandgap monomer suitable for electropolymerization or small-molecule OPV donors.

Reagents:

  • MFTC (1.0 eq)

  • Malononitrile (1.2 eq)

  • Piperidine (Catalytic amount, 0.1 eq)[1]

  • Ethanol or Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve MFTC (1 mmol, 236 mg) in anhydrous ethanol (10 mL) in a round-bottom flask.

  • Activation: Add Malononitrile (1.2 mmol, 79 mg).

  • Catalysis: Add 2-3 drops of piperidine. The solution should turn color (typically yellow to orange/red) immediately, indicating the formation of the conjugated system.

  • Reflux: Heat the mixture to reflux (78°C) for 3-6 hours. Monitor reaction progress via TLC (Silica, Hexane:EtOAc 3:1). The aldehyde spot should disappear.

  • Isolation: Cool the reaction to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent and recrystallize from ethanol/chloroform.

  • Yield Check: Expect >80% yield of Methyl 3-(5-(2,2-dicyanovinyl)furan-2-yl)thiophene-2-carboxylate .

Scientific Rationale: The dicyanovinyl group lowers the LUMO level significantly. When this monomer is polymerized (e.g., electrochemically), the resulting polymer exhibits a reduced bandgap due to the strong intramolecular charge transfer (ICT) between the thiophene/furan donor and the nitrile acceptor.

Protocol 2: Synthesis of Nitrovinyl Derivatives (Henry Reaction)

Objective: To synthesize Methyl 3-[5-(2-nitrovinyl)-2-furyl]-2-thiophenecarboxylate (CAS 241488-42-6), a known precursor for conducting polymers with high electron affinity.

Reagents:

  • MFTC (1.0 eq)

  • Nitromethane (Excess, also acts as solvent or co-solvent)

  • Ammonium Acetate (Catalyst)

  • Acetic Acid

Step-by-Step Methodology:

  • Setup: In a dry flask, combine MFTC (1 mmol) with Nitromethane (5 mL).

  • Catalyst Addition: Add Ammonium Acetate (0.5 mmol).

  • Reaction: Heat to 90°C for 4 hours. The reaction drives the condensation of the nitromethane anion with the aldehyde.

  • Workup: Pour the mixture into ice water. Extract with Dichloromethane (DCM).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via column chromatography (Silica gel, DCM:Hexane gradient).

  • Characterization: Verify the presence of the nitrovinyl group via ¹H NMR (distinct doublet for vinyl protons at ~7.5-8.0 ppm with large coupling constants).

Characterization & Quality Control

When utilizing MFTC, purity is paramount to prevent chain termination during subsequent polymerizations.

TechniqueParameterAcceptance Criteria
¹H NMR (CDCl₃) Aldehyde Proton (-CHO)Singlet at ~9.6 - 9.8 ppm. Integration must be 1.00 ± 0.05.
¹H NMR (CDCl₃) Methyl Ester (-COOCH₃)Singlet at ~3.8 ppm.
HPLC Purity> 98.5% (Area %). Impurities with active protons will quench polymerization.
Melting Point Thermal Property118-119°C (Lit.[2] value). Sharp range (<2°C) indicates high purity.

References

  • ChemBK. (2024). Methyl 3-[5-(2-nitrovinyl)-2-furyl]-2-thiophenecarboxylate Properties. Retrieved from [Link][3]

  • Matrix Fine Chemicals. (2024).[4] Specification Sheet: Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate. Retrieved from [Link][2][3][4][5][6]

  • Roncali, J. (1997). Synthetic Principles for Bandgap Control in Linear -Conjugated Systems. Chemical Reviews, 97(1), 173–206. (Contextual grounding for Thienyl-Furan D-A systems).

Sources

Advanced Protocols for Furan-Thiophene Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Furan-Thiophene Derivatives in Organic Electronics Content Type: Advanced Application Note & Experimental Protocol Audience: Materials Scientists, Organic Chemists, and Bio-Electronic Researchers.

Executive Summary: The Furan-Thiophene Paradigm

In the pursuit of high-performance organic semiconductors, furan-thiophene (FT) hybrid systems have emerged as a critical material class. While thiophene has historically dominated the field (e.g., P3HT), furan offers distinct advantages: it is derivable from renewable biomass (furfural), possesses a smaller atomic radius (Oxygen vs. Sulfur) allowing for tighter


 stacking, and exhibits lower aromaticity, which enhances the quinoidal character essential for charge transport.

However, the incorporation of furan introduces challenges, primarily oxidative instability and sensitivity to polymerization conditions. This guide provides a rigorous, field-proven workflow for the synthesis, fabrication, and validation of FT-based organic field-effect transistors (OFETs) and organic electrochemical transistors (OECTs), bridging the gap between material synthesis and bio-electronic application.

Material Architecture & Design Logic

The most successful FT derivatives utilize a Donor-Acceptor (D-A) copolymer architecture. A quintessential example is the Diketo-pyrrolo-pyrrole (DPP) core flanked by furan units, copolymerized with a thiophene-rich donor.

  • Why Furan Flanking? Flanking the electron-deficient DPP core with furan (instead of thiophene) reduces steric hindrance due to the smaller size of oxygen, planarizing the backbone and improving charge carrier mobility (

    
    ).
    
  • Why Thiophene Co-monomer? Retaining thiophene units in the backbone maintains sufficient oxidative stability and HOMO levels compatible with air-stable operation.

Visualizing the Structure-Property Relationship

The following diagram illustrates the synthesis logic and the electronic impact of substituting thiophene with furan.

FT_Design_Logic cluster_properties Electronic Impact Biomass Biomass Source (Furfural) Furan Furan Unit (High Quinoidal Character) Biomass->Furan Derivatization DPP DPP Acceptor Core (Electron Deficient) Furan->DPP Flanking (Less Steric Bulk) Packing Tighter π-π Stacking (< 3.6 Å) Furan->Packing O < S Radius Thiophene Thiophene Unit (Oxidative Stability) Polymer PDPP-F-T Copolymer (High Mobility / Soluble) Thiophene->Polymer Stille Coupling (Donor) DPP->Polymer Acceptor Device OFET / OECT Device (Bio-compatible) Polymer->Device Solution Processing Packing->Device Solubility Enhanced Solubility Solubility->Device

Figure 1: Design logic flow from biomass sourcing to device performance, highlighting the structural role of furan in reducing steric bulk.

Protocol A: Synthesis of PDPP-F-T Copolymer

Objective: Synthesize a high-molecular-weight copolymer using Stille coupling. Target Material: Poly(3,6-difuran-2-yl-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-thienothiophene) (PDPP-F-TT).

Reagents & Equipment
  • Monomer A: 3,6-Bis(5-bromo-furan-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione (Purified by recrystallization).

  • Monomer B: 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene.

  • Catalyst:

    
     (2 mol%) and 
    
    
    
    (8 mol%).
  • Solvent: Anhydrous Chlorobenzene (CB) or Toluene.

  • Equipment: Schlenk line, Soxhlet extractor, Nitrogen glovebox.

Step-by-Step Methodology
  • Inert Environment Prep: Flame-dry a 50 mL Schlenk flask and cool under a stream of argon.

  • Loading: In a glovebox, charge the flask with Monomer A (0.20 mmol), Monomer B (0.20 mmol),

    
    , and ligand.
    
    • Expert Insight: Stoichiometric balance (1:1) is critical for high molecular weight (

      
      ). Even a 1% deviation can terminate chain growth early (Carothers equation).
      
  • Solvation: Add anhydrous chlorobenzene (10 mL) via syringe. The concentration should be roughly 0.02 M to prevent gelation while maintaining reaction kinetics.

  • Polymerization: Freeze-pump-thaw (3 cycles) to remove

    
    . Heat to 110°C  for 24–48 hours under vigorous stirring.
    
    • Observation: The solution will turn from dark red/blue to metallic dark green/black as conjugation length increases.

  • End-Capping: Add 2-tributylstannylfuran (excess) and stir for 4 hours, followed by 2-bromofuran (excess) for another 4 hours.

    • Reasoning: Capping removes reactive halide/stannyl end-groups that act as charge traps in the final device.

  • Purification (Soxhlet): Precipitate into methanol. Filter the solid and perform sequential Soxhlet extraction:

    • Methanol: Removes catalyst residues and low-MW oligomers.

    • Acetone: Removes unreacted monomers.

    • Hexane: Removes medium-MW fractions.

    • Chloroform/Chlorobenzene: Collects the high-MW target polymer.

  • Final Recovery: Concentrate the final fraction and precipitate into methanol. Dry under vacuum at 40°C.

Protocol B: High-Mobility OFET Fabrication

Objective: Fabricate Bottom-Gate Top-Contact (BGTC) transistors to validate charge transport.

Device Architecture
  • Substrate: Heavily doped

    
    -Si (Gate) with 300 nm thermal 
    
    
    
    (Dielectric).
  • Surface Treatment: Octadecyltrichlorosilane (OTS-18) SAM.

  • Active Layer: PDPP-F-TT.

  • Contacts: Gold (Au) Source/Drain.

Fabrication Workflow
  • Substrate Cleaning:

    • Sonicate substrates in: Deionized water

      
       Acetone 
      
      
      
      Isopropanol (10 min each).
    • UV-Ozone treat for 20 mins to generate surface -OH groups.

  • SAM Deposition (Critical Step):

    • Immerse cleaned substrates in a 10 mM solution of OTS-18 in toluene at 60°C for 20 mins.

    • Rinse copiously with fresh toluene and spin-dry.

    • Validation: Water contact angle should be >100° (hydrophobic), ensuring favorable polymer morphology.

  • Active Layer Deposition:

    • Dissolve polymer in chloroform or o-dichlorobenzene (5 mg/mL). Heat to 50°C to ensure full dissolution.

    • Spin-coat at 1500 rpm for 60s in a

      
       atmosphere.
      
  • Thermal Annealing:

    • Anneal the film at 150°C for 30 mins.

    • Mechanism:[1][2][3][4] Annealing drives the reorganization of alkyl chains and furan-thiophene backbones into a lamellar structure, maximizing

      
      -orbital overlap.
      
  • Contact Deposition:

    • Evaporate 80 nm of Au through a shadow mask at

      
       Torr.
      
Characterization & Data Interpretation
Comparative Properties: Furan vs. Thiophene

The following table highlights the expected shifts in properties when substituting thiophene with furan in DPP polymers.

PropertyThiophene-DPP (Reference)Furan-DPP (Target)Impact on Device
Atomic Radius Sulfur (1.00 Å)Oxygen (0.60 Å)Furan allows tighter packing (<3.6 Å).
Solubility ModerateHighFuran polymers process easier in non-chlorinated solvents.
HOMO Level ~ -5.2 eV~ -5.0 eVFuran is more electron-rich; slightly lower oxidation potential (less stable).
Linearity Twisted (Steric clash)PlanarPlanarity improves mobility (

).
Bio-compatibility LowHighFuran is biodegradable; ideal for OECTs.
Troubleshooting Common Issues
  • Issue: Low Mobility (

    
    ).
    
    • Cause: Poor solubility causing aggregation in solution or insufficient annealing.

    • Fix: Switch solvent to o-dichlorobenzene (higher BP) and increase annealing temp to 180°C.

  • Issue: High Off-Current (

    
    ).
    
    • Cause: Unintentional doping by oxygen (Furan is sensitive to oxidation).

    • Fix: Ensure all measurements are strictly in inert atmosphere or encapsulate device with PMMA/Cytop.

Bio-Electronic Application (OECTs)

For researchers in drug development or bio-sensing, these furan derivatives are excellent candidates for Organic Electrochemical Transistors (OECTs) .

  • Why? The high polarity of the furan oxygen facilitates ion injection from aqueous electrolytes (e.g., PBS buffer), a requirement for transducing biological signals.

  • Protocol Modification: Replace the OTS/

    
     dielectric with a biocompatible electrolyte (e.g., NaCl in water) and use a hydrophilic side-chain modification (e.g., glycol chains) on the polymer to enhance ion uptake.
    
Bio-Electronic Workflow Diagram

OECT_Workflow cluster_mech Mechanism Polymer_Mod Glycolated Furan Polymer (Hydrophilic) Fabrication Spin Coat on Gold Interdigits Polymer_Mod->Fabrication Process Electrolyte Apply PBS / Bio-Fluid Fabrication->Electrolyte Gate Interface Doping Volumetric Doping (Ions enter film) Fabrication->Doping Swelling Measurement Measure Transconductance (gm) Electrolyte->Measurement Ion Injection Doping->Measurement

Figure 2: Workflow for adapting furan-based polymers into OECT sensors for biological applications.

References
  • Li, W., et al. "Furan containing diketopyrrolopyrrole copolymers: synthesis, characterization, organic field effect transistor performance and photovoltaic properties." Journal of Materials Chemistry, 2013. Link

  • Nielsen, C. B., et al. "Efficient Tricyclic Furan-Diketo-Pyrrolo-Pyrrole Copolymers for Organic Electronics." Journal of the American Chemical Society, 2013. Link

  • Gelinas, S., et al. "The furan-thiophene distinction in organic semiconductors." Nature Materials, 2014. Link

  • Inal, S., et al. "Organic Electrochemical Transistors for Bioelectronics." Nature Reviews Materials, 2018. Link

  • Ossila. "OTFT & OFET Fabrication Guide." Ossila Application Notes. Link

Sources

"Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate" in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bifunctional Privilege

In modern drug discovery, Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (MFFTC) represents a high-value "privileged scaffold."[1] Its structural utility lies in its bi-heteroaryl core (thiophene linked to furan) combined with two orthogonal reactive handles: an electrophilic formyl group (aldehyde) and a methyl ester .

This dual-functionality allows MFFTC to serve as a "linchpin" intermediate.[1] The thiophene-furan conjugate system provides a rigid, planar geometry often required for DNA intercalation or kinase ATP-pocket binding, while the reactive groups allow for the rapid generation of combinatorial libraries—specifically Schiff bases (via the aldehyde) and carboxamides (via the ester).

Key Applications:

  • Antimicrobial Agents: Precursor for hydrazone derivatives active against M. tuberculosis and S. aureus.

  • Kinase Inhibitors: The bi-aryl core mimics the hinge-binding region of ATP-competitive inhibitors.[1]

  • Fluorescent Probes: The conjugated system exhibits tunable fluorescence suitable for cellular imaging when derivatized.[1]

Synthesis Strategy: The Suzuki-Miyaura Protocol

The most robust route to MFFTC is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This method is preferred over Stille coupling due to the lower toxicity of boron reagents compared to organotin.[1]

Retrosynthetic Analysis:

  • Fragment A (Electrophile): Methyl 3-bromothiophene-2-carboxylate.[1]

  • Fragment B (Nucleophile): 5-Formylfuran-2-boronic acid.[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis).

Critical Process Parameters (CPPs):
  • Base Sensitivity: The formyl group on the furan is susceptible to Cannizzaro disproportionation under strong basic conditions. We utilize sodium carbonate (Na₂CO₃) as a mild base rather than hydroxides.

  • Solvent System: A biphasic mixture of DME (Dimethoxyethane) and Water (3:1) is critical. DME ensures solubility of the organic halide, while water dissolves the inorganic base, facilitating the transmetallation step at the interface.

  • Degassing: Oxygen poisons the Pd(0) catalyst. Rigorous degassing via argon sparging is mandatory.

Protocol 1: Synthesis of MFFTC Scaffold

Materials:

  • Methyl 3-bromothiophene-2-carboxylate (1.0 eq, 5.0 mmol)[1]

  • 5-Formylfuran-2-boronic acid (1.2 eq, 6.0 mmol)[1]

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 eq, 10.0 mmol)

  • Solvent: DME/H₂O (30 mL, 3:1 v/v)

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the bromothiophene ester in DME.

  • Activation: Add the boronic acid and the aqueous Na₂CO₃ solution.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

  • Catalysis: Add Pd(PPh₃)₄ quickly under a positive stream of Argon. Seal the system.

  • Reaction: Heat to 85°C (Reflux) for 8–12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a bright yellow spot (UV active).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.[1]

    • Appearance: Yellow crystalline solid.

Library Generation: Divergent Functionalization[1]

Once the MFFTC scaffold is secured, it serves as a divergence point. The Formyl (C5) and Ester (C2) positions allow for "SAR Walking" (Structure-Activity Relationship exploration).

Pathway A: The "Schiff Base" Series (Targeting the Aldehyde)

Reacting the C5-formyl group with primary amines or hydrazides creates an imine (C=N) linker. This is crucial for antimicrobial activity, as the azomethine linkage often enhances lipophilicity and target binding.

Pathway B: The "Amide" Series (Targeting the Ester)

Hydrolysis of the C2-ester to the carboxylic acid, followed by amide coupling, modulates solubility and hydrogen-bond donor/acceptor profiles.[1]

Data Summary: Reactivity Profile

Reactive SiteReaction TypeReagent ClassTarget Product ClassBiological Utility
C5-Formyl CondensationPrimary AminesImines (Schiff Bases)DNA Intercalators
C5-Formyl CondensationHydrazidesAcylhydrazonesAnti-tubercular
C2-Ester HydrolysisLiOH / NaOHCarboxylic AcidSolubility Handle
C2-Ester AminolysisPrim.[1] Amines / AlMe₃CarboxamidesKinase Hinge Binder
Protocol 2: Synthesis of Schiff Base Derivatives (General Method)

Materials:

  • MFFTC Scaffold (1.0 mmol)

  • Substituted Aniline or Hydrazide (1.0 mmol)

  • Ethanol (Absolute, 10 mL)

  • Catalytic Glacial Acetic Acid (2-3 drops)[1]

Procedure:

  • Dissolve MFFTC in absolute ethanol.

  • Add the amine/hydrazide and acetic acid catalyst.

  • Reflux for 2–4 hours.

  • Isolation: Upon cooling, the Schiff base usually precipitates out as a colored solid.

  • Purification: Filter and recrystallize from hot ethanol. Do not use column chromatography on silica for sensitive imines as they may hydrolyze.[1]

Visualization of Workflows

The following diagrams illustrate the synthesis logic and the divergent library generation, generated using Graphviz.

Diagram 1: Synthesis & Divergent Functionalization Flow

MFFTC_Workflow Start1 Methyl 3-bromothiophene- 2-carboxylate Process1 Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, 85°C Start1->Process1 Start2 5-Formylfuran- 2-boronic acid Start2->Process1 Core MFFTC SCAFFOLD (Methyl 3-(5-formylfuran-2-yl) thiophene-2-carboxylate) Process1->Core  Yield: 75-85%   PathA Path A: C5-Formyl Derivatization Core->PathA PathB Path B: C2-Ester Derivatization Core->PathB ProdA1 Schiff Bases (Imines) PathA->ProdA1 + R-NH2 ProdA2 Hydrazones (Antimicrobial) PathA->ProdA2 + R-CONHNH2 ProdB1 Carboxylic Acids (Hydrolysis) PathB->ProdB1 + LiOH ProdB2 Carboxamides (Kinase Inhibitors) PathB->ProdB2 + R-NH2 / AlMe3

Caption: Figure 1. Convergent synthesis of the MFFTC scaffold via Suzuki coupling followed by divergent parallel synthesis strategies for library generation.

Scientific Integrity & Validation (E-E-A-T)

Causality & Mechanism: The choice of placing the formyl group on the furan and the ester on the thiophene is not arbitrary.[1]

  • Electronic Push-Pull: The furan oxygen acts as a weak electron donor, while the ester on the thiophene is an electron withdrawer.[1] This creates a polarized system ("Push-Pull") which often enhances optical properties (fluorescence) and binding affinity in polar pockets of enzymes.

  • Metabolic Stability: Furan rings are often metabolic liabilities (CYP450 oxidation). However, substituting the furan at C2 and C5 (as in MFFTC) blocks the most reactive sites, significantly improving the metabolic half-life compared to mono-substituted furans.[1]

Self-Validating Protocol Checks:

  • TLC Monitoring: During Suzuki coupling, the disappearance of the bromide (Start1) is the rate-determining check. If the bromide persists after 4 hours, add 1 mol% fresh catalyst.

  • NMR Verification:

    • Aldehyde Proton: Look for a singlet at ~9.6 ppm .[1]

    • Ester Methyl:[1] Look for a singlet at ~3.8 ppm .[1]

    • Coupling: The disappearance of the aldehyde peak (9.6 ppm) and appearance of an imine proton (~8.3 ppm) confirms successful Schiff base formation.

References

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Thiophene-Furan Biological Activity

    • Kalaria, P. N., et al. (2018). Design, synthesis and biological evaluation of novel bi-heterocyclic thiophene-furan derivatives. European Journal of Medicinal Chemistry.
  • Schiff Base Medicinal Chemistry

    • Qin, W., et al. (2013). Schiff Bases: A Short Review of their Antimicrobial Activities.
  • General Thiophene Synthesis

    • BenchChem. (2025).[2] Applications of Thiophene Derivatives in Medicinal Chemistry.

Sources

Application Note: Characterization of Furan-Thiophene Copolymers for Bio-Electronic and Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bio-Electronic Interface

The transition from pure polythiophenes (e.g., P3HT) to furan-thiophene copolymers represents a critical shift toward "green" organic electronics. Furan, derived from renewable biomass (furfural), offers distinct advantages over thiophene:

  • Solubility: The higher polarity of the oxygen atom improves solubility in eco-friendly solvents.

  • Packing Density: The smaller Van der Waals radius of oxygen (1.52 Å) vs. sulfur (1.80 Å) allows for tighter

    
    -
    
    
    
    stacking, potentially enhancing charge carrier mobility.
  • Biodegradability: Furan-based backbones are more susceptible to enzymatic breakdown, making them ideal for transient bio-electronic implants.

However, furan's lower aromaticity (higher quinoid character) makes these copolymers prone to oxidative instability. This guide details the protocols to characterize these materials, ensuring the balance between performance and stability is met.

Structural Characterization Workflow

Molecular Weight Determination (GPC/SEC)

Challenge: Conjugated copolymers often aggregate in standard solvents (THF) at room temperature, leading to erroneous multimodal distributions and overestimated molecular weights.

Protocol: High-Temperature GPC

  • System: GPC with Refractive Index (RI) and Multi-Angle Light Scattering (MALS) detectors.

  • Solvent: 1,2,4-Trichlorobenzene (TCB) or Chlorobenzene.

  • Temperature: Maintain column and detector at 80°C – 135°C to break aggregates.

  • Standard: Polystyrene (PS) standards for relative calibration, though MALS is preferred for absolute

    
    .
    

Data Interpretation:

Parameter Ideal Range Note

| PDI (


)  | 1.5 – 2.5 | >3.0 indicates uncontrolled polymerization or aggregation. |
| 

(Number Avg)
| > 20 kDa | Below this, charge transport is limited by grain boundaries. | | Shoulder Peaks | None | Low-MW shoulders indicate premature termination; High-MW shoulders indicate aggregation. |
Structural Verification ( H-NMR)

Distinguishing furan from thiophene units is critical for verifying the copolymer ratio (e.g., 50:50 alternating vs. random).

Key Chemical Shifts (in


): 
  • Thiophene

    
    -H: 
    
    
    
    ppm.
  • Furan

    
    -H: 
    
    
    
    ppm (Upfield shift due to O electronegativity).
  • Regioregularity: Head-to-Tail (HT) couplings typically appear as sharp singlets; Head-to-Head (HH) defects manifest as complex multiplets.

Optoelectronic Profiling

Bandgap Determination (UV-Vis Spectroscopy)

Furan-thiophene copolymers typically exhibit a lower bandgap than pure polythiophenes due to the reduced aromaticity of the furan ring, which stabilizes the quinoid structure.

Protocol:

  • Solution: Dissolve copolymer in Chloroform (

    
     M).
    
  • Film: Spin-coat onto quartz (1500 rpm, 60s). Anneal at 100°C for 10 mins.

  • Measurement: Scan 300–1100 nm.

Calculation:



Note: Use the onset of absorption on the low-energy edge, not the peak maximum.

Electrochemical Stability & Energy Levels (Cyclic Voltammetry)

Critical Insight: Furan raises the HOMO level compared to thiophene, increasing susceptibility to oxidative doping (p-doping) by air. Precise HOMO determination is vital for predicting environmental stability.

Protocol: Three-Electrode CV

  • Working Electrode: Platinum button coated with copolymer thin film (drop-cast).

  • Counter Electrode: Platinum wire.[1]

  • Reference Electrode: Ag/Ag+ (0.01 M

    
     in ACN).
    
  • Electrolyte: 0.1 M

    
     in anhydrous Acetonitrile.
    
  • Internal Standard: Ferrocene (

    
    ).
    

Step-by-Step:

  • Clean Pt electrode by polishing with alumina slurry.

  • Drop-cast 5

    
    L of polymer solution (5 mg/mL in 
    
    
    
    ); dry under
    
    
    .
  • Scan at 50 mV/s or 100 mV/s.

  • Add trace Ferrocene at the end of the experiment to calibrate potential.

Calculation:




(Note: If reduction peak is not visible, estimate

)

Solid-State Morphology (AFM & XRD)

Charge transport in bio-electronics relies on the interconnectivity of polymer domains.

Protocol:

  • GIXRD (Grazing Incidence X-Ray Diffraction):

    • Look for the (100) peak (lamellar stacking) and (010) peak (

      
      -
      
      
      
      stacking).
    • Target: Furan incorporation should decrease the (010) d-spacing to

      
       Å (tighter than P3HT's ~3.8 Å).
      
  • Tapping Mode AFM:

    • Analyze phase images for crystalline nanofibrils.

    • Warning: Amorphous "blobs" indicate poor solvent choice or insufficient annealing.

Visualizing the Characterization Logic

G cluster_Struct Structural ID cluster_Prop Electronic Profiling Synthesis Synthesis (Stille Coupling / Electrochemical) Purification Purification (Soxhlet Extraction) Synthesis->Purification NMR 1H-NMR (Furan/Thiophene Ratio) Purification->NMR GPC High-Temp GPC (Mw & PDI) Purification->GPC UVVis UV-Vis (Optical Bandgap) NMR->UVVis Confirm Structure Device Device Fabrication (OFET / OECT) GPC->Device If Mw > 20kDa CV Cyclic Voltammetry (HOMO/LUMO Levels) UVVis->CV Est. Bandgap CV->Device Energy Alignment

Caption: Integrated workflow for synthesizing and validating furan-thiophene copolymers before device integration.

Comparative Energy Level Diagram

Understanding the electronic impact of furan substitution is vital for matching these copolymers with acceptors (in solar cells) or biological redox couples (in sensors).

Energy Vacuum Vacuum Level (0 eV) P3HT Polythiophene (P3HT) LUMO: -3.0 eV HOMO: -5.0 eV Copolymer Furan-Thiophene Copolymer LUMO: -3.15 eV HOMO: -4.85 eV P3HT->Copolymer Furan adds Solubility PF Polyfuran (PF) LUMO: -3.1 eV HOMO: -4.7 eV PF->Copolymer Thiophene adds Stability

Caption: Energy level alignment showing how copolymerization balances the deep HOMO of thiophene with the solubility of furan.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Low Molecular Weight Catalyst poisoning or stoichiometric imbalance.Ensure monomers are 99.9% pure; Recrystallize Pd-catalyst; Use microwave synthesis.
Broad UV-Vis Absorption High polydispersity or aggregation.Perform Soxhlet extraction (Methanol -> Hexane -> Chloroform) to fractionate MW.
Irreversible CV Oxidation Cross-linking or reaction with electrolyte.Scan fewer cycles; Ensure electrolyte is anhydrous; Use

instead of ACN if solubility is an issue.
Film Dewetting Surface energy mismatch.Treat substrate with HMDS (for SiO2) or UV-Ozone (for glass) prior to coating.

References

  • Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. ResearchGate. [Link]

  • Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. Chemical Society Reviews. [Link]

  • Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography. ACS Applied Polymer Materials. [Link][2]

  • Furan–thiophene copolymers: Electrosynthesis and electrochemical behavior. Journal of Applied Polymer Science. [Link][3]

Sources

Application Note: High-Fidelity Formylation of Furan Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The introduction of a formyl group (-CHO) onto a furan ring is a pivotal transformation in the synthesis of pharmaceutical intermediates, biofuels (furfural derivatives), and advanced functional materials. While the furan ring is electron-rich and amenable to electrophilic aromatic substitution, its inherent acid-sensitivity presents a paradox: the most common formylation reagents are acidic, often leading to ring-opening polymerization and the formation of intractable black tars (humins).

This guide details two distinct, self-validating protocols designed to circumvent these stability issues:

  • The Vilsmeier-Haack Reaction (Method A): The industrial "workhorse" method, optimized here with a buffered quench to preserve ring integrity.

  • Lithiation-Formylation (Method B): A cryogenic, high-precision alternative for regioselective control, utilizing n-butyllithium (n-BuLi).

Mechanistic Insight & Causality

Understanding the electronic behavior of the furan ring is prerequisite to success. Furan is a


-excessive heterocycle. The oxygen atom donates electron density into the ring, making the C2 and C5 positions highly nucleophilic.
The Stability Challenge

Unlike benzene, furan possesses diene character. In the presence of strong Brønsted acids (often generated as byproducts in standard formylation), the furan ring undergoes protonation, disrupting aromaticity and triggering a cascade of ring-opening reactions.

  • Implication: Standard acidic workups used for benzene derivatives will destroy furan products. Neutralization must be buffered.

Diagram 1: Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the formation of the electrophilic Vilsmeier reagent and its attack on the furan ring.

VilsmeierMechanism cluster_0 Critical Instability Point DMF DMF VReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VReagent Activation POCl3 POCl3 POCl3->VReagent Intermediate Iminium Intermediate VReagent->Intermediate Electrophilic Attack (C2) Furan Furan Substrate Furan->Intermediate Product 2-Furaldehyde Intermediate->Product H2O / NaOAc Hydrolysis Hydrolysis (Buffered)

Caption: Electrophilic attack at C2 is favored. The iminium intermediate is stable until hydrolysis.

Method A: Optimized Vilsmeier-Haack Protocol

Best For: Scalable synthesis, robust substrates, cost-efficiency. Mechanism:


 (Electrophilic Aromatic Substitution).[1]
Reagents & Equipment[2][3]
  • Substrate: Furan (or substituted derivative).

  • Reagent: Phosphoryl chloride (

    
    , fresh), N,N-Dimethylformamide (DMF, anhydrous).
    
  • Solvent: 1,2-Dichloroethane (DCE) or neat DMF.

  • Quench: Saturated aqueous Sodium Acetate (

    
    ). Do not use strong mineral acids. 
    
Step-by-Step Protocol
  • Reagent Formation (The "Cold Start"):

    • Purge a reaction vessel with

      
       or Ar.
      
    • Charge anhydrous DMF (3.0 equiv relative to substrate).

    • Cool to 0°C (ice/water bath).

    • Dropwise addition of

      
       (1.2 equiv).
      
    • Why: The formation of the Vilsmeier reagent is exothermic.[2] Uncontrolled heat can decompose the reagent or cause thermal runaway. Stir for 30 mins at 0°C.

  • Substrate Addition:

    • Dissolve furan substrate (1.0 equiv) in a minimal amount of DMF or DCE.

    • Add dropwise to the Vilsmeier reagent at 0°C.

    • Observation: The solution often turns yellow/orange, indicating iminium salt formation.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Monitor by TLC or GC-MS.

    • Note: Most furans react within 1-4 hours at RT. Heating (60°C) is only required for electron-deficient furans but increases polymerization risk.

  • The Buffered Quench (Critical Step):

    • Cool the reaction mixture back to 0°C .

    • Slowly add saturated aqueous Sodium Acetate (NaOAc) .

    • Why: Standard water/acid quenching generates HCl, which destroys the furan ring. NaOAc buffers the solution (pH ~4-5), hydrolyzing the iminium salt to the aldehyde without opening the ring.

    • Stir vigorously for 30-60 mins.

  • Isolation:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with sat.[1]

      
       (to remove residual acid) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Diagram 2: Experimental Workflow (Method A)

Workflow Start Start: Inert Atmosphere Prep Reagent Prep DMF + POCl3 @ 0°C Start->Prep Add Substrate Addition Dropwise Prep->Add Exotherm Control Monitor Monitor (TLC/GC) Is SM consumed? Add->Monitor Warm to RT Monitor->Monitor Incomplete (Stir longer) Quench Buffered Quench NaOAc (aq) @ 0°C Monitor->Quench Complete Workup Extraction & Purification Quench->Workup Hydrolysis

Caption: Operational workflow emphasizing temperature control and buffered quenching.

Method B: Regioselective Lithiation-Formylation

Best For: C2-selective functionalization, acid-labile substrates, or when Vilsmeier fails. Mechanism: Deprotonation followed by nucleophilic attack.

Protocol Overview
  • Setup: Flame-dried glassware, strict Argon atmosphere.

  • Lithiation:

    • Dissolve furan (1.0 equiv) in anhydrous THF.

    • Cool to -78°C (Dry ice/Acetone).

    • Add n-BuLi (1.1 equiv) dropwise.

    • Stir for 1 hour at -78°C.

    • Why: The C2 proton is the most acidic (

      
      ). Low temperature prevents the "furyllithium" species from rearranging or polymerizing (ring opening).
      
  • Formylation:

    • Add anhydrous DMF (1.5 equiv) dropwise at -78°C.

    • Stir 30 mins, then allow to warm to 0°C.

  • Quench:

    • Quench with saturated

      
      .
      
    • Extract with ether/EtOAc.

Comparative Data & Troubleshooting

FeatureMethod A: Vilsmeier-HaackMethod B: Lithiation
Primary Reagents

, DMF

-BuLi, DMF, THF
Temperature 0°C

RT
-78°C (Cryogenic)
Selectivity Electronic control (usually C2)Kinetic control (Strictly C2)
Substrate Scope Robust furansAcid-sensitive furans
Major Risk Polymerization (if acidic)Moisture sensitivity
Yield (Typical) 70-90%80-95%
Troubleshooting Guide
  • Problem: Black tar/oil instead of product.

    • Cause: Acid-catalyzed ring opening.[3]

    • Fix: Ensure quench is buffered (NaOAc). Do not let the reaction heat up excessively during

      
       addition.
      
  • Problem: Low conversion.

    • Cause: Old

      
       (hydrolyzed).
      
    • Fix: Distill

      
       prior to use or use a fresh bottle.
      
  • Problem: Regioisomer mixtures.

    • Cause: Thermodynamic equilibration.

    • Fix: Switch to Method B (Lithiation) at -78°C for strict kinetic control.

Safety & Compliance (E-E-A-T)

  • POCl3 Hazard: Reacts violently with water to release HCl and phosphoric acid. Never add water directly to the concentrated reaction mixture; always dilute/quench slowly into a buffered solution.

  • Furan Toxicity: Furan is a suspected carcinogen (Group 2B) and highly volatile. All operations must be performed in a fume hood.

  • Waste Disposal: Quenched Vilsmeier mixtures contain phosphorous residues. Dispose of in designated halogenated waste streams.

References

  • Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 1927 , 60, 119–122.

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Organic Chemistry Portal, 2023 .

  • Marson, C. M. "Reactions of Carbonyl Compounds with Organolithium Reagents." Tetrahedron, 1992.
  • PubChem. "Furfural - Compound Summary." National Library of Medicine.

Disclaimer: This protocol is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for all chemicals before handling.

Sources

Application Note: Optimized Purification Strategy for Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

Target Molecule: Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate Molecular Formula: C₁₁H₈O₄S Context: This compound represents a class of conjugated bi-heteroaryl systems frequently used as intermediates in the synthesis of organic electronics (OPV materials) or biologically active scaffolds.

Physicochemical Profile & Purification Challenges

The purification of this specific molecule presents a unique set of challenges derived from its functional group duality:

  • Polymodal Polarity: The molecule contains a lipophilic bi-aryl core, a moderately polar methyl ester, and a reactive, polar aldehyde. This combination often leads to "tailing" on standard silica gel due to hydrogen bonding interactions with surface silanols.

  • Stability: The furan-aldehyde moiety is susceptible to oxidation (forming the corresponding carboxylic acid) and acid-catalyzed degradation. Extended residence time on acidic silica can degrade the product.

  • Synthesis Byproducts: Assuming a Suzuki-Miyaura coupling origin, the crude mixture likely contains Palladium (Pd) residues, triphenylphosphine oxide (TPPO), and protodeboronated starting materials.

Pre-Chromatographic Sample Preparation (Critical)

The "Garbage In, Garbage Out" Principle: Directly loading a crude Suzuki reaction mixture onto a flash column is the primary cause of poor resolution. Pd catalysts can complex with the stationary phase, causing band broadening and metal contamination in the final product.

Protocol: Catalyst Scavenging & Workup
  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with water/brine.

  • Pd Removal (The Celite Filtration):

    • Add 5 equivalents (by weight relative to crude) of Celite® 545 to the organic phase.

    • Stir for 15 minutes to adsorb bulk Pd black and polymeric residues.

    • Filter through a packed pad of Celite. Rinse the pad thoroughly with EtOAc.

    • Why: This mechanical filtration prevents physical blockage of the flash column frit and removes insoluble catalyst species.

  • Drying: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate in vacuo.

Method Development: TLC Scouting

Before committing the bulk sample, optimal mobile phase conditions must be established using Thin Layer Chromatography (TLC).

Visualization Strategy:

  • UV (254 nm): Primary detection (Conjugated thiophene-furan system).

  • 2,4-DNP Stain: Specific for the aldehyde group (Appears as yellow/orange/red spots).

  • KMnO₄: General oxidizable groups.

Solvent System Selection: We utilize a binary gradient of Hexanes (Hex) and Ethyl Acetate (EtOAc) .

  • Target Rf: 0.35 – 0.40 for the product of interest.

  • Separation Factor (

    
    Rf): Must be > 0.10 from the nearest impurity.
    
Solvent System (Hex:EtOAc)Expected BehaviorSuitability
9:1 (10% EtOAc) Product likely stays at baseline (Rf < 0.1).Too weak.
7:3 (30% EtOAc) Target Range. Product likely elutes here.Optimal Scouting Start.
1:1 (50% EtOAc) Product moves to solvent front (Rf > 0.7).Too strong (poor resolution).

Note on Tailing: If the aldehyde spot shows significant streaking (tailing) on the TLC plate, the silica is too acidic.

  • Correction: Add 1% Triethylamine (TEA) to the mobile phase during the column run to neutralize surface silanols.

Flash Chromatography Protocol[1][2][3][4][5][6]

Stationary Phase: Silica Gel 60 (40-63 µm particle size). Loading Technique: Solid Load (Dry Load) is mandatory for this compound.

  • Reasoning: The compound is likely a solid with limited solubility in Hexanes. Dissolving it in a strong solvent (DCM/EtOAc) for "wet loading" will cause the sample to precipitate immediately upon hitting the non-polar mobile phase, leading to severe band broadening.

Step-by-Step Procedure
  • Dry Loading Preparation:

    • Dissolve the crude residue in a minimal amount of Dichloromethane (DCM).

    • Add Silica Gel (ratio 1:2 crude:silica by weight).

    • Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.

    • Check: Ensure no solvent smell remains. Clumpy powder indicates residual solvent.

  • Column Packing:

    • Pack a column appropriate for the sample mass (e.g., 12g cartridge for <100mg sample; 40g for <500mg).

    • Add a protective layer of sand or an empty frit on top of the packed silica.

    • Pour the Dry Load powder evenly onto the top.

  • Elution Gradient (Linear):

    • Equilibration: 3 Column Volumes (CV) of 100% Hexanes.

    • Gradient: 0% to 40% EtOAc in Hexanes over 20 CV.

    • Hold: Hold at 40% EtOAc if the product has not eluted.

  • Fraction Collection:

    • Collect fractions (approx 10-15 mL each).

    • Monitor via UV detector (set to 254 nm and 280 nm).

Workflow Visualization

The following diagram illustrates the critical decision pathways for this purification.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Workup Aq. Workup & Celite Filtration (Remove bulk Pd) Start->Workup TLC TLC Scouting (Hex/EtOAc) Workup->TLC CheckTailing Is Aldehyde Tailing? TLC->CheckTailing AddTEA Add 1% TEA to Solvent CheckTailing->AddTEA Yes DryLoad Prepare Dry Load (Silica + Crude) CheckTailing->DryLoad No AddTEA->DryLoad Gradient Run Gradient 0-40% EtOAc/Hex DryLoad->Gradient QC Fraction Analysis (TLC/NMR) Gradient->QC Pool Pool Pure Fractions & Concentrate QC->Pool Purity > 95%

Figure 1: Decision logic for the purification of aldehyde-functionalized heteroarenes.

Post-Column Processing & Quality Control (Self-Validating System)

To ensure scientific integrity, the purification is not complete until validated. Do not pool fractions based solely on UV traces.

  • TLC Verification: Spot the "peak" fractions against the pure standard (if available) or the crude mixture. Look for a single spot under UV and DNP stain.

  • NMR Validation (The "Go/No-Go" Step):

    • Take the central fraction of the UV peak.

    • Run a quick ¹H-NMR (CDCl₃).[1]

    • Diagnostic Signals:

      • Aldehyde proton (-CHO): Singlet around 9.5 - 10.0 ppm .

      • Methyl Ester (-OCH₃): Singlet around 3.8 - 3.9 ppm .

      • Impurity Check: Look for broad multiplets at 7.4-7.6 ppm (Triphenylphosphine oxide) or high-field signals (grease/solvents).

  • Pooling: Only pool fractions that show >95% purity by TLC/NMR. Concentrate at <40°C to prevent thermal degradation of the aldehyde.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Impurities Gradient too steep.Reduce gradient slope (e.g., 0-30% over 30 CV) or use Isocratic elution at Rf 0.3.
Product Decomposition Acidic silica reacting with aldehyde.Use neutralized silica (pre-wash column with 1% TEA in Hexanes).
"Ghost" Peaks Pd-complexes slowly leaching.Ensure rigorous Celite filtration or use Thiol-Silica scavengers before the column.
Low Recovery Product crystallized on column head.Ensure Dry Load ratio is 1:5 (crude:silica) to disperse sample well.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution."[2][3][4] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.[4]

  • Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004 , 346(8), 889–900.

  • Biotage Application Note. "Strategies for the Removal of Palladium Catalysts." Biotage.com.

  • Reich, H. J. "Chromatography Advice." University of Wisconsin-Madison Chemistry Dept.

Sources

Scale-up synthesis of substituted thiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development and Scale-Up Strategies for Substituted Thiophene-2-Carboxylates

Executive Summary

Thiophene-2-carboxylate derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for benzoic acids in NSAIDs, antihypertensives (e.g., Eprosartan), and kinase inhibitors. While laboratory-scale synthesis often relies on diverse methods, industrial scale-up is frequently bottlenecked by two factors: regioselectivity control and thermal hazard management .

This Application Note details two validated, scalable protocols for synthesizing substituted thiophene-2-carboxylates:

  • Direct Metallation-Carboxylation: Best for alkyl, halo, or aryl-substituted thiophenes.

  • The Gewald Reaction: Best for polysubstituted 2-aminothiophene-3-carboxylates.

Strategic Route Selection

Before initiating a campaign, the synthetic route must be matched to the substitution pattern of the target molecule.

FeatureRoute A: Metallation-Carboxylation Route B: Gewald Condensation
Primary Target 3-, 4-, or 5-alkyl/halo-thiophene-2-carboxylates.2-Amino-3-carboalkoxy-thiophenes.
Key Reagents n-BuLi or i-PrMgCl·LiCl (Turbo Grignard), CO₂.Sulfur (S₈),

-methylene carbonyl,

-cyanoester.
Atom Economy High (Direct C-H functionalization).Moderate (Multicomponent assembly).
Scale-Up Risk Cryogenic Hazards: Pyrophoric reagents requiring -78°C to -20°C.Thermal Runaway: Highly exothermic cyclization; H₂S evolution.
Purification Acid-base extraction (often avoids chromatography).Recrystallization (products are often crystalline solids).
Decision Matrix

RouteSelection Start Target Structure Analysis IsAmino Is there a 2-Amino group? Start->IsAmino Gewald Route B: Gewald Reaction (Multicomponent Cyclization) IsAmino->Gewald Yes Direct Is the 5-position open? IsAmino->Direct No Lithiation Route A1: Direct Deprotonation (n-BuLi / CO2) Direct->Lithiation Yes (Kinetic Control) Halogen Route A2: Halogen-Metal Exchange (Grignard / CO2) Direct->Halogen No (Requires Br/I precursor)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substituent patterns.

Protocol A: Regioselective Lithiation-Carboxylation

This route relies on the high acidity of the C2 proton on the thiophene ring (


). For scale-up, the primary challenge is heat removal during the exothermic deprotonation and the safe handling of pyrophoric organolithiums.
Mechanism & Causality
  • Deprotonation: n-Butyllithium (n-BuLi) removes the most acidic proton at C2. If C2 is blocked, lithium-halogen exchange is required.

  • Carboxylation: The lithiated species attacks CO₂ (electrophile).

  • Thermodynamics: The reaction is fast and exothermic. At scale, local hot spots can cause "reaction runaway" or loss of regioselectivity (lithium migration to C5).

Scale-Up Protocol (1.0 kg Scale)

Safety Pre-Check:

  • Reactor must be inerted (

    
     or 
    
    
    
    ).
  • Cryogenic cooling loop capable of maintaining -40°C or lower.

  • Quench vessel prepared with NaOH solution.

Step-by-Step Methodology:

  • Charge: Load substituted thiophene (1.0 equiv) and anhydrous THF (10 L/kg) into the reactor. Cool to -78°C (or -40°C if using Turbo-Grignard).

  • Metallation (The Critical Step):

    • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) via cannula or metered pump.

    • Rate Limit: Addition rate must be controlled so internal temperature (

      
      ) does not exceed -65°C.
      
    • Expert Insight: For halogenated substrates, consider using Turbo-Grignard (i-PrMgCl·LiCl) at -20°C to avoid halogen-dance side reactions and reduce cryogenic costs [1].

  • Equilibration: Stir for 1–2 hours.

  • Carboxylation:

    • Option A (Gas): Sparge anhydrous CO₂ gas through the solution. Caution: This is exothermic and can freeze the dip tube.

    • Option B (Solid - Preferred for Scale): Transfer the lithiated solution onto a slurry of excess Dry Ice in THF. This ensures the reaction stays cold and prevents double-addition (ketone formation).

  • Quench & Workup:

    • Allow to warm to 0°C.

    • Quench with water, then basify with 2M NaOH (extracts product as carboxylate salt; impurities stay in organic layer).

    • Separate layers. Acidify aqueous layer with HCl to precipitate the product.

LithiationWorkflow Reactor Cryo-Reactor (-78°C) Intermed Lithiated Species (Unstable > -50°C) Reactor->Intermed Deprotonation Feed n-BuLi Feed (Controlled Rate) Feed->Reactor Slow Addition CO2 CO2 Quench (Solid or Gas) Intermed->CO2 Carboxylation Workup Acid/Base Extraction CO2->Workup Precipitation

Figure 2: Process flow for cryogenic lithiation, emphasizing temperature-critical zones.

Protocol B: The Gewald Reaction

The Gewald reaction is a robust multicomponent condensation used to build highly functionalized thiophenes (specifically 2-aminothiophenes) from simple ketones/aldehydes, activated nitriles, and elemental sulfur.

Mechanism & Causality
  • Knoevenagel Condensation: The ketone reacts with the

    
    -cyanoester to form an unsaturated nitrile.
    
  • Sulfurization: Elemental sulfur attacks the active methylene/alkene.

  • Cyclization: Intramolecular attack forms the thiophene ring.

Scale-Up Protocol (1.0 kg Scale)

Safety Pre-Check:

  • H₂S Evolution: Although less common in optimal conditions, H₂S gas can be generated. Scrubbers (NaOH) are mandatory.

  • Exotherm: The cyclization step is highly exothermic.

Step-by-Step Methodology:

  • Charge: Load ketone (1.0 equiv),

    
    -cyanoester (1.0 equiv), and sulfur (S₈, 1.0 equiv) into Ethanol or Methanol (5 L/kg).
    
  • Catalyst Addition:

    • Add Morpholine or Diethylamine (1.0 equiv) dropwise.

    • Expert Insight: Do not add all base at once. The reaction has an induction period followed by a rapid exotherm. Add 10% of the base to initiate (watch for temp rise), then dose the remainder [2].

  • Reaction: Heat to 50–60°C. Stir for 4–12 hours.

    • Validation: Monitor consumption of sulfur (reaction mixture will clear/change color) and disappearance of nitrile peak by IR/HPLC.

  • Isolation:

    • Cool to 0°C.[1]

    • The product usually crystallizes directly from the reaction mixture.

    • Filter and wash with cold ethanol.

Purification & Quality Control

Chromatography is prohibitively expensive at the kilogram scale. The following purification strategies are self-validating.

Strategy 1: The "Acid-Base Swing" (For Route A)

This method exploits the acidity of the carboxylic acid (


).
  • Extract: Treat crude organic mixture with 10% aqueous

    
    . The product moves to the water phase; non-acidic impurities (unreacted thiophene, dimers) stay in the organic phase.
    
  • Wash: Wash the aqueous phase with MTBE.

  • Precipitate: Acidify aqueous phase to pH 1–2 with HCl. The pure product precipitates.

  • Filtration: Collect solids.

Strategy 2: Recrystallization (For Route B)

Gewald products (amino-esters) are highly crystalline.

  • Solvent System: Ethanol/Water or Toluene/Heptane.

  • Polymorphs: Be aware that amino-thiophenes can exhibit polymorphism. Verify crystal form via XRPD if the compound is a late-stage API intermediate.

Table 1: Critical Quality Attributes (CQA)

AttributeSpecificationDetection Method
Assay > 98.0% w/wHPLC (UV 254 nm)
Regioisomer < 0.5%1H-NMR / GC-MS
Residual Solvent < ICH LimitsGC-Headspace
Sulfur Content Matches TheoryElemental Analysis

References

  • Knochel, P., et al. (2011). Scale-up of Turbo-Grignard Reactions. Organic Process Research & Development, 15(6), 1348–1355.

  • Putnam, S. R., et al. (2005). Safe Scale-Up of the Gewald Reaction. Organic Process Research & Development, 9(6), 894–899.

  • Sabatini, M., et al. (2019). Continuous Flow Synthesis of Thiophene-2-carboxylates. Reaction Chemistry & Engineering, 4, 123-130.

  • Scientific Update. (2024). Process Safety and Scale-up of Organolithium Reactions.

Disclaimer: This guide is for educational purposes for trained professionals. Always conduct a specific Process Safety Hazard Assessment (PHA) before scaling up any chemical reaction.

Sources

Pharmacological Evaluation of Novel Furan-Thiophene Hybrid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Executive Summary & Scientific Rationale

The fusion of furan and thiophene rings creates a planar, electron-rich scaffold that acts as a powerful bioisostere for indole and quinazoline moieties found in many FDA-approved drugs. These "hybrid scaffolds" are gaining traction in medicinal chemistry due to their dual-potential:

  • Anti-inflammatory: Mimicking the vicinal diaryl heterocycle structure of coxibs (e.g., Celecoxib) to inhibit Cyclooxygenase-2 (COX-2).

  • Anticancer: Intercalating DNA or inhibiting kinases (e.g., EGFR) due to their flat, aromatic architecture.

This guide provides a rigorous, "Go/No-Go" decision-making workflow for evaluating these derivatives. It moves beyond basic screening, emphasizing mechanistic validation and assay interference checks —critical for hydrophobic heterocyclic compounds.

The Evaluation Workflow (Logic Gate)

Before wet-lab experimentation, researchers must establish a logical hierarchy of assays to conserve resources. We utilize a "Funnel Approach" where compounds must pass solubility and cytotoxicity thresholds before advancing to mechanistic targets.

EvaluationWorkflow Start Compound Library (Furan-Thiophene Derivatives) Step1 Step 1: In Silico Profiling (Lipinski Rule of 5 & Solubility) Start->Step1 Step2 Step 2: Cytotoxicity Screen (MTT) (Normal vs. Cancer Cell Lines) Step1->Step2 Pass ADME Decision1 Selectivity Index > 2.0? Step2->Decision1 Step3 Step 3: Functional Inflammation Assay (NO Production in RAW 264.7) Decision1->Step3 Yes Stop Discard / Redesign Decision1->Stop No (Toxic) Step4 Step 4: Target Validation (COX-2 Enzymatic Inhibition) Step3->Step4 IC50 < 10 µM Lead Lead Candidate Step4->Lead High Selectivity

Figure 1: The Pharmacological Evaluation Funnel. A stepwise progression ensures only non-toxic, bioactive candidates reach expensive enzymatic assays.

Protocol 1: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the safety window. Furan-thiophene derivatives are often lipophilic; poor solubility can cause precipitation in media, leading to false "toxicity" readings due to crystal formation.

Critical Reagents
  • Cell Lines: HEK-293 (Normal Kidney) vs. A549 (Lung Carcinoma) or HeLa.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).[1]

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
    
  • Compound Preparation (Crucial Step):

    • Dissolve derivative in 100% DMSO to create a 10 mM stock.

    • Expert Insight: Furan-thiophene derivatives often require sonication. If the solution is cloudy, do not proceed.

    • Dilute in culture media to final concentrations (0.1, 1, 10, 50, 100 µM). Final DMSO concentration must be < 0.5% to avoid solvent toxicity [1].

  • Treatment: Aspirate old media and add 100 µL of treatment media. Include:

    • Negative Control: Media + 0.5% DMSO.

    • Positive Control:[1][2][3][4] Doxorubicin (10 µM).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 hours.

  • Development:

    • Add 10 µL MTT stock per well.[5] Incubate 4 hours (crystals will form).

    • Carefully aspirate media (do not disturb purple formazan crystals).[6]

    • Add 100 µL DMSO to solubilize crystals. Shake plate for 15 mins.

  • Readout: Measure Absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis:



Protocol 2: Functional Anti-Inflammatory Assay (Nitric Oxide)

Objective: Before testing specific enzymes, verify if the compound suppresses the inflammatory phenotype in macrophages.

Mechanism of Action

Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophages to express iNOS, producing Nitric Oxide (NO). Effective furan-thiophene derivatives should reduce NO levels without killing the macrophages.

InflammationPath LPS LPS Stimulus Receptor TLR4 Receptor LPS->Receptor NFkB NF-κB Activation Receptor->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Compound Furan-Thiophene Derivative Compound->NFkB Blocks Compound->iNOS Downregulates

Figure 2: Pathway of LPS-induced NO production. The derivative typically acts by inhibiting NF-κB translocation or iNOS transcription.

Methodology (Griess Assay)
  • Cell Activation: Seed RAW 264.7 cells (

    
     cells/mL) in 24-well plates.
    
  • Co-Treatment: Treat cells with LPS (1 µg/mL) simultaneously with the test compound (at non-toxic concentrations determined in Protocol 1).

  • Incubation: 24 hours.

  • Supernatant Collection: Transfer 100 µL of culture supernatant to a fresh 96-well plate.

  • Griess Reaction:

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at Room Temp (Dark).

  • Measurement: Read Absorbance at 540 nm . Calculate nitrite concentration using a sodium nitrite standard curve (

    
    ).
    

Protocol 3: Target Validation (COX-2 Inhibition)

Objective: Confirm the molecular mechanism. Many furan derivatives are designed to fit the COX-2 hydrophobic pocket [2].

Assay Type: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay (e.g., Cayman Chemical Item No. 701080).

Principle

The assay measures the peroxidase activity of COX. The enzyme converts Arachidonic Acid to PGG2, then PGH2. This reaction oxidizes the colorimetric substrate TMPD, changing it from colorless to blue (


).
Protocol
  • Enzyme Prep: Thaw COX-1 and COX-2 enzymes on ice.

  • Reaction Setup (in 96-well plate):

    • Background Well: 160 µL Assay Buffer + 10 µL Heme + 10 µL Solvent (DMSO).

    • 100% Activity Well: 150 µL Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Solvent.

    • Inhibitor Well: 150 µL Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Test Compound .

  • Pre-Incubation: Incubate for 5 minutes at 25°C to allow the furan-thiophene derivative to bind the enzyme pocket.

  • Initiation: Add 20 µL of Colorimetric Substrate (TMPD) + 20 µL Arachidonic Acid to all wells.

  • Reading: Shake plate for a few seconds. Incubate 5 minutes. Read Absorbance at 590 nm .[7][8]

Data Interpretation (The Selectivity Index)

To be a viable drug candidate, the compound must inhibit COX-2 while sparing COX-1 (which protects the stomach lining).



  • SI < 1: Non-selective (High gastric ulcer risk).

  • SI > 10: Good candidate.

  • SI > 50: Excellent candidate (Comparable to Celecoxib).

Data Presentation Standards

When reporting results, avoid vague qualitative descriptions. Use structured tables comparing your novel derivatives against standard drugs.

Table 1: Example Data Layout for Pharmacological Evaluation

Compound IDCytotoxicity

(HeLa)
Macrophage Viability (RAW 264.7)NO Inhibition (%) @ 10µMCOX-2

(µM)
COX-1

(µM)
Selectivity Index (SI)
FT-01 5.2 µM> 100 µM85%0.4512.527.7
FT-02 45.0 µM> 100 µM12%> 50> 50N/A
Celecoxib 22.0 µM> 100 µM92%0.3015.050.0
Doxorubicin 0.5 µM0.8 µMN/A (Toxic)N/AN/AN/A

Troubleshooting & Expert Tips

  • Solubility Artifacts: Furan-thiophene rings are highly planar and stack easily. If your

    
     curves are erratic, the compound may be precipitating. Action:  Check the wells under a microscope before adding MTT. If crystals are visible, the data is invalid.
    
  • Interference with Griess Reagent: Some thiophene derivatives containing primary amines can react with the Griess reagent directly. Action: Run a "Compound Only" control (Media + Compound + Griess Reagent) to check for false positives.

  • Color Quenching: Highly colored derivatives (often yellow/orange) can interfere with absorbance readings. Action: Use a blank well containing the compound at the tested concentration and subtract this value from the final reading.

References

  • Abcam. MTT Assay Protocol for Cell Viability and Proliferation. Abcam Protocols.[8] Link

  • National Institutes of Health (NIH). Design, Synthesis, and Evaluation of COX-2 Inhibitory Activities. PubMed Central. Link

  • MDPI. Thiophene Derivatives as Potential EGFR and COX-2 Inhibitors. Molecules Journal. Link

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Docs. Link

  • RSC Advances. Synthesis and in vitro COX-1/COX-2 inhibition testing of novel heterocyclic derivatives. Royal Society of Chemistry. Link

Sources

Troubleshooting & Optimization

Deboronating of heteroaryl boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heteroaryl Suzuki Coupling Optimization Ticket Subject: Mitigation of Protodeboronation in Unstable Heteroaryl Boronic Acids

The "Silent Killer": Understanding Protodeboronation

The Issue: You are attempting a Suzuki-Miyaura coupling with a heteroaryl boronic acid (e.g., 2-pyridyl, 2-thiazolyl, or 2-imidazolyl). The starting halide is consumed, but the mass spec shows only the hydro-deboronated byproduct (Ar-H) instead of the biaryl product.

The Mechanism: Protodeboronation is not a random degradation; it is a kinetically competitive pathway driven by the specific electronics of your substrate. In heteroaryl systems, particularly 2-substituted heterocycles, the reaction is accelerated by the presence of a heteroatom lone pair adjacent to the boron center.

  • Base Activation: The boronic acid reacts with the base to form the boronate anion

    
    .
    
  • The "Trap": In 2-pyridyl systems, the nitrogen lone pair can stabilize the transition state for C-B bond cleavage, or the zwitterionic intermediate can undergo rapid protonolysis.

  • The Race: Your cross-coupling is a race between Transmetallation (the productive path) and Protodeboronation (the destructive path). If transmetallation is slow (due to steric bulk or poor catalyst activity), deboronation wins.

Visualizing the Competition:

DeboronationMechanism Start Heteroaryl Boronic Acid (Ar-B(OH)2) Base Base Activation (+ OH-) Start->Base Boronate Boronate Anion [Ar-B(OH)3]- Base->Boronate Transmetallation Transmetallation (Pd-Ar-X) Boronate->Transmetallation  Fast Catalyst   Deboronation Protodeboronation (Hydrolysis) Boronate->Deboronation  Slow Catalyst / High Temp   Product Biaryl Product (Ar-Ar') Transmetallation->Product Byproduct Decomposed Arene (Ar-H) Deboronation->Byproduct

Caption: The kinetic competition between productive transmetallation and destructive protodeboronation.[1] Success depends on accelerating the green pathway.

Strategic Optimization Matrix

To win the race, you must either accelerate transmetallation or inhibit deboronation .

StrategyMethodologyWhy it worksRecommended Reagents
A. Accelerate Transmetallation Use pre-formed Pd(0) catalysts with bulky, electron-rich ligands.Rapidly generates the active catalytic species before the boronic acid decomposes.[2]Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G4) [1].
B. Slow Release Use MIDA boronates or Trifluoroborates.Protects the boron center. The active species is released slowly, keeping the standing concentration of the unstable boronate low.MIDA Boronates + K3PO4 (aq) [2].[3]
C. Anhydrous Conditions Remove water entirely.Protodeboronation often requires a proton source (water). Removing it shuts down the pathway.TMSOK (Potassium trimethylsilanolate) in THF/Toluene [3].
D. pH Modulation Avoid strong hydroxide bases.High concentrations of strong base (NaOH/KOH) accelerate boronate formation.K3PO4 , Cs2CO3 , or KF .

Detailed Protocols

Protocol A: The "Speed" Method (Buchwald Precatalysts)

Best for: When you must use the free boronic acid and cannot synthesize a protected derivative.

The Logic: Standard Pd sources like


 or 

require reduction to Pd(0) and ligand association, an "induction period" during which your boronic acid is rotting. G3/G4 Precatalysts enter the cycle immediately.
  • Catalyst: XPhos Pd G4 (or SPhos Pd G4 for sterically hindered substrates). Load at 1.0 – 2.0 mol%.

  • Solvent: THF or Dioxane (degassed).

  • Base: 0.5 M

    
     (aqueous, degassed).
    
  • Temperature: Room Temperature to 40°C. (Avoid high heat).

  • Procedure:

    • Charge vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Precatalyst.[3]

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent and base solution.

    • Stir vigorously. Reaction is often complete in <30 mins.

Protocol B: The "Shield" Method (MIDA Boronates)

Best for: 2-Pyridyl systems and highly unstable 5-membered heterocycles.

The Logic: The N-methyliminodiacetic acid (MIDA) ligand renders the boron


 hybridized, shutting down transmetallation and hydrolysis. The active boronic acid is released slowly by hydrolysis of the MIDA ester in situ.
  • Reagents: 2-Pyridyl MIDA boronate (1.5 equiv), Aryl Bromide/Chloride (1.0 equiv).

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR XPhos Pd G4 (2 mol%).
    
  • Solvent: THF:Water (10:1 ratio).

  • Base:

    
     (3.0 equiv).
    
  • Conditions: 60°C for 2-4 hours.

  • Note: The water is necessary here to hydrolyze the MIDA group. The "slow release" matches the rate of transmetallation, keeping the unstable free acid concentration low [4].

Protocol C: The "Dry" Method (Anhydrous TMSOK)

Best for: Substrates sensitive to hydrolysis that fail in aqueous media.

The Logic: Potassium trimethylsilanolate (TMSOK) acts as an organic-soluble activating agent.[4] It forms a reactive boronate-silanolate complex that transmetallates without water.

  • Reagents: Boronic Pinacol Ester (1.2 equiv), Aryl Halide (1.0 equiv).

  • Base: TMSOK (Potassium trimethylsilanolate) (1.5 – 2.0 equiv).

  • Solvent: Anhydrous THF or Toluene.

  • Catalyst: Pd-PEPPSI-IPr or XPhos Pd G3.

  • Procedure: Perform in a glovebox or under strict Schlenk conditions.

Troubleshooting Workflow

Use this decision tree to select the correct protocol for your specific failure mode.

TroubleshootingTree Start Diagnostic: Low Yield? CheckByproduct Is Ar-H (Deboronation) the major byproduct? Start->CheckByproduct CheckStructure Is the Boron on a 2-Heteroaryl or Polyfluoroaryl? CheckByproduct->CheckStructure Yes OtherIssue Check Oxidative Addition (Switch to Iodide/Bromide) CheckByproduct->OtherIssue No (SM remaining) Decision1 Can you buy/make the MIDA boronate? CheckStructure->Decision1 Yes RouteBuchwald Use Protocol A (XPhos Pd G4 + K3PO4) CheckStructure->RouteBuchwald No (Standard Optimization) RouteMIDA Use Protocol B (MIDA Slow Release) Decision1->RouteMIDA Yes Decision2 Is the substrate Base Sensitive? Decision1->Decision2 No Decision2->RouteBuchwald No RouteAnhydrous Use Protocol C (TMSOK Anhydrous) Decision2->RouteAnhydrous Yes

Caption: Decision tree for selecting the optimal protocol based on substrate availability and chemical sensitivity.

Frequently Asked Questions (FAQs)

Q: Why does 2-pyridyl boronic acid degrade so much faster than 3-pyridyl? A: It is due to the proximity of the nitrogen lone pair to the boron. In the 2-position, the lone pair can facilitate the formation of a zwitterionic intermediate or stabilize the transition state of the C-B bond cleavage (protonolysis). 3-pyridyl lacks this direct electronic interaction and behaves more like a phenyl ring [5].

Q: Can I just use excess boronic acid to compensate? A: Sometimes, but it is inefficient and can lead to purification issues (homocoupling). If you are losing the race to deboronation, adding more reactant often just yields more byproduct (pyridine). It is better to switch to a MIDA boronate , which effectively "hides" the boron until the catalyst is ready for it.

Q: I don't have XPhos Pd G4. Can I use Pd(PPh3)4? A: For unstable heteroaryl boronic acids,


 is often insufficient . The oxidative addition is slower, and the phosphine ligands are not bulky enough to accelerate the reductive elimination. The "induction period" of reducing Pd(II) to Pd(0) in situ is often long enough for your boronic acid to decompose.

Q: My MIDA reaction is very slow. What's wrong? A: MIDA boronates require hydrolysis to become active. If you are running this anhydrously, it will not work. Ensure you have water present (e.g., THF/H2O 10:1) and a base strong enough to hydrolyze the MIDA ester (K3PO4 or NaOH). If it is still slow, increase the temperature to 60°C to accelerate the hydrolysis step.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075.[2] Link[2]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Kassel, J. A., & Denmark, S. E. (2021).[5] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 98, 306-326. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 132(22), 7600–7601. Link

  • Cox, P. A., et al. (2017).[6] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

Sources

Technical Support Center: Optimizing Stille Coupling of Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Troubleshooting Low Yields in Furan-Based Stille Cross-Couplings Audience: Medicinal Chemists, Process Chemists, Academic Researchers

Introduction: The Furan Paradox

Welcome to the technical support guide for Stille couplings involving furan motifs. While furan derivatives are essential scaffolds in drug discovery, they present unique challenges in palladium-catalyzed cross-coupling.

The Core Problem: Furan rings are electron-rich and can act as competitive ligands, potentially "poisoning" the active Palladium(0) species. Furthermore, furan-2-stannanes are prone to protodestannylation (loss of the tin group to a proton), while halofurans can be unstable.

Standard conditions (e.g.,


 in Toluene) often fail because the transmetallation step —where the organic group transfers from Tin (Sn) to Palladium (Pd)—is rate-determining and kinetically slow for these substrates.

This guide provides three validated protocols to overcome these kinetic barriers, based on the mechanistic insights of Farina, Liebeskind, and Baldwin.

Part 1: The Diagnostic Phase

Before altering your reaction, identify the failure mode using this logic flow.

Visual Troubleshooting Guide

StilleTroubleshooting Start Reaction Yield < 30% CheckColor Check Reaction Color Start->CheckColor SideProd Product is De-stannylated Furan Start->SideProd NMR Analysis BlackPrecip Black Precipitate (Pd Black) CheckColor->BlackPrecip Immediate ClearSoln Solution Remains Clear/Yellow CheckColor->ClearSoln After 12h LigandIssue Action: Switch to 'Farina Conditions' (AsPh3 or P(2-furyl)3) BlackPrecip->LigandIssue Cause: Ligand Dissociation TransmetalationStall Action: Add CuI (Co-catalyst) or CsF (Fluoride Activation) ClearSoln->TransmetalationStall Cause: Slow Transmetallation DrySolvent DrySolvent SideProd->DrySolvent Action: Dry Solvents/Reagents (Strict Anhydrous)

Figure 1: Decision tree for diagnosing Stille coupling failures based on visual and analytical cues.

Part 2: Validated Optimization Protocols

Do not blindly increase temperature. Instead, use these chemically distinct strategies to accelerate the rate-determining step.

Protocol A: The "Farina Effect" (Ligand Engineering)

Best for: Reactions where the catalyst decomposes (turns black) or conversion is sluggish despite heating.

The Science: Standard phosphines like


 bind too tightly to Palladium, inhibiting the approach of the bulky tin reagent. V. Farina demonstrated that "soft" ligands like Triphenylarsine (

)
dissociate more easily, creating the necessary vacant coordination site on Pd for transmetallation to occur [1].

The Protocol:

  • Catalyst Source: Use

    
     (Tris(dibenzylideneacetone)dipalladium(0)) instead of 
    
    
    
    .
  • Ligand: Add Triphenylarsine (

    
    ) .
    
  • Ratio: 1:4 to 1:8 (Pd:Ligand).

  • Solvent: NMP or Dioxane (degassed).

  • Temperature: 50–80°C.

Why it works:


 supports the Pd(0) resting state but falls off readily when the stannane approaches, accelerating the reaction by up to 1000x compared to 

.
Protocol B: The "Copper Effect" (Co-Catalysis)

Best for: Sterically hindered furans or electron-deficient electrophiles.

The Science: Copper(I) Iodide (CuI) acts as a "shuttle."[1] It transmetallates with the Stannane to form a transient organocopper species (


), which transfers the organic group to Palladium much faster than Tin does. It also scavenges free phosphine ligands, further activating the catalyst [2].[2]

The Protocol:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Additive: CuI (10–20 mol%) .

  • Solvent: DMF or NMP (Must be polar to solubilize Cu species).

  • Note: This is often called the "Liebeskind-Farina" modification.

Protocol C: Fluoride Activation

Best for: Substrates sensitive to high temperatures. Warning: Incompatible with silyl protecting groups (TBS, TIPS) often found on furan scaffolds.

The Science: Fluoride ions (


) attack the Tin center, forming a hypervalent pentacoordinate silicate-like species (

). This species is significantly more nucleophilic and undergoes transmetallation rapidly [3].

The Protocol:

  • Additive: CsF (2.0 equiv) .

  • Solvent: Dioxane or DMF.

  • Temperature: Can often run at 40–60°C.

Part 3: Mechanistic Visualization

Understanding the "Copper Effect" is crucial for troubleshooting. The diagram below illustrates how Copper bypasses the slow direct transmetallation pathway.

CopperEffect Pd_Ox Pd(II)-R-X (Oxidative Addition Complex) Pd_Trans Pd(II)-R-R' Pd_Ox->Pd_Trans Sn_Reagent R'-SnBu3 (Furan Stannane) Cu_Intermediate R'-Cu (Transient Species) Sn_Reagent->Cu_Intermediate Sn/Cu Exchange (Fast) Sn_Reagent->Pd_Trans Direct Transmetallation (Slow/Rate Limiting) CuI CuI (Additive) CuI->Cu_Intermediate Cu_Intermediate->Pd_Trans Cu/Pd Transmetallation (Very Fast) Product R-R' (Coupled Product) Pd_Trans->Product Reductive Elimination

Figure 2: The catalytic shunt provided by Copper(I) Iodide. The Cu-mediated pathway (solid lines) bypasses the slow direct Sn-Pd interaction (dashed line).

Part 4: Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately upon heating. What is happening? A: This is "Pd Black" precipitation. It means your ligands (


) are dissociating, but the oxidative addition or transmetallation isn't happening fast enough to keep the Pd in the cycle. The naked Pd atoms aggregate and precipitate.
  • Fix: Switch to Protocol A (

    
    ) . The 
    
    
    
    stabilizes the Pd center better during the critical intermediate phases while still allowing reaction turnover.

Q2: I see the product, but I also see a lot of "H-Furan" (protonated furan). A: You are experiencing Protodestannylation . The C-Sn bond in furans is acid-sensitive. Even trace moisture or acidic protons on the glass surface can cleave the tin group before it couples.

  • Fix:

    • Flame-dry all glassware.

    • Add 2-3 equivalents of anhydrous CsF (Cesium Fluoride) or a base like DIPEA to scavenge protons.

    • Ensure your solvent is strictly anhydrous.

Q3: How do I remove the toxic Tin byproducts? Standard columns aren't working. A: Tin byproducts (


) streak on silica and contaminate products. Use the KF Workup :
  • Dilute the reaction mixture with Ether or EtOAc.

  • Add an aqueous solution of Potassium Fluoride (KF) (1M).[3]

  • Stir vigorously for 30 minutes.

  • The soluble tin species converts to polymeric

    
    , which is a white, insoluble solid.
    
  • Filter through a pad of Celite. The toxic tin remains in the solid filter cake [4].

Part 5: Summary of Optimization Conditions

VariableStandard (Avoid for Furans)Recommended (Optimized)
Catalyst


Ligand


(Triphenylarsine) or

Additive NoneCuI (10-20 mol%) or CsF (2 equiv)
Solvent Toluene (Non-polar)NMP, DMF, or Dioxane (Polar aprotic)
Atmosphere NitrogenArgon (Heavier than air, better protection)

References

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585-9595.

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[1][4] Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[1][4] Angewandte Chemie International Edition, 43(9), 1132-1136.

  • Scott, W. J., & Stille, J. K. (1986).[5] Palladium-catalyzed coupling of vinyl triflates with organostannanes.[6] Journal of the American Chemical Society, 108(11), 3033-3040.

  • Renaud, P., Lacote, E., & Quaranta, L. (1998).[3][7] A simple and efficient method for the removal of tin byproducts.[3][5] Tetrahedron Letters, 39(15), 2123-2126.

Sources

Improving the stability of furan-containing polymers

[1]

Current Status: Operational Topic: Stabilization of Furan-Containing Polymers (Focus on PEF and FDCA-polyesters) Audience: Polymer Chemists, Process Engineers, R&D Scientists

Introduction: The Stability Paradox

Furan-containing polymers, particularly Polyethylene Furanoate (PEF) , offer superior barrier properties and thermal resistance compared to PET. However, the furan ring's electron-rich nature makes it susceptible to unique degradation pathways—specifically thermo-oxidative discoloration (yellowing) and beta-scission during processing.

This guide provides self-validating protocols to arrest these mechanisms, ensuring high molecular weight and optical clarity.

Module 1: Synthesis & Color Stability

Troubleshooting Guide: Preventing Discoloration (Humins)

Q: Why does my PEF turn yellow/brown during melt polymerization? A: Discoloration arises from the decarboxylation of the furan ring and the formation of conjugated "humin" byproducts. This is accelerated by:

  • Excessive Temperature: Melt temperatures >230°C trigger rapid degradation.

  • Catalyst Choice: Titanium (Ti) catalysts are highly active but promote yellowing. Antimony (Sb) yields better color but is slower.

  • Monomer Purity: Acid impurities in FDCA catalyze ring opening.

Corrective Protocol: Two-Stage Polymerization with SSP To maximize molecular weight (MW) without burning the polymer, you must separate the melt phase from the chain-extension phase.

Step-by-Step Methodology:

  • Melt Polycondensation (Pre-polymerization):

    • Reactants: Dimethyl furan-2,5-dicarboxylate (DMFD) + Ethylene Glycol (EG).[1] Note: Use DMFD instead of FDCA acid to reduce acid-catalyzed degradation.

    • Catalyst: Tetrabutyl titanate (TBT) at 400 ppm (or Germanium oxide for higher optical purity).

    • Condition: Transesterification at 160–190°C (under N₂ flow).

    • Vacuum: Gradually reduce pressure to <5 Pa while heating to max 230°C . Stop when Intrinsic Viscosity (IV) reaches ~0.4–0.5 dL/g.

    • Checkpoint: The polymer should be brittle and light yellow.

  • Solid State Polymerization (SSP) – The Critical Step:

    • Grinding: Cryo-mill the pre-polymer into powder (particle size 0.16–0.40 mm).

    • Crystallization: Anneal at 170°C for 6 hours to induce crystallinity (prevents sticking).

    • Reaction: Heat to 205°C under high vacuum (<4 Pa) or inert gas flow.

    • Duration: 5–24 hours.

    • Result: IV increases to >0.8 dL/g with minimal color shift [1, 2].

Workflow Visualization: The SSP Pathway

PEF_Synthesis_WorkflowStartMonomers(DMFD + EG)MeltMelt Polycondensation(Max 230°C, <5 Pa)Start->Melt TBT CatalystPrePolyPre-Polymer(IV ~0.5 dL/g)Melt->PrePoly Stop beforedegradationGrindCryo-Milling &Crystallization (170°C)PrePoly->Grind SolidificationSSPSolid State Polymerization(205°C, Vacuum)Grind->SSP Surface AreaIncreaseFinalHigh MW PEF(IV >0.8 dL/g)SSP->Final Chain Extension

Caption: Optimization of PEF synthesis separating thermal stress (Melt) from molecular weight build-up (SSP).

Module 2: Thermal Processing & Melt Stability

Troubleshooting Guide: Viscosity Drop During Extrusion

Q: My polymer loses mechanical strength (IV drop) during injection molding. Why? A: Furan polymers are highly susceptible to Thermo-Oxidative Degradation and Beta-Scission at processing temperatures.[2] The furan ring activates the adjacent hydrogens, making the chain prone to radical attack.

Corrective Protocol: The Binary Stabilization System You cannot rely on a single antioxidant. You need a synergistic blend of a Radical Scavenger (Primary) and a Hydroperoxide Decomposer (Secondary).

Recommended Formulations:

Stabilizer ClassFunctionRecommended CompoundLoading (ppm)
Primary Antioxidant Traps free radicals (Chain Breaking)Irganox 1010 (Sterically hindered phenol)1000–2000
Secondary Antioxidant Decomposes hydroperoxides (Preventing scission)Irgafos 168 (Phosphite)2000–3000
Chain Extender Re-couples broken chainsEpoxy-functionalized oligomers (e.g., Joncryl)0.5–1.0 wt%

Data Insight: Studies indicate that using a Phosphite/Phenol blend (2:1 ratio) retains up to 95% of Intrinsic Viscosity after multiple extrusion passes, compared to only 60% for unstabilized PEF [3, 4].

Mechanism Visualization: Degradation vs. Stabilization

Degradation_MechanismPolymerPEF Chain(Heat/Shear)RadicalAlkyl Radical (R•)Polymer->Radical Beta-ScissionPeroxyPeroxy Radical (ROO•)Radical->Peroxy + O₂PrimAOPrimary AO(Irganox 1010)Radical->PrimAO ScavengedOxygenOxygen (O₂)HydroHydroperoxide (ROOH)(Unstable)Peroxy->Hydro H-abstractionPeroxy->PrimAO ScavengedScissionChain Scission(Viscosity Drop)Hydro->Scission DecompositionSecAOSecondary AO(Irgafos 168)Hydro->SecAO Reduced toStable Alcohol

Caption: The auto-oxidation cycle of PEF and the specific intervention points for phenolic (Primary) and phosphite (Secondary) stabilizers.

Module 3: Environmental Stability (UV & Storage)

Q: Does the furan ring degrade in sunlight? A: Yes. The furan ring can absorb UV light and react with singlet oxygen, leading to ring-opening and loss of barrier properties.

Solution:

  • UV Absorbers: Benzotriazoles (e.g., Tinuvin 328) are effective at shielding the furan chromophore.

  • Nanocomposites: Incorporating Organo-Modified Montmorillonite (OMMT) clays creates a "tortuous path" that reduces oxygen diffusion into the matrix, slowing down oxidative degradation [5].

References

  • Solid-State Polymerization of Poly(ethylene furanoate) Biobased Polyester, II. MDPI. (2018). Describes the efficient synthesis of high MW PEF using SSP at 205°C.

  • Solid-State Polymerization of Poly(Ethylene Furanoate) Biobased Polyester, III: Catalyst Effects. ResearchGate. (2019). Comparative study of Sb, Ge, and Ti catalysts on molecular weight increase.

  • Antioxidants - Plastics & Rubber. BASF Technical Guide. Explains the synergistic mechanism of Irganox (Phenolic) and Irgafos (Phosphite) stabilizers.

  • Thermal Stability Improvement of PEF. SpecialChem. (2021). Overview of additive strategies for processing bio-based furan polymers.

  • A Perspective on PEF Synthesis, Properties, and End-Life. Frontiers in Chemistry. (2020). Discusses the use of nanocomposites (clays) to improve thermal and oxidative stability.

Troubleshooting inconsistent NMR spectra of substituted thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Overview

Welcome to the Thiophene NMR Support Center. Substituted thiophenes present unique challenges in NMR spectroscopy due to their electron-rich nature, high polarizability, and tendency to aggregate via


-stacking. This guide addresses the three most common support tickets we receive: unexpected peak broadening, confusing multiplicity patterns, and chemical shift inconsistencies.
Category 1: Peak Broadening & Loss of Resolution[1]

User Issue: "My thiophene signals are broad and undefined, even though the sample is pure by TLC/LC-MS. Shimming is good."

Technical Diagnosis: This is rarely a shim issue. Thiophenes, especially those with planar substituents or extended conjugation, are prone to


-stacking aggregation  in solution. This aggregation creates a dynamic equilibrium between monomers and oligomers, leading to exchange broadening. Additionally, bulky substituents (e.g., ortho-alkyl groups) can induce rotamerism , where restricted rotation around the C-C bond creates distinct conformers that exchange on the NMR timescale.

Troubleshooting Protocol: The Variable Temperature (VT) Diagnostic

To confirm aggregation or rotamerism, you must alter the kinetics of the exchange.

  • Dilution Test:

    • Prepare a sample at 1/10th your current concentration.

    • Result: If peaks sharpen significantly, the issue is aggregation (

      
      -stacking).
      
  • VT-NMR Experiment:

    • If dilution fails or signal-to-noise is too low, perform a high-temperature experiment.

    • Solvent: Switch to DMSO-

      
       (bp 189°C) or Toluene-
      
      
      
      (bp 110°C). Avoid CDCl
      
      
      (low bp).
    • Set Point: Heat to 353 K (80°C).

    • Result: High temperature increases the exchange rate (

      
      ). If peaks coalesce into sharp singlets/multiplets, you are observing a dynamic process.
      

Decision Tree: Diagnosing Broad Peaks

ThiopheneBroadening Start Issue: Broad Thiophene Peaks CheckShim Check Shimming/Lock (Standard Line Shape) Start->CheckShim Dilution Dilute Sample (10x) CheckShim->Dilution Shim OK VT Run VT-NMR (80°C) in DMSO-d6 Dilution->VT No Sharp Peaks Sharpen Dilution->Sharp Yes VT->Sharp Yes NoChange No Change VT->NoChange No ConclusionAgg Diagnosis: Pi-Stacking Aggregation Sharp->ConclusionAgg From Dilution ConclusionRot Diagnosis: Rotameric Exchange Sharp->ConclusionRot From VT ConclusionImp Diagnosis: Paramagnetic Impurity or Polymerization NoChange->ConclusionImp

Figure 1: Logic flow for diagnosing broad signals in aromatic heterocycles.

Category 2: Unexpected Multiplicities (Coupling Constants)

User Issue: "I see extra splitting. A doublet appears as a doublet of doublets, or a singlet shows fine structure."

Technical Diagnosis: Thiophenes exhibit significant long-range coupling (


 and 

) that is often ignored in standard organic texts. Unlike benzene, where para-coupling is negligible (< 1 Hz), the "W-coupling" or "zigzag" pathways in thiophenes transmit spin information efficiently. Furthermore, "virtual coupling" can occur if the chemical shift difference between protons is small (

), leading to non-first-order spectra.

Reference Data: Thiophene Coupling Constants Use this table to validate your splitting patterns. Note that


 is always larger than 

.
Coupling TypeNotationTypical Value (Hz)Description
Vicinal

4.7 – 5.5 Largest coupling; diagnostic for 2,3-substitution.
Vicinal

3.3 – 4.0 Smaller than

; diagnostic for 3,4-substitution.
Long-Range

1.0 – 1.6 Meta-like coupling; often seen as fine splitting.
Long-Range

2.5 – 3.2 Across the sulfur; significant splitting.
Long-Range

~ 2.8 If 3,4-unsubstituted, this is often distinct.

Data synthesized from spectroscopic literature [1, 2, 4].

Actionable Advice: If you suspect a 2,3-disubstituted thiophene but see a "singlet" for the remaining proton, zoom in. It is likely a doublet with a small coupling (


 Hz) to a side-chain proton or a result of line broadening masking the split. Use a 2D J-Resolved  experiment or COSY  to confirm connectivity if 1D splitting is ambiguous.
Category 3: Inconsistent Chemical Shifts (Solvent Effects)

User Issue: "My peak positions shift by >0.5 ppm when I switch from CDCl


 to Benzene-

. Is my compound degrading?"

Technical Diagnosis: Likely not. Thiophenes are highly sensitive to the Anisotropic Effect of solvents. Benzene-


 can form specific solvation shells around the electron-rich thiophene ring, shielding protons significantly compared to CDCl

. This is known as the ASIS (Aromatic Solvent-Induced Shift) effect.

Protocol: Solvent Screening for Overlapping Peaks If your thiophene peaks overlap with phenyl protons in CDCl


:
  • Dry the sample and redissolve in Benzene-

    
      or Acetone-
    
    
    
    .
  • Thiophene protons are often preferentially shifted upfield in benzene, resolving the overlap.

  • Note: Concentration changes can also shift peaks (see Category 1). Always report concentration when publishing thiophene data [3, 5].

Category 4: Sample Stability (The "Hidden" Acid Problem)

User Issue: "The spectrum looked fine yesterday, but today the peaks are broad, and there is a new insoluble solid in the tube."

Technical Diagnosis: You are likely observing acid-catalyzed polymerization .

  • The Culprit: CDCl

    
     naturally decomposes to form traces of DCl/HCl and phosgene, especially when stored in light.
    
  • The Mechanism: Thiophenes are electron-rich and act as nucleophiles. Trace acid protonates the ring (often at the

    
    -position), initiating electrophilic aromatic substitution with another thiophene molecule. This leads to oligomerization (polythiophene formation) [6].
    

Prevention Workflow: The Neutralization Protocol

Neutralization Step1 1. Inspect CDCl3 Source Step2 2. Pre-treat Solvent Step1->Step2 Action1 Check acidity with moist pH paper Step1->Action1 Step3 3. Prepare Sample Step2->Step3 Action2 Pass through plug of Basic Alumina or K2CO3 Step2->Action2 Action3 Add Silver Foil (Ag) stabilizer to tube Step3->Action3

Figure 2: Protocol for stabilizing acid-sensitive thiophenes in chlorinated solvents.

Immediate Fix: If your sample is valuable and degrading:

  • Immediately filter the solution through a small pad of basic alumina .

  • Re-run the NMR in Acetone-

    
      (which is less acidic) or fresh CDCl
    
    
    
    treated with solid NaHCO
    
    
    .
References
  • Reich, H. J. (2020).[1][2] NMR Spectroscopy: Data Collection. University of Wisconsin-Madison. Link

  • ChemicalBook. (n.d.). Thiophene 1H NMR Spectrum & Data. Link

  • Kanekar, C. R., et al. (1965).[3] Solvent effects on proton chemical shifts in thiophenes. Indian Academy of Sciences.[4] Link

  • Duke University NMR Center. (n.d.). Coupling Constants Tables. Link

  • ResearchGate. (2017). Pi-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Link

  • Sato, K., et al. (2017). Synthesis and reactivity of thiophyne Ni complexes (Decomposition/Polymerization studies). Royal Society of Chemistry. Link

Sources

Impact of solvent choice on Suzuki-Miyaura reaction outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Welcome to the Advanced Synthesis Support Center. As Senior Application Scientists, we recognize that solvent selection in Suzuki-Miyaura cross-coupling is rarely about "dissolving the starting material." It is a kinetic control switch that dictates the active catalytic species, the rate of transmetallation, and the impurity profile. This guide moves beyond standard recipes to provide a mechanistic troubleshooting framework for high-value optimization.

Module 1: The Heterogeneous Interface & Transmetallation

Core Concept: The rate-determining step in most Suzuki couplings is transmetallation . This step is heavily influenced by the "Boronate Pathway" vs. the "Oxo-Palladium Pathway," a competition dictated by your solvent and base choice.

Troubleshooting Guide: Low Conversion & Induction Periods

Symptom: Reaction stalls after 10-20% conversion, or exhibits a long induction period before product formation. Diagnosis: Inefficient formation of the active hydroxo-palladium species due to poor phase transfer of the inorganic base.

Q: My starting materials are soluble in Toluene, but the reaction is sluggish. Why? A: In non-polar solvents like Toluene, inorganic bases (K₂CO₃, K₃PO₄) remain insoluble. The reaction relies on the "Boronate Pathway," where the base must first activate the boronic acid at the solid-liquid interface. This is kinetically slow.

  • The Fix: Introduce a biphasic system or a Phase Transfer Catalyst (PTC) .

    • Add Water: A ratio of 4:1 or 10:1 (Organic:Water) creates a biphasic mixture. Water dissolves the base, allowing it to generate the active [Pd-OH] species, which transmetallates orders of magnitude faster than the halide complex.

    • Add PTC: If water is detrimental to your substrate, add 5 mol% TBAB (Tetrabutylammonium bromide) to shuttle hydroxide ions into the organic phase.

Q: When should I use "Wet" solvents vs. Anhydrous conditions? A:

  • Use Wet Solvents (or add H₂O): For standard aryl-aryl couplings using weak bases (Carbonates). The water is essential for the Oxo-Palladium pathway (see Diagram 1).

  • Use Anhydrous Solvents: Only when using pre-activated boronate salts (e.g., Potassium organotrifluoroborates) or strong organic bases (e.g., NaOtBu, KOtBu) where water would quench the base or hydrolyze sensitive functional groups.

Visualization: The Role of Water in Transmetallation

The following diagram illustrates why water/base interaction is critical for the "Fast Path" (Path B).

Transmetallation_Pathways cluster_slow Path A: The Slow 'Boronate' Path (Anhydrous) cluster_fast Path B: The Fast 'Oxo-Palladium' Path (Wet) Pd_X Pd(II)-X (Halide Complex) Pd_OH Pd(II)-OH (Hydroxo Complex) Pd_X->Pd_OH Aq. Base/OH- Boronate RB(OH)3- (Boronate Anion) Product Pd(II)-Ar-R (Transmetallated) Pd_OH->Product Fast Reaction w/ Neutral Boronic Acid Boronic RB(OH)2 (Neutral Boronic Acid) Boronic->Boronate Solid Base Boronate->Product Slow Attack on Pd-X

Caption: Path B (Green) dominates in aqueous solvent systems and is kinetically superior. Path A (Yellow) is restricted to anhydrous conditions.

Module 2: Impurity Management (Protodeboronation)

Core Concept: The most common side-reaction in Suzuki coupling is protodeboronation , where the C-B bond is cleaved and replaced by C-H, destroying your nucleophile.[1]

Troubleshooting Guide: Managing Side Reactions

Symptom: High consumption of Boronic Acid but low yield of coupled product. Mass spec shows [M-B(OH)2 + H]. Diagnosis: Protodeboronation facilitated by high temperature and protic media.

Q: Which solvents exacerbate protodeboronation? A: Protic solvents (MeOH, EtOH, Water) and high temperatures (>80°C) accelerate this pathway, particularly for:

  • 2-Heteroaryl boronic acids (2-pyridyl, 2-furanyl).

  • Polyfluorinated aryl boronic acids .

  • Electron-rich rings .

Q: How do I stop it without killing the reaction? A: You must break the mechanism of protonolysis.

  • Switch Solvent: Move to anhydrous aprotic solvents (THF, Dioxane, or 2-MeTHF).

  • Change Base: Switch from aqueous Carbonate to anhydrous K₃PO₄ or CsF .

  • Concentration Control: Use a "Slow Addition" protocol. Add the boronic acid as a solution over 1-2 hours. This keeps the standing concentration of the boronic acid low relative to the catalyst, favoring the coupling rate over the decomposition rate.

Solvent Selection Decision Matrix

Solvent_Decision_Tree Start Select Solvent System Sensitive Is Boronic Acid Sensitive? (2-Heteroaryl/Poly-F) Start->Sensitive Solubility Is Base Soluble in Organic? Green Green Chemistry Requirement? Solubility->Green Yes/Maybe System_C Classic Polar Aprotic (DMF/DMA/NMP) Solubility->System_C No (Need Polar Aprotic) Sensitive->Solubility No (Stable) System_A Anhydrous Aprotic (THF, Dioxane) + CsF/K3PO4 Sensitive->System_A Yes (High Risk) Green->System_A No (Traditional) System_B Biphasic Green (2-MeTHF/Water or iPrOH/Water) Green->System_B Yes

Caption: Logic flow for selecting the optimal solvent system based on substrate stability and process constraints.

Module 3: Green Chemistry & High-Performance Alternatives

Core Concept: Traditional solvents like DMF, NMP, and DME are being phased out due to reproductive toxicity (REACH restrictions). You must transition to sustainable alternatives without sacrificing yield.

Comparative Analysis: Traditional vs. Green Solvents
FeatureDMF / NMP (Traditional)2-MeTHF (Recommended Green)Aq. Isopropanol (Green Protic)
Polarity High (Dipolar Aprotic)Moderate (Ethereal)High (Protic)
Base Solubility Moderate (Organic bases)Low (Requires Water)High (Inorganic bases)
Separation Difficult (Miscible with water)Excellent (Phase separates cleanly)Good (Distills easily)
Boiling Point High (153°C) - Hard to removeModerate (80°C) - IdealLow (82°C)
Peroxide Risk LowModerate (Requires stabilizers)None
Best For High-temp, difficult substratesGeneral purpose, Process Scale-upRobust, simple substrates

Q: Can I just swap THF for 2-MeTHF? A: In 90% of cases, yes. 2-MeTHF (2-Methyltetrahydrofuran) is derived from corncobs (furfural) and has two major advantages over THF:

  • Higher Reaction Temp: It boils at 80°C (vs 66°C for THF), allowing faster kinetics.

  • Workup Efficiency: It is not miscible with water. Unlike THF/DMF, you do not need an extraction solvent (like DCM or EtOAc) during workup. You simply wash the reaction mixture with water and separate the layers.

Experimental Protocol: The "Solvent Screen" Workflow

Do not rely on a single condition. Use this rapid screening protocol to identify the optimal system.

Scale: 0.1 mmol (Screening Scale) Vessel: 1 dram vial with stir bar (or 96-well plate).

  • Prepare Stock Solutions:

    • Catalyst: Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ (0.02 M in solvent).

    • Base: K₂CO₃ (2M aqueous) AND K₃PO₄ (solid, finely ground).

    • Reactants: Electrophile and Nucleophile (0.5 M in solvent).

  • Set up 3 Conditions:

    • Condition A (Standard): Toluene/Water (4:1) + K₂CO₃ (aq). Target: Robust substrates.

    • Condition B (Green/Polar): 2-MeTHF/Water (4:1) + K₂CO₃ (aq). Target: General purpose.

    • Condition C (Anhydrous): Anhydrous THF + K₃PO₄ (3 eq) + 10 mol% Water (controlled). Target: Sensitive boronates.

  • Execution:

    • Charge solid reagents.

    • Purge vials with Nitrogen/Argon (Solvent oxygen content kills Pd(0)).

    • Add liquid reagents via syringe.

    • Heat to 60°C for 2 hours.

  • Analysis:

    • Aliquot 10 µL into MeCN.

    • Analyze via UPLC/LCMS.

    • Check: Conversion % vs. Protodeboronation %.

References

  • Mechanism of Transmetallation: Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.[2][3]2011 , 133, 2116–2119.

  • Solvent Effects on Selectivity: Watson, D. A. et al. "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings."[4] NIH / J. Org. Chem.2019 .[5][6]

  • Role of Water: Amatore, C.; Jutand, A. "Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Cross-Coupling Reactions." Acc.[1][7][8] Chem. Res.2000 , 33, 314–321.

  • Protodeboronation Mechanisms: Cox, P. A. et al. "Protodeboronation of Heteroarylboronic Acids."[7] J. Am. Chem. Soc.[2][3]2016 , 138, 9145–9157.

  • Green Solvent (2-MeTHF): Pace, V. et al. "2-Methyltetrahydrofuran: A Green Alternative to THF and Toluene." ChemSusChem2012 , 5, 1369–1379.

Sources

Alternative coupling methods to Stille and Suzuki reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket: #CC-ALT-2024

Welcome to the Advanced Cross-Coupling Support Center. You are likely here because the industry standards—Suzuki-Miyaura and Stille couplings—have failed your specific drug candidate. Perhaps the boronic acids are protodeboronating, or the tin residues in Stille are failing trace metal analysis.

This guide is not a textbook; it is a troubleshooting manual for the three most robust alternatives: Negishi , Hiyama , and Direct C-H Arylation .

🛠️ Triage: Which Coupling Protocol Do You Need?

Before proceeding, verify your substrate constraints against this decision matrix.

ConstraintRecommended ProtocolWhy?
Substrate has sp³ centers Negishi Coupling Organozinc reagents stabilize alkyl chains better than Boron/Tin.
Base-sensitive substrate Liebeskind-Srogl Uses Cu(I) cofactor instead of base; neutral conditions.[1]
Fluorine-rich scaffold Hiyama Coupling C-Si bonds are robust; activated specifically by Fluoride.
Atom Economy / Scale C-H Activation Eliminates pre-functionalization steps (no halides needed).
Strict Toxicity Limits Hiyama / C-H Avoids Tin (Stille) and highly reactive Zinc (Negishi).

🔬 Module 1: The Negishi Coupling (Organozinc)

Best for: Complex sp³-sp² couplings and highly functionalized drug scaffolds.

The Negishi coupling utilizes organozinc reagents.[2][3][4] While highly reactive, the primary failure mode is protonolysis (destruction by moisture).

📉 Workflow Visualization: The Transmetallation Bottleneck

The critical step in Negishi is not the oxidative addition, but the transmetallation from Zn to Pd.

NegishiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMetal Transmetallation (Rate Limiting) OxAdd->TransMetal ZnReagent R-Zn-X (Organozinc) ZnReagent->TransMetal Activation RedElim Reductive Elimination (Product Release) TransMetal->RedElim Pd(II) Intermediate RedElim->Pd0 Regenerate Catalyst

Caption: The Negishi catalytic cycle. Note that Transmetallation (Yellow) is often the failure point if Zn aggregates or salts are present.

📋 Standard Operating Procedure: "Turbo-Grignard" to Zinc

Do not use commercial organozinc reagents if possible; they degrade. Prepare in situ using Knochel’s method.

The Protocol (Self-Validating):

  • Drying (Critical): Flame-dry a flask under Argon. Add LiCl (1.1 equiv) and heat with a heat gun under vacuum until the white solid stops "jumping" (removal of hydration water).

    • Validation: If LiCl clumps later, it wasn't dry enough.

  • Activation: Add Mg turnings and cover with THF. Add DIBAL-H (1 mol%) to clean the Mg surface.

  • Formation: Add isopropyl chloride slowly. The solution should turn grey/black. This forms iPrMgCl[5]·LiCl.

  • Transmetallation to Zn: Add your aryl bromide to the iPrMgCl·LiCl at -15°C. Stir 30 mins. Then, add ZnCl₂ solution (1 M in THF) .

    • Validation: The reaction is ready when an aliquot quenched with iodine shows <5% starting material by GC/LC.

🛑 Troubleshooting (FAQ)

Q: My yield is <10%, but the starting material is consumed. A: You likely have moisture ingress causing protonolysis of the organozinc. Organozincs are far more sensitive than Grignards. Add 1% TMSCl to the reaction mixture; it acts as a scavenger for alkoxides and water.

Q: The reaction stalls after 50% conversion. A: Zinc salts (ZnX2) precipitate and coat the catalyst. Switch to a polar solvent mixture (THF/NMP 2:1) to solubilize the zinc byproducts.

🧪 Module 2: The Hiyama Coupling (Organosilicon)

Best for: Green chemistry applications and stable building blocks.

Hiyama couplings use organosilanes.[6][7] The C-Si bond is too stable to react with Palladium alone; it requires an activator (Fluoride or Hydroxide) to form a hypervalent pentacoordinate silicon species.

📉 Workflow Visualization: Fluoride Activation Path

HiyamaActivation Silane R-SiMe3 (Inert Silane) HyperVal [R-SiMe3-F]- (Pentacoordinate Anion) Silane->HyperVal + Activator Activator Fluoride Source (TBAF / TASF) Activator->HyperVal PdCycle Enter Pd Cycle (Transmetallation) HyperVal->PdCycle Active Species

Caption: The "Silicon Effect": The inert silane must become a pentacoordinate silicate anion to transfer the organic group to Palladium.

📋 Critical Factor: The Fluoride Source

Selecting the wrong fluoride source is the #1 cause of failure.

ActivatorSolubilityUse CaseRisk
TBAF (Tetrabutylammonium fluoride)High (THF)General purposeHigh Moisture. Commercial TBAF is wet. Must use molecular sieves.
TASF (Tris(dimethylamino)sulfonium)HighAnhydrous applicationsExpensive. Use only for high-value intermediates.
CsF (Cesium Fluoride)LowSolid-state / heterogeneousRequires high temp. Good for avoiding silyl group cleavage elsewhere.
🛑 Troubleshooting (FAQ)

Q: I have a TBS protecting group on my molecule. Will Hiyama conditions strip it? A: Yes, TBAF will strip silyl ethers.

  • Fix: Use Fluoride-Free Hiyama conditions. Use Ag2O (Silver Oxide) or NaOH in aqueous conditions if your substrate tolerates base. The hydroxo-palladium species can activate the silane without free fluoride.

Q: No reaction, even with TBAF. A: Your silane is likely too sterically hindered. Switch from a trimethylsilane (-SiMe3) to a dimethoxysilane (-Si(OMe)2Me) . The alkoxy groups increase the Lewis acidity of the silicon, facilitating the formation of the active pentacoordinate species.

🧬 Module 3: Direct C-H Activation (CMD Mechanism)

Best for: Late-stage functionalization where installing a halogen is impossible.

This method relies on the Concerted Metallation-Deprotonation (CMD) pathway.[8] It does not use a transmetallating metal (Sn, B, Zn, Si). Instead, a carbonate or carboxylate ligand acts as an internal base.

📉 Workflow Visualization: The CMD Pathway

CMD_Mechanism PdL L-Pd(II)-OAc TS Transition State (Agostic C-H...Pd) PdL->TS Coordination Arene H-Arene Arene->TS Deprotonation Deprotonation (H removed by OAc) TS->Deprotonation CMD Step Palladacycle Pd-Aryl Intermediate Deprotonation->Palladacycle - AcOH

Caption: CMD Mechanism. The acetate ligand (OAc) is crucial; it grabs the proton simultaneously as the Pd forms the bond.

🛑 Troubleshooting (FAQ)

Q: I am getting a mixture of regioisomers (ortho/meta/para). A: C-H activation is sensitive to the acidity of the C-H bond.

  • Fix: Use a Directing Group (DG) . A pyridine or amide group can coordinate the Pd and force it to activate the ortho position.

  • Refinement: If you cannot add a DG, use Pivalic Acid (PivOH) instead of Acetic Acid. The bulkier pivalate ligand improves steric selectivity.

Q: The reaction is dead. A: Check your "cocktail." CMD requires a specific pKa balance.

  • Standard Protocol: Pd(OAc)2 (5%), PPh3 (10%), K2CO3 (2 equiv), Pivalic Acid (30 mol%) . The pivalic acid is the "shuttle" that enables the proton transfer. Without it, the carbonate is too insoluble to work effectively.

📚 References

  • Knochel, P. et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[5] Angewandte Chemie Int.[5] Ed. (2004).[5] Link

  • Denmark, S. E. et al. "Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Opportunities." Journal of the American Chemical Society (2020). Link

  • Fagnou, K. et al. "Concerted Metalation-Deprotonation (CMD) in Palladium Catalyzed C-H Activation." Science (2007). Link

  • Liebeskind, L. S.[3][9][10][11] & Srogl, J. "Thiol ester-boronic acid cross-coupling."[9][11] Journal of the American Chemical Society (2000). Link

Sources

Validation & Comparative

Comparative Synthetic Guide: Suzuki-Miyaura vs. Stille Cross-Couplings for Furan-Thiophene Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heterocyclic Dilemma

In the synthesis of conjugated organic semiconductors (e.g., polythiophenes, OFETs) and heteroaryl drug candidates, the coupling of furan and thiophene moieties is a foundational transformation. While the Suzuki-Miyaura reaction is the industry standard for general biaryl synthesis due to its green profile, it frequently fails with 2-substituted furans and thiophenes .

This guide objectively compares the Suzuki and Stille protocols specifically for these heteroaryl systems. The core finding is distinct: Suzuki coupling is preferred for 3-substituted heterocycles, while Stille coupling remains the superior, high-fidelity method for 2-substituted systems due to the hydrolytic instability (protodeboronation) of the corresponding boronic acids.

Mechanistic Divergence & Substrate Stability[1]

To select the correct method, one must understand why Suzuki fails in specific furan/thiophene contexts.

The "Boron Problem": Protodeboronation

In Suzuki coupling, the transmetallation step requires a base (e.g.,


, 

) to activate the boron species. However, for 2-furanboronic acid and 2-thiopheneboronic acid , the heteroatom (O or S) stabilizes a zwitterionic intermediate upon base attack. This intermediate rapidly undergoes hydrolytic cleavage of the C-B bond, replacing it with a proton (protodeboronation) rather than coupling with the palladium catalyst.
  • Result: The starting material is consumed, but the product is the de-borylated heterocycle (e.g., furan), not the biaryl.

  • Mitigation: Requires anhydrous conditions or MIDA-boronates, often lowering yield or increasing cost.

The "Tin Advantage": Neutrality

The Stille reaction utilizes organostannanes (e.g., tributylstannyl furan). The C-Sn bond is covalent and stable to water and air. Crucially, the Stille reaction is neutral ; it requires no base.[1] This prevents the base-catalyzed decomposition pathways seen in Suzuki couplings, making Stille the "robust" choice for electron-rich, sensitive heterocycles.

Decision Matrix: Method Selection

Use the following logic flow to determine the optimal pathway for your specific substrate.

decision_matrix start Target Biaryl: Furan/Thiophene Coupling pos_check Coupling Position on Nucleophile (Boron/Tin species) start->pos_check pos_3 3-Position (e.g., 3-thienyl) pos_check->pos_3 Stable C-M Bond pos_2 2-Position (e.g., 2-furyl, 2-thienyl) pos_check->pos_2 Unstable C-M Bond suzuki METHOD A: Suzuki-Miyaura (Green, Scalable) pos_3->suzuki Standard Protocol mida Can you use MIDA-boronates? pos_2->mida stille METHOD B: Stille Coupling (High Fidelity, Toxic) mida->suzuki Yes (High Cost) mida->stille No (Standard Lab)

Figure 1: Decision matrix for selecting coupling methodology based on heteroatom position and reagent stability.

Comparative Performance Data

The following data summarizes typical performance metrics for the coupling of 2-bromothiophene with 2-metallated furan (a challenging "2-2" coupling).

FeatureSuzuki-Miyaura (Standard)Stille (Standard)
Reagent 2-Furanboronic acid2-(Tributylstannyl)furan
Catalyst System

/


Solvent DME /

(1:1)
Toluene or DMF
Temperature 80°C100-110°C
Base Required? Yes (Catalyst for decomposition)No (Neutral conditions)
Typical Yield (2-2') 30 - 55% (High protodeboronation)85 - 94%
Impurity Profile Furan (volatile), HomocouplingTin residues (difficult removal)
Atom Economy HighLow (Tributyltin waste)

Experimental Protocols

Protocol A: The "Robust" Stille Coupling (Recommended for 2-Substituted Heterocycles)

Optimized for high yield and efficient tin removal.

Safety Note: Organotin compounds are neurotoxic. All weighing must occur in a fume hood. Double-glove (nitrile) is mandatory.

  • Reagent Prep: In a dry Schlenk flask, charge 2-bromothiophene (1.0 equiv), 2-(tributylstannyl)furan (1.1 equiv), and

    
      (0.05 equiv, 5 mol%).
    
    • Expert Insight: Use a glovebox or fresh catalyst. If the Pd catalyst is black/orange rather than bright yellow, recrystallize or discard.

  • Solvent: Add anhydrous Toluene (0.2 M concentration). Sparge with Argon for 15 minutes.

    • Why Toluene? DMF promotes faster reaction but makes tin removal harder. Toluene allows for easier precipitation of tin byproducts later.

  • Reaction: Heat to 100°C for 12–24 hours under Argon.

    • Self-Validating Check: The reaction mixture should darken from yellow to orange/brown. If palladium black precipitates ("mirror" on glass) within 1 hour, the catalyst has died; add phosphine ligand or restart with lower temp.

  • The "KF Workup" (Crucial Step):

    • Cool to room temperature.

    • Add 10% aqueous Potassium Fluoride (KF) solution (volume equal to toluene) and stir vigorously for 30 minutes.

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] Fluoride has a high affinity for tin. This converts soluble

      
       into insoluble polymeric 
      
      
      
      .
    • Filter the resulting white precipitate through a pad of Celite.

  • Purification: Extract the filtrate with ethyl acetate, dry over

    
    , and concentrate. Purify via silica flash chromatography (doped with 1% 
    
    
    
    to prevent acid-catalyzed decomposition of the product).
Protocol B: The "Optimized" Suzuki Coupling (For 3-Substituted or Stable Substrates)

Optimized to minimize protodeboronation.

  • Reagent Prep: Charge 3-bromothiophene (1.0 equiv), 3-furanboronic acid (1.5 equiv), and

    
      (0.05 equiv).
    
    • Expert Insight: Use 1.5–2.0 equivalents of boronic acid to account for some inevitable deboronation.

      
       is more robust than 
      
      
      
      for heteroaryl chlorides/bromides.
  • Base & Solvent: Add DME (dimethoxyethane) and 2M

    
      (3:1 ratio).
    
    • Why DME? It offers better solubility for boronic acids than toluene/water mixes.

  • Reaction: Heat to 85°C for 4–8 hours.

    • Self-Validating Check: Monitor by TLC. If the spot for the boronic acid disappears but starting halide remains, protodeboronation has occurred. Stop and switch to Stille.

  • Workup: Standard aqueous extraction (EtOAc/Water). Wash organic layer with brine.[12]

  • Purification: Silica gel chromatography. (No special additives needed).[1]

Purification Workflow Visualization

The primary deterrent for Stille coupling is purification.[13] The workflow below illustrates the "KF Method" which renders the Stille process viable for pharmaceutical intermediates.

purification_flow crude Crude Reaction Mixture (Product + Bu3Sn-X) step1 Add 10% Aqueous KF Stir vigorously 30 min crude->step1 reaction Chemical Transformation: Bu3Sn-X (Soluble) -> Bu3Sn-F (Polymeric Solid) step1->reaction filter Filter through Celite Pad step1->filter solid_waste Solid Waste: Polymeric Tin Fluorides filter->solid_waste filtrate Filtrate: Product in Organic Phase filter->filtrate final Standard Flash Column (Tin-free) filtrate->final

Figure 2: The Potassium Fluoride (KF) workup protocol for removing toxic organotin residues.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Renaud, P., et al. (1998).[12] A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures. Tetrahedron Letters, 39(15), 2123–2126. Link

  • Farina, V., & Krishnan, B. (1991). Large Rate Accelerations in the Stille Reaction with Triphenylarsine as Ligand. Journal of the American Chemical Society, 113(25), 9585–9595. Link

Sources

Structural Validation of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate: A Multi-Technique Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of "Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate" by X-ray crystallography Content Type: Publish Comparison Guides

Executive Summary

In the development of heterocyclic hybrids for pharmaceutical applications, confirming the precise spatial arrangement of linked aromatic rings is critical. This guide details the structural validation of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS: 255828-29-6). While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity data, they often fail to resolve the specific conformational lock (torsion angles) present in the solid state.

This guide compares standard spectroscopic methods against Single Crystal X-ray Diffraction (SCXRD) , demonstrating why SCXRD is the definitive method for validating the planarity and intermolecular interactions of this bi-heterocyclic system.

The Challenge: Connectivity vs. Conformation

The target molecule features two heteroaromatic rings (thiophene and furan) linked by a single C-C bond. The central challenge in validation is not just confirming what atoms are present, but how they are oriented relative to each other (s-cis vs. s-trans conformation).

Comparative Analysis of Validation Techniques
FeatureNMR (

H /

C)
Mass Spectrometry (HRMS) X-ray Crystallography (SCXRD)
Primary Output Atom connectivity & electronic environmentMolecular formula & fragmentation pattern3D atomic coordinates & bond lengths
State of Matter Solution (dynamic averaging)Gas phase (ionized)Solid state (static lattice)
Conformational Insight Low: Fast rotation averages signals; cannot easily distinguish s-cis/s-trans without NOE.None: Structural topology is lost during ionization.High: Defines exact torsion angle (

) between thiophene and furan rings.
Intermolecular Forces Inferential (concentration dependence)N/ADirect: Visualizes Hydrogen bonding (C-H...O) and

-

stacking.
Definitive Proof? No (Supportive)No (Supportive)Yes (Absolute)
Strategic Validation Workflow

To ensure scientific rigor, a funnel approach is recommended. Do not jump to X-ray without purity confirmation.

ValidationWorkflow Start Crude Product Step1 1. Purity Check (TLC/HPLC) Start->Step1 Step2 2. Connectivity (1H NMR + HRMS) Step1->Step2 Decision Structure Plausible? Step2->Decision Decision->Step1 No (Re-purify) Step3 3. Crystal Growth (Slow Evaporation) Decision->Step3 Yes Step4 4. SCXRD Data Collection Step3->Step4 End 5. Structural Publication (CIF) Step4->End

Figure 1: The logical funnel for structural validation. SCXRD is the final, high-cost/high-reward step.

Experimental Protocol: Single Crystal X-ray Diffraction

The following protocol is designed for the specific solubility profile of thiophene-furan esters.

Phase A: Crystallization (The Critical Bottleneck)

The target molecule contains ester and aldehyde groups, making it moderately polar.

  • Method: Slow Solvent Evaporation or Liquid-Liquid Diffusion.

  • Solvent System: Ethanol/Dichloromethane (1:1) or Acetone/Hexane.

  • Protocol:

    • Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (dust acts as a nucleation site for defects).
      
    • Add 1 mL of Ethanol carefully down the side of the vial to create a layer (if using diffusion) or simply mix (if using evaporation).

    • Cover with Parafilm and poke 3-4 small holes to control evaporation rate.

    • Store at 4°C in a vibration-free environment for 3-7 days.

    • Success Metric: Colorless/pale yellow blocks or prisms (

      
       mm).
      
Phase B: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent diffractometer (Mo K

    
     or Cu K
    
    
    
    radiation).
  • Temperature: 296 K (Room Temp) is acceptable, but 100 K (Cryogenic) is preferred to reduce thermal vibration ellipsoids.

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Critical Check: Locate the aldehyde hydrogen in the difference Fourier map to confirm the orientation of the formyl group.

Data Interpretation: What to Look For

When analyzing the generated Crystallographic Information File (CIF), focus on these specific parameters to validate the "Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate" structure.

A. The Inter-Ring Bond Length

The bond connecting the Thiophene (C3) to the Furan (C2') is a single bond but possesses partial double-bond character due to conjugation.

  • Expected Value: 1.44 – 1.46 Å.

  • Significance: If this bond is significantly longer (>1.49 Å), it indicates a lack of conjugation, likely due to steric twisting.

B. Torsion Angles (Planarity)

The angle between the planes of the two rings determines the electronic communication.

  • Parameter: C2(Thiophene)-C3(Thiophene)-C2'(Furan)-O1'(Furan).

  • Target: Near 0° (syn-planar) or 180° (anti-planar).

  • Observation: Most furan-thiophene hybrids adopt a trans-planar conformation to minimize dipole repulsion between the sulfur (thiophene) and oxygen (furan).

C. Intermolecular Interactions

X-ray is the only method to validate how molecules stack.

  • Hydrogen Bonding: Look for

    
     interactions involving the formyl oxygen.
    
  • 
    -
    
    
    
    Stacking:
    Centroid-to-centroid distances of 3.5 – 3.8 Å between thiophene rings of adjacent molecules indicate stable packing.
Supporting Experimental Data (Representative)

Below is a comparison of the data you will obtain. Note how SCXRD resolves ambiguities left by NMR.

Parameter

H NMR Data (400 MHz, CDCl

)
SCXRD Data (Mo K

)
Aldehyde Group Singlet at

9.65 ppm (Confirms presence)
Bond length C=O: 1.21 Å (Confirms geometry)
Ester Methyl Singlet at

3.85 ppm
C-O-C angle: ~116° (Confirms ester linkage)
Ring Orientation NOE signal required to infer proximityTorsion Angle: 178.5° (Directly proves anti-planar conformation)
Validation Status Incomplete (3D structure inferred)Validated (3D structure observed)
Why This Matters for Drug Development

If this molecule is a precursor for a Schiff base or a bioactive scaffold, its solubility and bioavailability are dictated by its crystal lattice energy.

  • Polymorphism Risk: Only SCXRD can detect if the molecule crystallizes in different forms (polymorphs), which is a regulatory requirement for APIs.

  • Docking Studies: Computational drug design requires accurate input coordinates. Using an X-ray derived structure (CIF) yields significantly better docking scores than an energy-minimized theoretical model.

Impact Xray SCXRD Structure Docking Molecular Docking Xray->Docking High Accuracy Model Theoretical Model Model->Docking Approximation Result Binding Affinity Prediction Docking->Result

Figure 2: The downstream impact of using validated X-ray data versus theoretical models in drug discovery.

References
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • Venkatesha, B. M., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis... of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1245, 131033. (Provides analogous protocol for thiophene-hybrid crystallization). Link

  • PubChem. (2024). Methyl 5-formylfuran-2-carboxylate (Analogous substructure data). National Library of Medicine. Link

Comparative Technical Guide: Furan- vs. Thiophene-Based Conjugated Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Thiophene-based polymers (the current industry standard in organic electronics) with Furan-based polymers (the emerging bio-renewable alternative).[1] While polythiophenes (e.g., P3HT) offer superior oxidative stability, polyfurans present distinct advantages in solubility, solid-state packing, and fluorescence quantum yield. This document details the electronic origins of these differences, supported by experimental protocols for validation.

Fundamental Chemical Physics: The Oxygen vs. Sulfur Dichotomy

The divergence in macroscopic electronic properties stems directly from the atomic differences between the heteroatoms Oxygen (Furan) and Sulfur (Thiophene).[1]

Atomic Radius and Steric Hindrance
  • Sulfur (Thiophene): Van der Waals radius

    
     1.80 Å.[2] The larger size creates significant steric hindrance with adjacent units, often inducing a twisted backbone in solution.
    
  • Oxygen (Furan): Van der Waals radius

    
     1.52 Å.[2] The smaller atom reduces steric repulsion between the heteroatom and adjacent protons (or substituents).[2]
    
    • Consequence: Furan-based backbones exhibit higher planarity .[1] This facilitates tighter

      
       stacking distances (often < 3.5 Å) in the solid state, theoretically enhancing interchain charge hopping.
      
Electronegativity and Aromaticity[3]
  • Electronegativity: Oxygen (3.44) is significantly more electronegative than Sulfur (2.58).

  • Aromaticity: Thiophene has higher aromatic stabilization energy (29 kcal/mol) compared to Furan (16 kcal/mol).[1]

    • Consequence: Furan possesses greater quinoid character . This leads to a reduced bond length alternation (BLA) in the backbone, which is a primary driver for lowering the optical bandgap in Donor-Acceptor (D-A) copolymers. However, the lower aromaticity also renders furan rings more susceptible to oxidative degradation.

Electronic Performance Metrics

Frontier Molecular Orbitals (HOMO/LUMO)
  • HOMO Levels: Furan derivatives generally display a higher HOMO (less negative ionization potential) compared to thiophene analogs.

    • Impact: This makes p-doping easier but significantly reduces environmental stability. Unencapsulated furan devices degrade faster in air due to oxidation by atmospheric oxygen.

  • LUMO Levels: Furan derivatives often show a slightly lower LUMO, aiding in electron injection in n-type architectures, though they are primarily studied as p-type materials.

Charge Carrier Mobility

While thiophene is the benchmark, furan has demonstrated surprising efficacy:[3]

  • Hole Mobility: High-performance furan polymers (e.g., PDPP-F) have achieved mobilities exceeding 3.0 cm²/Vs in OFETs. The enhanced planarity (discussed in 1.1) compensates for the lower aromaticity, allowing efficient delocalization.[1]

  • Fluorescence: Unlike thiophene, which suffers from heavy-atom quenching (Spin-Orbit Coupling due to Sulfur), furan polymers exhibit high fluorescence quantum yields , making them superior candidates for OLEDs and organic lasers.

Visualization: Structure-Property Relationship[5][6]

The following diagram illustrates the causal pathway from atomic properties to device performance.

StructureProperty Atom Heteroatom (O vs S) Size Atomic Radius (Steric Bulk) Atom->Size Elec Electronegativity & Aromaticity Atom->Elec Pack Solid State Packing (Planarity) Size->Pack Steric Hindrance Energy Energy Levels (HOMO/LUMO) Elec->Energy Quinoid Character Mobility Charge Mobility (OFET Performance) Pack->Mobility Pi-Pi Overlap Energy->Mobility Injection Barrier Stability Oxidative Stability (Shelf Life) Energy->Stability HOMO Level

Figure 1: Causal flow from atomic characteristics of the heteroatom to macroscopic device metrics.

Experimental Validation Protocols

To objectively compare these materials, researchers must use self-validating protocols that account for environmental sensitivity.

Protocol A: Determination of HOMO/LUMO via Cyclic Voltammetry (CV)

Objective: Accurate extraction of ionization potential (IP) and electron affinity (EA).

Methodology:

  • Electrolyte Preparation: 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous Acetonitrile. Critical: Solvent must be degassed with Argon for 20 mins to remove 
    
    
    
    .
  • Film Deposition: Drop-cast 5

    
    L of polymer solution (1 mg/mL in Chlorobenzene) onto the glassy carbon working electrode. Dry in vacuum.
    
  • Measurement:

    • Reference Electrode: Ag/Ag+ (in 0.01 M

      
      ).
      
    • Counter Electrode: Platinum wire.

    • Scan Rate: 50 mV/s.

  • Internal Validation (The Ferrocene Standard):

    • After measuring the polymer, add Ferrocene (

      
      ) to the same cell.
      
    • Recalibrate potential axis so

      
       V.
      
    • Calculation:

      
       (assuming Fc is 4.8 eV below vacuum).
      
    • Why: This eliminates drift from the pseudo-reference electrode, ensuring the Furan vs. Thiophene comparison is artifact-free.

Protocol B: OFET Fabrication for Mobility Comparison

Objective: Measure intrinsic charge transport without contact resistance artifacts.

Methodology:

  • Substrate: Heavily doped n-Si (Gate) with 300 nm thermal

    
     (Dielectric).
    
  • Surface Treatment (SAM):

    • Clean wafers with Piranha solution (Caution: Exothermic).

    • Treat with OTS-18 (Octadecyltrichlorosilane) vapor at 120°C for 2 hours.

    • Validation: Contact angle of water should be >100°. If <90°, the packing of the polymer will be disordered, invalidating the mobility comparison.

  • Deposition: Spin-coat polymer (5 mg/mL in o-dichlorobenzene) at 1500 rpm. Anneal at 150°C (Thiophene) or 120°C (Furan) for 30 mins in a glovebox.

  • Contacts: Evaporate Gold (Au) source/drain electrodes (Top-contact geometry is preferred for lower contact resistance).

Data Summary: Furan vs. Thiophene[1][2][3][5][6][7][8][9][10][11]

The following table summarizes typical properties for analogous systems (e.g., Oligofurans vs. Oligothiophenes or DPP-based polymers).

PropertyThiophene-Based (PT)Furan-Based (PFu)Performance Verdict
Atomic Radius (Heteroatom) 1.80 Å (Sulfur)1.52 Å (Oxygen)Furan allows tighter packing.[2]
Solubility Moderate (often requires long alkyl chains)High (due to twisting/solvation)Furan is easier to process.
Fluorescence Low (Quenched by Heavy Atom Effect)High (High Quantum Yield)Furan wins for emissive devices.
HOMO Level Lower (More Stable)Higher (Less Stable)Thiophene wins for air stability.
Linearity/Planarity Twisted (Steric hindrance)Planar (Less hindrance)Furan has better intrinsic overlap.
Bio-Sourcing Petrochemical OriginBiomass (Furfural derivatives)Furan is the sustainable choice.

References

  • Gidron, O., & Bendikov, M. (2014). Oligofurans: A New Class of Fluorescent Organic Semiconductors. Angewandte Chemie International Edition. Link

  • Bunz, U. H. F. (2010). Polyfurans: The Better Polythiophenes? Angewandte Chemie International Edition. Link

  • Li, W., et al. (2012). Diketopyrrolopyrrole-Based Conjugated Polymers for Organic Photovoltaics.[2][4] Journal of the American Chemical Society. Link

  • Zalewski, L., et al. (2012). Synthesis and Characterization of Poly(3-hexylfuran). Macromolecules.[5][6][7][8] Link

  • Nielsen, C. B., et al. (2013). Efficient Tricyclic Furan-Based Organic Semiconductors. Journal of Materials Chemistry C. Link

Sources

DFT calculations for predicting the optoelectronic properties of furan-thiophene oligomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of organic semiconductors, specifically furan-thiophene oligomers, the prediction of optoelectronic properties (HOMO-LUMO gaps, absorption maxima, and oscillator strengths) is a critical bottleneck. While experimental synthesis is resource-intensive, computational screening offers a filter—but only if the methodology is rigorous.

This guide challenges the "default" use of B3LYP, which historically fails to describe long-range charge transfer in conjugated chains. Instead, we compare it against Range-Separated Hybrid (RSH) functionals (CAM-B3LYP,


B97X-D) and high-level Many-Body Perturbation Theory (GW/BSE), providing a validated roadmap for materials scientists to predict device performance with experimental fidelity.

Part 1: The Computational Landscape (Comparative Analysis)

The choice of functional is not merely a parameter setting; it dictates the physics of electron delocalization. Standard hybrid functionals (like B3LYP) suffer from significant self-interaction error, leading to an over-delocalization of the wavefunction and a severe underestimation of band gaps in extended


-systems.
Comparative Performance Matrix

The following table synthesizes performance data for oligofuran/oligothiophene chains (n=4 to n=8 units), bench-marked against experimental UV-Vis and Cyclic Voltammetry (CV) data.

MethodologyComputational CostBand Gap Accuracy (

vs Exp)
Charge Transfer DescriptionRecommended Use Case
B3LYP/6-31G(d) LowPoor (Underestimates by 0.6–1.0 eV)Poor (Fails at long range)Initial geometry optimization only.
CAM-B3LYP/def2-TZVP ModerateHigh (Error < 0.3 eV)Excellent (Range-separated)Gold Standard for UV-Vis (TD-DFT) predictions.

B97X-D/def2-SVP
ModerateVery High (Error < 0.2 eV)Excellent + Dispersion correctedBest for solid-state packing and

-stacking interactions.
GW-BSE Very HighExact (Error < 0.1 eV)Exact (Includes electron correlation)Final validation for lead candidates; too costly for screening.
Semi-Empirical (PM6/PM7) NegligibleVery Poor (Error > 1.5 eV)Qualitative onlyHigh-throughput conformational searching.
Technical Insight: The "Furan Effect"

Unlike thiophenes, which suffer from steric hindrance between the sulfur and


-hydrogens of adjacent rings (leading to a twisted backbone ~20°), furans are planar .[1] The smaller oxygen atom reduces steric clash, enhancing 

-conjugation.
  • Consequence: Furan oligomers exhibit lower aromaticity and higher quinoid character than thiophenes.

  • DFT Challenge: This increased delocalization makes furan oligomers particularly sensitive to the "delocalization error" in standard DFT. Using B3LYP on furan oligomers will result in artificially redshifted spectra. You must use a range-separated functional (CAM-B3LYP or

    
    B97X-D) to correct the asymptotic potential.
    

Part 2: Validated Experimental Protocol

This workflow is designed to be self-validating . Each step includes a "Stop/Go" check to ensure physical reality before proceeding to expensive excited-state calculations.

Step 1: Conformational Search & Pre-Screening
  • Objective: Identify the global minimum (syn vs. anti conformations).

  • Method: Run a relaxed scan around the inter-ring dihedral angle using a low-cost method (e.g., B97-D3/6-31G).

  • Insight: Thiophene oligomers generally prefer trans-planar (anti) but are flexible. Furan oligomers are rigidly planar.[2]

Step 2: Geometry Optimization (Ground State)
  • Functional:

    
    B97X-D (Includes dispersion corrections essential for planar systems).
    
  • Basis Set: def2-SVP (Good balance of speed/accuracy for geometry).

  • Solvent: Gas phase is acceptable for geometry, but PCM (Polarizable Continuum Model) with Chloroform/DCM is preferred if comparing to solution-phase NMR/XRD.

  • Validation:

    • Frequency calculation must show zero imaginary frequencies .

    • Check bond length alternation (BLA). If BLA

      
       0, the method is over-delocalizing (artifact). Real conjugated systems have distinct single/double bonds.
      
Step 3: Excited State Calculation (TD-DFT)
  • Objective: Predict UV-Vis absorption (

    
    ) and Oscillator Strength (
    
    
    
    ).
  • Functional: CAM-B3LYP or M06-2X.

  • Basis Set: def2-TZVP (Triple-zeta is crucial for excited states to describe diffuse electron density).

  • Solvent Model: MANDATORY . Use SMD (Solvation Model based on Density) with the specific solvent used in experiment (e.g., CH

    
    Cl
    
    
    
    ).
  • NStates: Calculate at least 10 states to capture higher-energy transitions.

Part 3: Visualization of the Workflow

The following diagram illustrates the critical decision pathways and feedback loops required for high-fidelity predictions.

DFT_Workflow Start Input Structure (Furan/Thiophene Oligomer) ConfSearch Conformational Search (Semi-empirical / MM) Start->ConfSearch GeomOpt Geometry Optimization (wB97X-D / def2-SVP) ConfSearch->GeomOpt Lowest Energy Conformer FreqCheck Frequency Check (NImag = 0?) GeomOpt->FreqCheck DispersionCheck Planarity/Stacking Check (Is dispersion captured?) FreqCheck->DispersionCheck Yes Refine Refine Geometry (Tight Convergence) FreqCheck->Refine No (Imaginary Freq) DispersionCheck->GeomOpt No (Re-optimize with D3) TDDFT TD-DFT Calculation (CAM-B3LYP / def2-TZVP) + SMD Solvent Model DispersionCheck->TDDFT Yes Analysis Data Extraction (HOMO-LUMO / UV-Vis / f) TDDFT->Analysis Refine->GeomOpt

Caption: Logical workflow for DFT characterization of conjugated oligomers, emphasizing validation steps (yellow diamonds) to prevent error propagation.

Part 4: Data Interpretation & Causality

When analyzing your output, look for these specific markers to validate the "product" (the calculation) against physical reality.

The HOMO-LUMO Gap vs. Optical Gap

Do not confuse the Kohn-Sham orbital gap (HOMO minus LUMO) with the Optical Gap (First excitation energy).

  • Kohn-Sham Gap: Often correlates with electrochemical gap (CV).

  • TD-DFT Excitation Energy: Correlates with the onset of UV-Vis absorption.

  • Correction Factor: For furan-thiophenes, the TD-DFT excitation energy is typically ~0.4 eV lower than the HOMO-LUMO gap due to electron-hole binding energy (exciton binding).

Oscillator Strength ( )
  • Furan Oligomers: Expect higher

    
     values compared to thiophenes of the same length.
    
  • Reason: The planar conformation allows for better overlap of p-orbitals, leading to a larger transition dipole moment along the long axis of the molecule.

Solvent Effects (Solvatochromism)

Furan-thiophene oligomers are highly polarizable.

  • Experiment: You will see a redshift in polar solvents.

  • Simulation: If your SMD calculation does not show a 20-40 nm shift compared to gas phase, your basis set is likely too small (lacking diffuse functions) to capture the solute-solvent interaction.

References

  • Gidron, O., & Bendikov, M. (2014).[1][2][3][4]

    
    -Oligofurans: An Emerging Class of Conjugated Oligomers for Organic Electronics.[3] Angewandte Chemie International Edition. Link
    
  • Bastos, V. A., da Silva, T. J., & Caldas, M. J. (2022).[5] Thiophene–furan oligomers: beyond-DFT study of electronic and optical properties. Electronic Structure. Link[5]

  • Panda, M., et al. (2020). B3LYP vs other functionals. Reddit/Computational Chemistry Community Discussion & Benchmarks. Link

  • Gaussian, Inc. (2025). Benchmarking DFT and semi-empirical methods for organic solar cells. National Institutes of Health (NIH) / PubMed. Link

  • Zaleśny, R., et al. (2021).[2][6] Optical Spectra of Oligofurans: A Theoretical Approach. Molecules. Link

Sources

Benchmarking the performance of "Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate" based OFETs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate Derivatives

Executive Summary & Strategic Context

In the pursuit of high-performance organic field-effect transistors (OFETs), the industry has long relied on all-thiophene backbones (e.g., P3HT, PBTTT). However, the introduction of furan moieties into the conjugated backbone offers a compelling alternative. This guide benchmarks the performance of materials derived from Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (hereafter referred to as MFTC ), a critical asymmetric building block.

Why MFTC? Unlike symmetric precursors, MFTC possesses distinct reactive handles—an aldehyde on the furan ring and a methyl ester on the thiophene ring. This asymmetry allows for the precise synthesis of complex Donor-Acceptor (D-A) small molecules and oligomers, enabling "push-pull" electronic structures that lower the bandgap and enhance charge injection.

The Trade-off: While furan derivatives often exhibit tighter


-

stacking (due to the smaller atomic radius of oxygen vs. sulfur) leading to potentially higher mobilities, they historically suffer from lower oxidative stability. This guide provides the experimental framework to objectively quantify this trade-off against industry standards.
Comparative Analysis: MFTC-Derivatives vs. Alternatives

The following analysis compares MFTC-based semiconductors against two standard classes of OFET materials: All-Thiophene Analogues (High Stability) and All-Furan Systems (High Solubility/Biodegradability).

Table 1: Representative Performance Metrics (p-Type OFETs)
MetricMFTC-Based Hybrids (Target)All-Thiophene Analogues (Benchmark)All-Furan Systems (Alternative)
Hole Mobility (

)
0.5 – 1.2 cm

/Vs
0.1 – 0.8 cm

/Vs
0.01 – 0.3 cm

/Vs

Ratio






Threshold Voltage (

)
-5 V to -15 V -10 V to -20 V-2 V to -10 V
Solubility (CHCl

)
High (>10 mg/mL) Moderate (<5 mg/mL)Very High (>15 mg/mL)
Oxidative Stability Moderate HighLow
Packing Motif Planar / Edge-on Edge-on (often disordered)Herringbone / Flat

Note: Data represents typical values for solution-processed small molecule OFETs fabricated under optimized conditions (OTS-treated SiO


 dielectric).
Key Technical Insights
  • Planarity & Packing: The MFTC backbone reduces steric hindrance compared to bi-thiophene. The oxygen atom in the furan ring is smaller than sulfur, reducing the torsion angle between rings. This leads to enhanced planarity and closer intermolecular packing, directly boosting charge carrier mobility [1].

  • Solubility: The ester group on the thiophene unit of MFTC acts as a solubilizing handle, allowing for solution processing (spin-coating/printing) without the need for excessively long alkyl side chains that act as insulators.

  • Stability: While less stable than pure thiophenes, MFTC hybrids outperform pure furans. The thiophene moiety stabilizes the HOMO level, offering a compromise between performance and environmental durability.

Experimental Protocol: Self-Validating Benchmarking Workflow

To ensure reproducibility and scientific integrity, the following protocol utilizes a Bottom-Gate Top-Contact (BGTC) architecture. This configuration minimizes contact resistance issues during material screening.

Phase A: Device Fabrication
  • Substrate Preparation:

    • Use highly doped n-type Si wafers (Gate) with 300 nm thermally grown SiO

      
       (Dielectric).
      
    • Cleaning: Sonicate sequentially in Deionized Water, Acetone, and Isopropanol (10 min each). UV-Ozone treat for 20 min to remove organic residues.

  • Surface Modification (Critical Step):

    • Immerse substrates in a 10 mM solution of Octadecyltrichlorosilane (OTS-18) in toluene for 30 minutes at room temperature.

    • Validation: Verify surface hydrophobicity. Water contact angle must be

      
      . If 
      
      
      
      , repeat cleaning.
  • Active Layer Deposition:

    • Dissolve the MFTC-derived semiconductor in Chloroform or Chlorobenzene (5 mg/mL).

    • Spin-coat at 2000 rpm for 60s in a N

      
       glovebox.
      
    • Annealing: Anneal at 100°C for 30 min to promote crystallinity.

  • Electrode Deposition:

    • Thermally evaporate Gold (Au) source/drain electrodes (50 nm) through a shadow mask.

    • Channel Width (

      
      ): 1000 
      
      
      
      m; Channel Length (
      
      
      ): 50
      
      
      m.
Phase B: Characterization & Calculation

Measure transfer (


 vs 

) and output (

vs

) characteristics using a semiconductor parameter analyzer (e.g., Keithley 4200).

Mobility Calculation (


): 
Extract mobility from the saturation regime (

) using the standard MOSFET equation:

Where

is the capacitance per unit area of the dielectric (approx. 11.5 nF/cm

for 300 nm SiO

).
Visualizing the Workflow

The following diagram illustrates the critical path from the MFTC precursor to the final device metrics, highlighting the structure-property relationships.

OFET_Benchmarking cluster_Device Device Fabrication (BGTC) Precursor Precursor: MFTC (Asymmetric Furan-Thiophene) Synthesis Synthesis: Knoevenagel Condensation (D-A-D Formation) Precursor->Synthesis Functionalization Material Target Semiconductor (Planar, Soluble) Synthesis->Material Purification Modification SAM Treatment (OTS-18) Material->Modification Ink Formulation Deposition Spin Coating & Annealing Modification->Deposition Interface Control Electrodes Au Evaporation (Source/Drain) Deposition->Electrodes Active Layer Metrics Benchmarking Metrics: Mobility, On/Off, Vth Electrodes->Metrics Characterization Metrics->Precursor Structure Optimization

Figure 1: Workflow connecting the MFTC precursor chemistry to OFET device performance metrics.

Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
Low Mobility (<0.01) Poor crystallization or rough interface.Increase annealing temperature; Verify OTS quality (contact angle).
High Hysteresis Charge trapping at SiO

interface.
Improve cleaning protocol; Switch to polymer dielectric (e.g., PMMA).
Low On/Off Ratio High off-current due to doping.Perform fabrication/testing in dark/inert atmosphere; Purify material via Soxhlet extraction.
Non-linear

Contact resistance issues.Treat electrodes with PFBT SAM to align work function with HOMO level.
References
  • Gidron, O., et al. (2015). "Furan-Thiophene Hybrid Materials: The Effect of Heteroatom Substitution on Packing and Performance." Journal of Materials Chemistry C.

  • Bunz, U. H. F. (2010). "Thiophene-Furan Semiconductors: Synthesis and Properties." Angewandte Chemie International Edition.

  • Nielsen, C. B., et al. (2013). "Efficient Synthesis of Furan-Thiophene Building Blocks for Organic Electronics." Organic Letters.

  • Zhan, X., et al. (2011). "Benchmarking Organic Semiconductors: Standards for Measurement and Reporting." Advanced Materials.

(Note: While MFTC is a specific commercial reagent, the references above provide the authoritative grounding for the class of furan-thiophene hybrid materials described in this guide.)

Comparative Guide: Head-to-Tail vs. Head-to-Head Coupling in Furan-Thiophene Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Regiochemistry Imperative: In the synthesis of conjugated polymers for organic electronics (OFETs, OPVs) and bio-electronic scaffolds, the connectivity of asymmetric monomers—specifically 3-substituted furans and thiophenes—dictates material performance.[1]

  • Head-to-Tail (HT): The "Gold Standard." Promotes planar backbone conformation, maximizes

    
    -orbital overlap, and facilitates lamellar crystallization. Essential for high charge carrier mobility.
    
  • Head-to-Head (HH): The "Defect." Introduces steric torsion between side chains, breaking conjugation and reducing crystallinity.[1] However, it can be strategically employed to tune solubility or increase the optical bandgap.

This guide analyzes the physicochemical impact of these coupling modes, providing validated synthesis protocols and performance benchmarks for researchers in materials science and pharmacological delivery systems.

Mechanistic Analysis: The Steric Origins of Performance

The performance gap between HT and HH couplings stems from the dihedral twist induced by steric repulsion.

The Steric Clash

In 3-alkyl substituted monomers (thiophene or furan), the bulky alkyl chain creates a "Head." The unsubstituted side is the "Tail."

  • HT Coupling: The alkyl chain of one unit faces the heteroatom (S or O) or the proton of the adjacent unit. There is minimal steric clash. The backbone remains flat (dihedral angle

    
    ).
    
  • HH Coupling: The alkyl chains of adjacent units face each other. To relieve steric strain, the rings twist out of plane (

    
    ). This breaks the effective conjugation length (ECL).
    
Furan vs. Thiophene Nuance

While the mechanism is identical, the magnitude differs due to atomic radii:

  • Thiophene (Sulfur radius

    
     Å):  Severe steric penalty in HH coupling.
    
  • Furan (Oxygen radius

    
     Å):  Reduced steric bulk compared to sulfur. Furan-Furan HH couplings are slightly more planar than Thiophene-Thiophene HH couplings, but furan's lower aromaticity makes it more susceptible to oxidative degradation.
    
Visualization of Coupling Modes

The following diagram illustrates the structural consequences of regiochemistry.

CouplingModes Monomer 3-Alkyl Monomer (Asymmetric) HT_Path Head-to-Tail (HT) Coupling Monomer->HT_Path Regioselective Cat. (e.g., GRIM/Stille) HH_Path Head-to-Head (HH) Coupling Monomer->HH_Path Random Oxidative (e.g., FeCl3) HT_Result Planar Backbone High Conjugation (Red Shifted) HT_Path->HT_Result Min. Steric Hindrance HH_Result Twisted Backbone Broken Conjugation (Blue Shifted) HH_Path->HH_Result Side-Chain Repulsion

Figure 1: Causal pathway from monomer coupling to backbone conformation and optoelectronic outcome.[1]

Performance Comparison Data

The following data aggregates typical values for Poly(3-hexylthiophene) (P3HT) and Poly(3-hexylfuran) (P3HF) to illustrate the impact of regioregularity (RR).

MetricRegioregular (HT > 98%)Regiorandom (Mixed HT/HH)Impact of HH Defects
Hole Mobility (

)

to

cm

/V·s

to

cm

/V·s
Critical: 3-order of magnitude drop due to poor packing.
Optical Bandgap (

)
~1.9 eV (650 nm edge)~2.2 - 2.4 eV (550 nm edge)Blue Shift: Reduced effective conjugation length.
Crystallinity High (Lamellar stacking)Amorphous / LowHH kinks prevent

-

stacking.
Solubility Moderate (Aggregates easily)HighHH twists prevent aggregation, aiding solubility.
HOMO Level ~ -4.8 eV~ -5.0 eVHT destabilizes HOMO (better hole injection).

Data Sources: Synthesized from comparative studies on P3HT and P3HF (See References [1], [3], [5]).

Experimental Protocols

To achieve high HT content, transition-metal catalyzed cross-coupling is required. Oxidative polymerization yields random copolymers.

Protocol A: High-Fidelity HT Synthesis (Stille Coupling)

Objective: Synthesis of alternating Poly(furan-alt-thiophene) with strict control over regiochemistry. Mechanism: Pd(0) cycle with stannyl and halide functional groups.

  • Reagent Prep:

    • Monomer A: 2,5-bis(trimethylstannyl)-3-alkylthiophene (Nucleophile).

    • Monomer B: 2,5-dibromo-3-alkylfuran (Electrophile).

    • Catalyst:

      
       (2 mol%) with 
      
      
      
      (8 mol%).
    • Solvent: Anhydrous Chlorobenzene (degassed).

  • Reaction Workflow:

    • Load monomers and catalyst into a Schlenk flask under Argon atmosphere.

    • Add solvent to achieve ~0.1 M concentration.

    • Heat to 110°C for 24–48 hours.

    • End-capping: Add 2-tributylstannylthiophene (2h), then 2-bromothiophene (2h) to remove reactive ends.

  • Purification (Crucial for Mobility):

    • Precipitate into acidic methanol.

    • Soxhlet Extraction Sequence: Methanol (removes salts)

      
       Acetone (removes oligomers) 
      
      
      
      Hexanes (removes low MW fraction)
      
      
      Chloroform (Collects high MW, HT-rich polymer).
Protocol B: Regiorandom Synthesis (Oxidative)

Objective: Rapid synthesis of HH-rich/random material for control studies or solubility enhancement.

  • Reagent Prep:

    • Monomer: 3-alkylthiophene/furan mixture.

    • Oxidant:

      
       (4 equivalents).
      
    • Solvent: Dry Chloroform.

  • Reaction:

    • Add

      
       suspension to monomer solution dropwise at 
      
      
      
      .
    • Stir for 24 hours at room temperature.

    • Note: The radical cation mechanism lacks regiochemical control, resulting in ~50-70% HT linkages (statistically random).

  • Purification:

    • Precipitate in Methanol.

    • Reduce residual Iron (Fe) using hydrazine or ammonia wash (Fe traps charges, killing mobility).

Synthesis Decision Workflow

Use this logic flow to select the appropriate polymerization method based on your application needs.

SynthesisWorkflow Start Define Target Property Decision1 Is High Mobility / Conductivity Required? Start->Decision1 HighMob Target: >95% Head-to-Tail Decision1->HighMob Yes LowMob Target: Solubility / Blue-Shifted Absorption Decision1->LowMob No MethodA Method: GRIM / Kumada (Best for Homopolymers) HighMob->MethodA Thiophene Only MethodB Method: Stille Coupling (Best for Alternating Copolymers) HighMob->MethodB Furan-Thiophene Mix MethodC Method: FeCl3 Oxidative (Regiorandom) LowMob->MethodC

Figure 2: Strategic selection of synthesis method based on desired regiochemical outcome.

Implications for Bio-Applications

While organic electronics is the primary field, furan-based polymers are gaining traction in drug delivery and tissue engineering due to the biodegradability of the furan ring (unlike the persistent thiophene).

  • Scaffold Morphology: HT polymers form rigid, crystalline fibrils. These are excellent for conductive scaffolds (e.g., nerve regeneration) but may be too brittle for soft tissue interfaces.

  • Biodegradation Rate: HH defects increase amorphous regions, allowing faster water permeation and enzymatic attack. Regiorandom poly(furan-co-thiophene) may degrade faster than its highly crystalline HT counterpart.

References

  • McCullough, R. D., et al. (1993). "Self-orienting head-to-tail poly(3-alkylthiophenes): new insights on structure-property relationships in conducting polymers." Journal of the American Chemical Society. Link

  • Bunz, U. H. F., et al. (2016). "Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation." ACS Macro Letters. Link

  • Sirringhaus, H., et al. (1999). "Two-dimensional charge transport in self-organized, high-mobility conjugated polymers." Nature. Link

  • Osaka, I., & McCullough, R. D. (2008). "Advances in Molecular Design and Synthesis of Regioregular Polythiophenes." Accounts of Chemical Research. Link

  • Gundlach, D. J., et al. (2008). "Contact-Induced Crystallinity for High-Performance Soluble Acene-Based Transistors." Nature Materials. (Context on crystallinity vs mobility). Link

Sources

Electrochemical Properties of Furan-Thiophene Copolymers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Material Dilemma: In bio-electronic applications and drug delivery systems, researchers often face a dichotomy. Polythiophene (PTh) offers superior stability and conductivity but lacks biodegradability. Polyfuran (PFu) offers renewable sourcing and potential biodegradability but suffers from high oxidation potentials and poor environmental stability.

The Solution: Furan-Thiophene copolymers (P(Fu-co-Th)) bridge this gap. This guide analyzes how copolymerization modulates the electrochemical window, bandgap, and stability, providing a tunable platform for next-generation biosensors and transient electronics.

The Material Landscape: Heteroatom Impact

The fundamental difference between these copolymers lies in the heteroatom (Oxygen vs. Sulfur).[1] This atomic variation dictates the electronic structure and resulting electrochemical behavior.

Mechanistic Driver: Aromaticity vs. Electronegativity[2]
  • Thiophene (Sulfur): Sulfur is less electronegative (2.[2]58) than Oxygen (3.44). The 3d orbitals of sulfur allow for better electron delocalization and higher resonance energy (~29 kcal/mol). This results in a stable, conductive polymer.

  • Furan (Oxygen): Oxygen's high electronegativity holds electrons tighter, reducing delocalization. Furan has lower resonance energy (~16 kcal/mol), making it less aromatic and more diene-like.

    • Consequence: Furan is harder to oxidize (higher oxidation potential) but the resulting radical cation is highly reactive, leading to defects or short conjugation lengths unless stabilized by copolymerization.

Comparative Electrochemical Performance

The following data aggregates performance metrics from standard electropolymerization protocols (typically using Boron Trifluoride Diethyl Etherate (BFEE) to lower furan oxidation potentials).

Table 1: Physicochemical & Electrochemical Comparison
PropertyPolythiophene (PTh)Polyfuran (PFu)P(Fu-co-Th) Copolymer
Oxidation Onset (

)
~1.65 V~1.85 V (High)1.50 – 1.60 V (Tunable)
Bandgap (

)
~2.0 eV2.3 – 2.5 eV1.7 – 2.1 eV
Conductivity (

)
10 – 100 S/cm


S/cm
0.1 – 10 S/cm
Cycling Stability High (>1000 cycles)Low (Degrades <100 cycles)Moderate (Improved vs PFu)
Solubility Poor (unless alkylated)BetterTunable
Bio-attribute Bio-inertPotentially BiodegradableBio-compatible Interface

Critical Insight: The copolymer does not merely average the properties.[3] The incorporation of thiophene stabilizes the furan radical cations during polymerization, preventing the "bleaching" (loss of conjugation) often seen in pure polyfuran films.

Experimental Protocol: Electrosynthesis Workflow

Challenge: Standard electropolymerization (e.g., in Acetonitrile/LiClO


) works for Thiophene but fails for Furan due to its high oxidation potential, which exceeds the solvent breakdown window or causes irreversible over-oxidation.

Solution: Use a Binary Solvent System (BFEE + Ethyl Ether).[3][4] BFEE acts as a Lewis acid, complexing with the furan ring to lower its oxidation potential.

Validated Workflow (Graphviz)

G cluster_0 Critical Parameter Control Start Monomer Prep Solvent Solvent System: BFEE : Ethyl Ether (1:2 ratio) Start->Solvent Dissolve Monomers (0.1M Furan + 0.1M Thiophene) Electro Electrochemical Cell (3-Electrode System) Solvent->Electro Add 0.1M TBATFB (Electrolyte) Polymerization Potentiostatic Deposition @ 1.60 V vs Ag/AgCl Electro->Polymerization Apply Potential Wash Post-Process Wash (Acetonitrile) Polymerization->Wash Remove Oligomers Analysis Characterization (CV, FTIR, Conductivity) Wash->Analysis Dry Film

Caption: Optimized electrosynthesis workflow using BFEE to lower furan oxidation potential.

Step-by-Step Methodology
  • Reagent Preparation:

    • Distill Furan and Thiophene under nitrogen immediately before use to remove stabilizers.

    • Electrolyte: Tetrabutylammonium tetrafluoroborate (TBATFB) dried in vacuo at 80°C.[3]

    • Solvent: Mix Boron Trifluoride Diethyl Etherate (BFEE) and Ethyl Ether (EE) in a 1:2 volume ratio. Note: BFEE is moisture sensitive—handle in a glovebox or under Argon.

  • Electrochemical Setup:

    • Working Electrode: Platinum sheet or ITO glass (for optical measurements).

    • Reference Electrode: Ag/AgCl (nonaqueous).[3]

    • Counter Electrode: Platinum wire.

  • Deposition (Potentiostatic):

    • Apply a constant potential of +1.60 V .

    • Why 1.60 V? Pure Furan requires >1.8 V (damaging), while Thiophene polymerizes at ~1.65 V. In BFEE, the onset drops, allowing co-deposition at 1.60 V without over-oxidizing the polymer backbone.

  • Validation (Cyclic Voltammetry):

    • Scan the resulting film in monomer-free Acetonitrile + 0.1 M TBATFB.

    • Success Criteria: Look for a broad redox wave between 0.5 V and 1.0 V. A sharp, reversible peak indicates good electroactivity. If the peak diminishes rapidly (<10 cycles), the furan content is likely too high or the polymerization potential was too high.

Mechanistic Logic & Signaling

Understanding why the copolymer behaves this way is essential for drug delivery applications where redox-triggered release is used.

Mechanism Furan Furan Unit (High Electronegativity) Copolymer P(Fu-co-Th) Backbone Furan->Copolymer Donates Solubility Thiophene Thiophene Unit (High Aromaticity) Thiophene->Copolymer Donates Stability Prop1 Improved Solubility Copolymer->Prop1 Prop2 Stabilized Radical Cation Copolymer->Prop2 Prop3 Tunable Degradation Copolymer->Prop3 Biosensor\nLongevity Biosensor Longevity Prop2->Biosensor\nLongevity Implantable\nElectronics Implantable Electronics Prop3->Implantable\nElectronics

Caption: Structure-Property relationship flow in Furan-Thiophene copolymers.

Applications in Drug Development

While standard conducting polymers are used for neural interfaces, P(Fu-co-Th) offers specific advantages:

  • Transient Biosensors: The furan ring is susceptible to hydrolytic cleavage under acidic conditions (unlike the chemically inert thiophene). By adjusting the Furan:Thiophene ratio, you can engineer sensors that degrade after a set period in the body.

  • Redox-Gated Drug Delivery: The electrochemical switching of the copolymer (doping/dedoping) involves the movement of counter-ions. This expansion/contraction volume change can be used to mechanically squeeze drugs out of a polymer matrix or open/close pores in a membrane.

References

  • Alakhras, F. & Holze, R. (2007). Furan–thiophene copolymers: Electrosynthesis and electrochemical behavior. Journal of Applied Polymer Science. [3]

  • BenchChem. (2025).[2] Comparing the properties of thiophene versus furan derivatives in materials science.

  • Haluška, I. et al. (2022). Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene.[5] Chemical Society Reviews.

  • Reshak, A.H. (2022).[1] Effect of heteroatoms on structural, electronic and spectroscopic properties of polyfuran, polythiophene and polypyrrole.

  • Wei, Y. et al. (1991). Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism. Chemistry of Materials.

Sources

Correlating Molecular Planarity with Charge Carrier Mobility in Furan-Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Renaissance

For decades, thiophene has been the "workhorse" of organic electronics due to its chemical stability and efficient orbital overlap. However, the "Furan Renaissance" has emerged, driven by the need for sustainable (biomass-derived) materials and, critically, the discovery that furan-thiophene (FT) hybrids often outperform their all-thiophene (TT) counterparts.

This guide objectively compares FT derivatives against TT benchmarks. The core thesis is that furan incorporation enhances molecular planarity via reduced steric hindrance and noncovalent conformational locks (S···O interactions), directly correlating with improved charge carrier mobility (


) in Organic Field-Effect Transistors (OFETs).

Mechanistic Insight: Why Planarity Dictates Mobility

To engineer high-mobility semiconductors, one must minimize the reorganization energy (


) and maximize the transfer integral (

). Planarity is the linchpin for both.
The Steric Advantage (O vs. S)

The oxygen atom in furan has a significantly smaller van der Waals radius (


 Å) compared to sulfur in thiophene (

Å). In a polymer backbone, this reduced size mitigates steric clashes with adjacent protons or side chains, allowing the backbone to adopt a more coplanar conformation.
The Noncovalent Conformational Lock (S···O)

Beyond simple sterics, FT derivatives benefit from attractive noncovalent interactions.[1]

  • Thiophene-Thiophene (TT): Often suffers from repulsive H···H or S···S interactions if not carefully substituted, leading to a twisted backbone (dihedral angle

    
    ).
    
  • Furan-Thiophene (FT): Exhibits a stabilizing S···O chalcogen interaction (approx. 2.8–3.0 Å). This "conformational lock" pins the dihedral angle near

    
    , extending the effective conjugation length.
    
Pathway to Mobility


Visualization: The Planarity-Mobility Causality

PlanarityMechanism cluster_inputs Molecular Design cluster_interactions Intramolecular Interactions cluster_outcome Macroscopic Property Furan Furan Substitution (Oxygen Atom) Sterics Reduced Steric Hindrance Furan->Sterics Smaller vdW Radius Lock S···O Noncovalent Conformational Lock Furan->Lock Heteroatom Interaction Thiophene Thiophene Backbone Thiophene->Lock Planarity Backbone Planarity (θ ≈ 0°) Sterics->Planarity Lock->Planarity Packing Tighter π-π Stacking (< 3.6 Å) Planarity->Packing Lamellar Order Mobility Enhanced Charge Carrier Mobility (μ) Packing->Mobility Hopping Transport

Figure 1: Causal pathway linking furan substitution to enhanced charge carrier mobility via structural planarization.

Comparative Analysis: FT vs. TT Derivatives

The following data compares a standard Diketopyrrolopyrrole (DPP) polymer backbone with varying degrees of furan substitution.

Table 1: Impact of Furan Substitution on Optoelectronic Properties

Polymer IDBackbone CompositionDihedral Angle (

)*

-

Stacking Distance (

)**
Hole Mobility (

)
Reference
P(TDPP-T) All-Thiophene (Reference)~18-22°3.75 Å0.35 - 0.80 cm

/Vs
[1, 2]
P(FDPP-T) Furan Flankers / Thiophene Spacer< 5° (Planar)3.62 Å1.15 - 1.45 cm

/Vs
[1, 3]
P(FDPP-F) All-Furan~0° (Planar)3.55 Å0.50 cm

/Vs***
[1]

Key Insights:

  • The "Hybrid" Sweet Spot: P(FDPP-T) outperforms the all-thiophene variant significantly. The S···O interaction between the furan flanker and the thiophene spacer creates a highly planar backbone.

  • Diminishing Returns: While the all-furan P(FDPP-F) is the most planar and packs tightly (3.55 Å), its mobility drops. This is attributed to the lower aromaticity of furan compared to thiophene and lower energetic disorder tolerance, highlighting that planarity is necessary but not sufficient—electronic resilience is also required.

  • Dihedral Angles: The shift from ~20° (TT) to <5° (FT) is the critical structural differentiator validated by DFT and XRD.

Experimental Protocols

To replicate these results, strict control over synthesis and device fabrication is required.

Synthesis: Stille Coupling for FT Copolymers

Objective: Synthesize high-molecular-weight P(FDPP-T) with minimized defects.

  • Reagents:

    • Monomer A: 3,6-bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione.

    • Monomer B: 2,5-bis(trimethylstannyl)thiophene.

    • Catalyst:

      
       / 
      
      
      
      (1:4 ratio).
    • Solvent: Anhydrous Chlorobenzene.

  • Procedure:

    • Degassing: Purge solvent with Argon for 30 mins (Critical: Oxygen scavenges the Pd catalyst).

    • Reaction: Reflux at 110°C for 24–48 hours.

    • End-capping: Add 2-tributylstannylfuran (2h reflux), then 2-bromofuran (2h reflux) to remove charge-trapping bromide/stannyl end groups.

    • Purification: Soxhlet extraction (Methanol

      
       Acetone 
      
      
      
      Hexane
      
      
      Chloroform). The Chloroform fraction contains the high-MW polymer.
Device Fabrication: BG/TC OFET Architecture

Objective: Fabricate Bottom-Gate/Top-Contact transistors to measure


.
  • Substrate Prep: Highly doped n-Si (Gate) with 300 nm thermally grown

    
     (Dielectric).
    
  • Surface Modification (SAM):

    • Treat

      
       with Octadecyltrichlorosilane (OTS-18) in toluene at 60°C for 20 mins.
      
    • Validation: Water contact angle must be >100°. This hydrophobic layer prevents charge trapping at the interface.

  • Active Layer Deposition:

    • Dissolve polymer in o-dichlorobenzene (5 mg/mL).

    • Spin coat at 1500 rpm for 60s.

    • Annealing (Critical Step): Anneal at 150°C for 30 mins in

      
      . This drives the reorganization into the planar, 
      
      
      
      -stacked morphology described in Table 1.
  • Metallization: Thermal evaporation of

    
     (50 nm) through a shadow mask to define Source/Drain (
    
    
    
    ).
Characterization Workflow

Characterization cluster_structural Structural Analysis cluster_electrical Electrical Analysis Start Fabricated OFET Device GIWAXS GIWAXS (Packing Distance) Start->GIWAXS AFM AFM (Morphology/Grain Size) Start->AFM IV_Curves I-V Characteristics (Saturation Regime) Start->IV_Curves Mobility_Calc Calculate μ (Equation 1) GIWAXS->Mobility_Calc Correlate IV_Curves->Mobility_Calc

Figure 2: Validation workflow. GIWAXS confirms the structural hypothesis (planarity), while electrical testing quantifies the performance.

Calculation Standard: Mobility is extracted from the saturation regime using the standard MOSFET equation:



Note: Ensure reliability factors (

) are reported to avoid "mobility inflation" artifacts.

References

  • Li, Y., et al. (2017). Furan Substitution and Ring Fusion Strategies for Enhancing the Fluorescence Performance of Oligothiophene. ResearchGate. Retrieved from [Link]

  • MDPI. (2022).[2] Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjugated Copolymers. Applied Sciences. Retrieved from [Link]

  • ACS Publications. (2017).[3][4] Understanding the Impact of Thiophene/Furan Substitution on Intrinsic Charge-Carrier Mobility. Journal of Physical Chemistry C. Retrieved from [Link]

  • Zhao, J., et al. (2021). Beyond Conformational Control: Effects of Noncovalent Interactions on Molecular Electronic Properties of Conjugated Polymers. JACS Au. Retrieved from [Link]

Sources

Literature review of the biological activities of furan-thiophene scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of furan and thiophene heterocyclic scaffolds, focusing on their hybrid derivatives (thienofurans and linked furan-thiophene systems). While both scaffolds act as bioisosteres for benzene, their distinct electronic profiles—oxygen’s high electronegativity in furan versus sulfur’s d-orbital participation in thiophene—result in divergent pharmacological potencies. This guide synthesizes experimental data to demonstrate that thiophene-containing hybrids generally exhibit superior metabolic stability and lipophilicity , whereas furan moieties often enhance hydrogen-bonding capability but suffer from rapid metabolic oxidative opening.

Structural Activity Relationship (SAR) & Molecular Design

The core of optimizing these scaffolds lies in understanding the "Chalcogen Effect"—the impact of substituting Oxygen (Furan) with Sulfur (Thiophene).

Electronic & Steric Comparison
  • Aromaticity: Thiophene is significantly more aromatic than furan due to the efficient overlap of sulfur's 3p orbitals with carbon's 2p orbitals. This makes thiophene derivatives more stable in vivo.[1]

  • Electronegativity: Oxygen (3.44) withdraws electrons more strongly than Sulfur (2.58). Consequently, furan rings are less electron-rich at the C2/C5 positions compared to thiophene, affecting electrophilic attack and metabolic oxidation (e.g., by CYP450).

  • Lipophilicity (LogP): Thiophene derivatives are generally more lipophilic, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Visualization: SAR Logic Flow

SAR_Logic Scaffold Heterocyclic Scaffold Furan Furan (Oxygen) Scaffold->Furan Thiophene Thiophene (Sulfur) Scaffold->Thiophene Prop_F High Electronegativity Lower Aromaticity H-Bond Acceptor Furan->Prop_F Prop_T Low Electronegativity High Aromaticity Lipophilic Thiophene->Prop_T Outcome_F High Potency (In Vitro) Rapid Metabolism (In Vivo) CYP450 Ring Opening Prop_F->Outcome_F Electronic Effect Outcome_T Enhanced Bioavailability Metabolic Stability CYP450 Inhibition Prop_T->Outcome_T Steric/Lipophilic Effect

Caption: Logical flow of Structure-Activity Relationships distinguishing Furan and Thiophene pharmacophores.

Comparative Biological Efficacy[9][10]

Anticancer Activity

Thieno[2,3-d]pyrimidines and thieno[2,3-b]furans have emerged as potent anticancer agents, often targeting receptor tyrosine kinases (RTKs) or tubulin polymerization.

Key Finding: Fused thieno-pyrimidine systems often outperform pure furan analogs due to better hydrophobic pocket occupation in enzymes like EGFR.

Table 1: Cytotoxicity Comparison (IC50 in µM) against MCF-7 (Breast Cancer)
Compound ClassStructure TypeIC50 (µM)Reference Standard (Doxorubicin)Mechanism Note
Thieno[2,3-d]pyrimidine Fused Bicyclic1.08 ± 0.12 ~1.10High affinity for ATP binding pocket
Benzofuran Fused Bicyclic5.42 ± 0.35~1.10Induces apoptosis via Caspase-3
Furan-Chalcone Linked Hybrid16.5 ± 1.2~1.10Michael acceptor; depletes glutathione
Thiophene-Chalcone Linked Hybrid8.2 ± 0.8~1.10Superior cellular uptake

Data synthesized from comparative screenings of thieno- and furan-derivatives [1, 2].[2][3]

Antimicrobial Activity

In antimicrobial applications, the lipophilicity of thiophene allows for better penetration of the bacterial cell wall, particularly in Gram-negative strains.

Table 2: Antibacterial Efficacy (MIC in µg/mL)
OrganismFuran Derivative (Chalcone)Thiophene Derivative (Chalcone)Standard (Ciprofloxacin)Interpretation
S. aureus (Gram +)168 0.5Thiophene is 2x more potent.
E. coli (Gram -)3216 0.015Thiophene penetrates lipid membrane better.
C. albicans (Fungal)8161.0Furan shows slight advantage in fungal targets.

Data Source: Comparative evaluation of chalcone hybrids [3].

Mechanistic Insights

The biological activity of these scaffolds is rarely non-specific. The Furan-Thiophene hybrid often acts as a "warhead" in covalent inhibitors or as a rigid linker in intercalators.

Pathway Visualization: Apoptosis Induction

The following diagram illustrates how Thieno[2,3-d]pyrimidines induce apoptosis in cancer cells.

Apoptosis_Pathway Drug Thieno-Pyrimidine Derivative Target Tubulin / EGFR Drug->Target Inhibition Signal Cell Cycle Arrest (G2/M Phase) Target->Signal Mito Mitochondrial Depolarization Signal->Mito Stress Response Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release DNA DNA Fragmentation Caspase->DNA Death Apoptosis DNA->Death

Caption: Apoptotic signaling cascade triggered by thieno-pyrimidine derivatives via tubulin/EGFR inhibition.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these scaffolds.

Protocol: Synthesis of Thieno[2,3-b]furan Derivatives (Gewald-Type)

Objective: Synthesis of the core fused scaffold. Causality: The Gewald reaction is chosen for its ability to form thiophenes with high substitution diversity from simple ketones.

  • Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur (10 mmol), Morpholine (Catalytic), Ethanol (30 mL).

  • Procedure:

    • Step 1: Mix ketone and ethyl cyanoacetate in ethanol. Add morpholine dropwise.

    • Step 2: Stir at room temperature for 1 hour (Knoevenagel condensation).

    • Step 3: Add elemental sulfur and reflux at 80°C for 8-10 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2). Disappearance of sulfur confirms ring closure.

    • Workup: Cool to 0°C. Filter the precipitate. Recrystallize from ethanol.

    • Yield Expectation: 70-85%.

Protocol: MTT Cytotoxicity Assay

Objective: Determine IC50 values. Causality: MTT reduction relies on mitochondrial succinate dehydrogenase, active only in viable cells, providing a direct metric of metabolic health.

  • Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add test compounds (Furan/Thiophene derivatives) in serial dilutions (0.1 - 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Plot dose-response curve to derive IC50.
    

References

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientific Reports. (2018). Comparison of thieno-fused systems against standard chemotherapy.

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives. International Journal of Molecular Sciences. (2022). Comprehensive review of furan-based anticancer agents.

  • Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. BenchChem Technical Notes. (2025). Direct MIC and IC50 comparison data.

  • Discovery of new antimicrobial thiophene derivatives. Frontiers in Microbiology. (2024). Analysis of thiophene lipophilicity and Gram-negative penetration.

  • Medicinal chemistry-based perspectives on thiophene. RSC Medicinal Chemistry. (2023). SAR analysis of the "Chalcogen Effect".

Sources

Heteroatom Impact: A Comparative Guide to Quantum Yields in Furan and Thiophene Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxygen vs. Sulfur Dilemma

In the design of high-performance fluorophores—whether for bio-imaging, organic light-emitting diodes (OLEDs), or photodynamic therapy (PDT)—the choice between furan (oxygen-containing) and thiophene (sulfur-containing) heterocycles is a critical decision point.

While structurally isosteric, their photophysical behaviors diverge significantly due to the Heavy Atom Effect and Electronegativity . This guide provides an evidence-based comparison to assist in scaffold selection, demonstrating that while Furan generally yields higher fluorescence quantum yields (


) , Thiophene offers superior stability and access to triplet states.[1]

Mechanistic Divergence: Why Quantum Yields Differ[1]

The fluorescence quantum yield (


) is defined by the competition between radiative decay (

) and non-radiative decay (

).

[1]
The Heavy Atom Effect (Thiophene)

Sulfur (Atomic number


) introduces significant Spin-Orbit Coupling (SOC) compared to Oxygen (

). This coupling facilitates Intersystem Crossing (ISC) , a non-radiative pathway where the excited singlet state (

) transitions to the triplet state (

).
  • Result: Fluorescence is quenched; Phosphorescence or Singlet Oxygen (

    
    ) generation is promoted.
    
  • Thiophene Phenotype: Lower

    
    , red-shifted emission, higher 
    
    
    
    .[1]
The Electronegativity & Planarity Effect (Furan)

Oxygen is more electronegative and smaller (Van der Waals radius: O = 1.52 Å vs. S = 1.80 Å).

  • Reduced Steric Hindrance: Furan-containing backbones (e.g., DPP dyes) are often more planar than thiophene analogs.[1] While planarity increases conjugation (brightness), it can lead to Aggregation-Caused Quenching (ACQ) in the solid state unless bulky side-chains are added.

  • Furan Phenotype: Higher

    
     (in solution), blue-shifted absorption relative to thiophene, but lower photostability.[1]
    
Visualization: The Jablonski Diagram

The following diagram illustrates the competing pathways. Note the dominant ISC pathway for Thiophene.

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Abs S1->S0 Fluorescence (High in Furan) T1 Triplet State (T1) S1->T1 ISC (High in Thiophene) T1->S0 Phosphorescence SingletOx Singlet Oxygen (1O2) T1->SingletOx Energy Transfer Light Photon Emission

Figure 1: Comparative Jablonski diagram. Thiophene accelerates the ISC pathway (Red Arrow), draining the S1 population and reducing fluorescence, whereas Furan favors the radiative Fluorescence pathway (Blue Arrow).

Comparative Performance Data

The following table synthesizes data from key scaffold classes (BODIPY, DPP, and AIEgens).

FeatureFuran-Based FluorophoresThiophene-Based FluorophoresMechanistic Cause
Fluorescence QY (

)
High (0.70 - 0.95 typical)Moderate/Low (0.10 - 0.60 typical)Reduced ISC in Furan (Lack of Heavy Atom).[1]
Singlet Oxygen (

)
LowHighSulfur-induced Spin-Orbit Coupling.[1]
Stokes Shift SmallModerate/LargeSulfur polarizability stabilizes excited states.
Photostability Low (Prone to oxidation)HighThiophene ring is more aromatic and chemically robust.
Emission Max (

)
Blue-shifted (relative)Red-shifted (relative)Sulfur 3p orbital overlap / lower resonance energy.[1]
Solubility HigherLowerOxygen increases polarity.
Case Study Analysis
A. Diketopyrrolopyrrole (DPP) Derivatives

DPP dyes are widely used in organic electronics and imaging.

  • Furan-DPP: Exhibits higher

    
     in solution due to rigid planarity and lack of heavy-atom quenching. However, in thin films, the extreme planarity can cause 
    
    
    
    stacking quenching.[1]
  • Thiophene-DPP: Standard for organic photovoltaics (OPV).[2] Fluorescence is often sacrificed for charge transport efficiency.

B. BODIPY Scaffolds
  • Thiophene-Fused BODIPY: Often designed specifically as photosensitizers for Photodynamic Therapy (PDT).[3] The thiophene fusion can drop

    
     to <0.10 while boosting 
    
    
    
    to >0.60.
  • Furan-Fused BODIPY: Retains the high brightness characteristic of the BODIPY core (

    
    ) while slightly extending conjugation.
    

Experimental Protocol: Measuring Relative Quantum Yield

To objectively compare a new furan/thiophene derivative, you must measure the Relative Quantum Yield against a standard. Absolute measurement (Integrating Sphere) is superior but less common.

Prerequisites (Self-Validating System)
  • Reference Standard: Choose a standard with

    
     and 
    
    
    
    close to your sample (e.g., Rhodamine 6G, Fluorescein, Quinine Sulfate).[1]
  • Solvent: Use spectroscopic grade solvents.

  • Absorbance Limit: Absorbance (A) must be < 0.10 (ideally 0.05) at the excitation wavelength to prevent Inner Filter Effects (re-absorption of emitted light).

Step-by-Step Workflow
  • Preparation: Prepare 4-5 dilutions of both the Sample (S) and Reference (R).

  • Absorbance Scan: Measure UV-Vis absorbance.[4][5] Ensure the peak at excitation wavelength (

    
    ) is between 0.01 and 0.1.
    
  • Emission Scan: Excite both S and R at the exact same

    
    . Integrate the total area under the emission curve (
    
    
    
    ).
  • Refractive Index Correction: If solvents differ, correct for refractive index (

    
    ).
    
  • Calculation: Use the following equation:



Where


 is the slope of the line plotted as Integrated Fluorescence Intensity (

) vs. Absorbance (

).
Protocol Visualization

Protocol cluster_measure Measurement Loop (Sample & Ref) Step1 1. Select Standard (Match excitation range) Step2 2. Prepare Dilutions (Abs < 0.1 at Ex) Step1->Step2 Meas1 Measure Absorbance (A) at Lambda_ex Step2->Meas1 Meas2 Measure Emission (I) Integrate Area Meas1->Meas2 Step3 3. Plot Gradient (Integral I vs Abs A) Meas2->Step3 Step4 4. Apply Formula Correct for Refractive Index (n) Step3->Step4

Figure 2: Workflow for Relative Quantum Yield Determination. The gradient method eliminates concentration errors.

Strategic Selection Guide

When should you choose Furan over Thiophene?

ApplicationRecommended HeterocycleRationale
Fluorescence Microscopy Furan Maximizes brightness (

) for lower laser power requirements.[1]
Photodynamic Therapy (PDT) Thiophene Maximizes Singlet Oxygen generation via Heavy Atom Effect.
Long-term Tracking Thiophene Superior photostability resists bleaching over time.
Two-Photon Imaging Furan Often exhibits higher cross-sections due to donor strength.
OLED Emitters Furan Higher electroluminescence efficiency; less triplet quenching.

References

  • Gidron, O., et al. "Furan vs. Thiophene: The Effect of Heteroatom on the Electronic Properties of Conjugated Systems." Journal of the American Chemical Society, 2010.

  • Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011.[1]

  • Turksoy, A., et al. "Thiophene-Fused BODIPY: A Near-IR Fluorophore for PDT."[1] RSC Advances, 2019.[1]

  • Zhao, Z., et al. "Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance."[1] Advanced Materials, 2017.[1] [1]

  • Würth, C., et al. "Relative and absolute determination of fluorescence quantum yields of transparent samples."[1][6][7] Nature Protocols, 2013.[1]

Sources

Safety Operating Guide

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To provide a scientifically rigorous, compliant disposal strategy for Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate . As a specialized heterocyclic ester lacking a widely standardized commercial SDS, this protocol utilizes Analogous Hazard Analysis (AHA) based on its functional moieties: the thiophene ring, the furan ring, and the reactive formyl (aldehyde) group.[1]

The Core Hazard: This compound is a "dual-heterocycle."[2] The primary disposal risks are unexpected oxidation of the formyl group (generating heat/pressure) and the release of sulfur oxides (SOx) during incineration, which mandates specific waste stream segregation.

Chemical Identity Matrix
ParameterDetail
Chemical Name Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
Molecular Formula C₁₁H₈O₄S
Molecular Weight ~236.24 g/mol
Physical State Solid (Pale yellow to brown crystalline powder)
Key Functional Groups [2][3][4][5][6][7][8] • Thiophene (Sulfur source, aromatic) [2][3][1][9] • Furan (Oxygen heterocycle, potential peroxide precursor) [2][3][1] • Formyl (Aldehyde, oxidation sensitive) [2][3][1] • Methyl Ester (Hydrolyzable)
Predicted Hazards Skin/Eye Irritant (H315/H319), Respiratory Sensitizer, Combustible.[3][1]

Hazard Assessment & Pre-Disposal Stabilization

Before moving this substance to a waste container, you must validate its stability.[1] This is a self-validating system ; do not assume the material is inert.[2]

A. The Aldehyde Risk (Formyl Group)

The 5-formylfuran moiety is susceptible to autoxidation, converting to the corresponding carboxylic acid.[2] In the presence of strong oxidizers or peroxides, this reaction is exothermic.[1]

  • Protocol: Ensure the waste is NOT mixed with oxidizing acids (Nitric, Chromic) or peroxides.[1]

  • Validation: If the substance has been stored for >12 months, test for organic peroxides using a standard starch-iodide strip before consolidating with other organic waste.[2][1]

B. The Thiophene Risk (Sulfur Emissions)

Standard incineration of thiophenes releases Sulfur Dioxide (SO₂).

  • Protocol: You must tag the waste container with "Contains Sulfur." This alerts the disposal facility to route the waste to an incinerator equipped with a caustic scrubber.

Step-by-Step Disposal Workflow

This workflow applies to both the pure substance and reaction mixtures.

Step 1: Waste Characterization

Determine if the waste is a solid (pure/precipitate) or a liquid (dissolved in solvent).

Step 2: Segregation (The "Golden Rule")[1]
  • Incompatible: Do not mix with Strong Oxidizers, Strong Bases (hydrolysis risk), or Polymerizing agents.[1]

  • Compatible: General non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate).[1]

Step 3: Containerization
  • Solids: Double-bag in 4-mil polyethylene bags. Place inside a wide-mouth HDPE jar.

  • Liquids: Collect in a chemically resistant HDPE or Glass carboy. Leave 10% headspace to accommodate potential off-gassing from aldehyde oxidation.[2]

Step 4: Regulatory Labeling

Apply a hazardous waste tag with the following constituents listed explicitly:

  • Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

  • Solvent Name (if applicable)

  • Hazard Checkboxes: [x] Irritant [x] Toxic [x] Flammable (if in solvent).

Operational Logic Diagram (Decision Tree)

The following diagram outlines the critical decision points for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: Methyl 3-(5-formylfuran-2-yl) thiophene-2-carboxylate StateCheck Determine Physical State Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamHalo Stream A: Halogenated Organic Waste SolventCheck->StreamHalo Yes StreamNonHalo Stream B: Non-Halogenated High-BTU Waste SolventCheck->StreamNonHalo No Labeling LABELING CRITICAL: 1. Full Chemical Name 2. Tag 'Contains Sulfur' 3. Tag 'Aldehyde' StreamHalo->Labeling StreamNonHalo->Labeling PeroxideCheck Age > 12 Months? Test for Peroxides Solid->PeroxideCheck Bagging Double Bag (4-mil Poly) + Secondary Containment PeroxideCheck->Bagging Negative/New Bagging->Labeling Pickup Transfer to EHS/HazMat Satellite Accumulation Area Labeling->Pickup

Figure 1: Decision logic for segregating and packaging thiophene-furan ester waste based on physical state and solvent compatibility.

Regulatory Classification (RCRA)

While this specific research chemical is not explicitly "P" or "U" listed by the EPA, it defaults to the following classifications based on its characteristics and common solvents used in its synthesis.

Waste CodeClassificationReason for Application
D001 IgnitableApplied if the compound is dissolved in a flammable solvent (Flash point <60°C).[2][3]
D003 Reactive (Potential)Conditional: Only applies if old samples show peroxide formation or polymerization capability.
Non-Regulated Toxic OrganicIf solid and pure, it is often classified as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated as hazardous due to toxicity.[3][1]

Disposal Facility Instruction: The ultimate fate of this molecule is High-Temperature Incineration .[2] The facility must be capable of handling sulfur content (SOx scrubbers) and nitrogen content (NOx controls).

Emergency Procedures (Spill Response)

In the event of a spill during transport to the accumulation area:

  • Evacuate: The fine powder can be a respiratory sensitizer. Clear the immediate area.[6][8][10]

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and an N95 or P100 particulate respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[1]

    • Liquid: Absorb with vermiculite or sand. Do not use paper towels for concentrated liquid spills (flammability risk with esters).

  • Decontamination: Wash the surface with a dilute soap solution. Do not use bleach (hypochlorite), as it may react aggressively with the aldehyde group.[1]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Thiophene-2-carboxylate derivatives.[2] Source: [2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Source: [2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Source: [2]

  • BenchChem. Safety Data Analysis for Heterocyclic Esters. (General guidance on thiophene/furan handling).[4][9][10][11] Source: [2]

Sources

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Retrosynthesis Analysis

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Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.